molecular formula C13H27NO6 B605438 Aminooxy-PEG3-C2-Boc

Aminooxy-PEG3-C2-Boc

Katalognummer: B605438
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: NZYHFTOQEYCMKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Aminooxy-PEG3-t-butyl ester is a PEG derivative containing an aminooxy group and a t-butyl ester group. The aminooxy group can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO6/c1-13(2,3)20-12(15)4-5-16-6-7-17-8-9-18-10-11-19-14/h4-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYHFTOQEYCMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-C2-Boc: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-C2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its precisely engineered structure, featuring a Boc-protected aminooxy group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine, provides a versatile platform for the covalent conjugation of molecules. This guide offers a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and its role in the mechanism of targeted protein degradation.

The core utility of this compound lies in its ability to bridge two different molecular entities. The Boc (tert-butyloxycarbonyl) protecting group ensures the stability of the highly reactive aminooxy functionality during initial synthetic steps. Upon removal under mild acidic conditions, the revealed aminooxy group can specifically react with an aldehyde or ketone to form a stable oxime bond. Concurrently, the terminal amine group provides a reactive handle for conjugation to various molecules, such as ligands for target proteins or E3 ubiquitin ligases, typically through amide bond formation. The intervening PEG3 spacer enhances the aqueous solubility and optimizes the spatial orientation of the final conjugate, which is often critical for its biological activity.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in designing and executing conjugation strategies.

PropertyValue
Chemical Name tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)carbamate
Molecular Formula C13H28N2O6
Molecular Weight 308.37 g/mol
CAS Number 1235514-18-7
Appearance White to off-white solid or oil
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C for long-term stability

Core Applications in Drug Development

The primary application of this compound is in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules that harness the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.[2]

PROTAC-Mediated Protein Degradation

A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile component of this linker. The general mechanism of action for a PROTAC is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can participate in further cycles of protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (containing this compound linker) POI->PROTAC PROTAC->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E2_Ub E2-Ubiquitin E2_Ub->E3_Ligase Ub Transfer Ubiquitinated_POI Ubiquitinated POI Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Boc_Deprotection_Workflow Start Boc-Protected Linker Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add 20-50% TFA Cool->Add_TFA React Stir at 0°C to RT Add_TFA->React Monitor Monitor by TLC or LC-MS React->Monitor Workup Evaporate solvent and TFA Monitor->Workup End Deprotected Aminooxy Linker (TFA salt) Workup->End Oxime_Ligation_Workflow Reactant1 Deprotected Aminooxy Linker Combine Combine in Reaction Buffer (pH 6-7) Reactant1->Combine Reactant2 Aldehyde/Ketone Molecule Reactant2->Combine Add_Catalyst Add Aniline (optional) Combine->Add_Catalyst Incubate Incubate at RT for 2-16h Add_Catalyst->Incubate Monitor Monitor by HPLC or LC-MS Incubate->Monitor Purify Purify by Chromatography Monitor->Purify Product Oxime-Linked Conjugate Purify->Product MAPK_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Degradation RAF Degradation ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation PROTAC PROTAC targeting RAF PROTAC->RAF induces

References

An In-depth Technical Guide to Aminooxy-PEG3-C2-Boc: A Versatile Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the design and efficacy of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Aminooxy-PEG3-C2-Boc has emerged as a valuable tool. This guide provides a comprehensive overview of its chemical structure, core properties, and detailed protocols for its application in bioconjugation.

Core Chemical Structure and Properties

This compound is a heterobifunctional linker composed of three key components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine on a two-carbon (C2) spacer. This unique architecture allows for controlled, sequential conjugation reactions.

The Boc-protected aminooxy group serves as a stable precursor to the reactive aminooxy functionality (-ONH2). The Boc group can be selectively removed under mild acidic conditions, revealing the nucleophilic aminooxy group which can then react with aldehydes or ketones to form a stable oxime linkage.[1][2]

The PEG3 spacer is a hydrophilic chain that enhances the aqueous solubility and biocompatibility of the linker and the resulting conjugate.[2] The defined length of the PEG chain also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[2]

The Boc-protected C2 amine provides a second site for conjugation. After removal of the Boc group, the primary amine can be reacted with various functional groups, such as activated esters, to form stable amide bonds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2062663-65-2[3]
Molecular Formula C₁₃H₂₈N₂O₆[3]
Molecular Weight 308.37 g/mol [3]
Purity ≥97%[3]
Appearance Not specified; likely a colorless to pale yellow oil or solid
Solubility Soluble in organic solvents such as DMSO, DMF, and DCM[4]
Storage -20°C, sealed storage, away from moisture and light[3]
Topological Polar Surface Area (TPSA) 101.27 Ų[3]
logP 0.4512[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 7[3]
Rotatable Bonds 12[3]

Experimental Protocols

This section provides detailed methodologies for the key reactions involving this compound: Boc deprotection and subsequent oxime ligation.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting group from the aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.[2]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and have a lower Rf value on TLC.[1]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]

  • Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker.

Oxime Ligation

This protocol describes the conjugation of the deprotected aminooxy-linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected this compound (from Protocol 1)

  • Aldehyde- or ketone-containing molecule (e.g., a modified protein or small molecule)

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Aniline (B41778) (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Add a 5-10 fold molar excess of the deprotected aminooxy-linker to the solution.[2]

  • If desired, add aniline to a final concentration of 10-100 mM to catalyze the reaction.[2]

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.[2]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

  • Upon completion, purify the conjugate using a suitable method to remove unreacted linker and catalyst. For proteins, dialysis or size-exclusion chromatography is recommended.[2]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound is a valuable tool for the construction of ADCs. The following workflow illustrates its use in conjugating a drug to an antibody.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_drug_prep Linker-Drug Preparation cluster_conjugation Final Conjugation Antibody Antibody Aldehyde_Modified_Antibody Aldehyde_Modified_Antibody Antibody->Aldehyde_Modified_Antibody Oxidation (e.g., NaIO4) ADC Antibody-Drug Conjugate Aldehyde_Modified_Antibody->ADC Oxime Ligation Linker This compound Deprotected_Linker Deprotected Linker (-ONH2) Linker->Deprotected_Linker TFA/DCM Drug_Linker Drug-Linker Conjugate Deprotected_Linker->Drug_Linker Amide Coupling (to C2-amine) Drug_Linker->ADC Drug Drug Drug->Drug_Linker

Caption: Workflow for ADC synthesis using this compound.

This diagram illustrates a possible synthetic route where the C2-amine of the linker is first conjugated to a drug molecule, followed by deprotection of the aminooxy group and subsequent reaction with an aldehyde-modified antibody to form the final ADC. The modular nature of this compound allows for flexibility in the conjugation strategy.

References

An In-Depth Technical Guide to Aminooxy-PEG3-C2-Boc: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-C2-Boc, with CAS number 1835759-72-2, is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique molecular architecture, featuring a Boc-protected aminooxy group and a terminal functional group connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the construction of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and its primary application in the synthesis of PROTACs.

Physicochemical Properties

This compound is a PEG-based linker that possesses favorable properties for bioconjugation applications. The presence of the PEG spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 1835759-72-2[2][3]
Molecular Formula C₁₃H₂₇NO₆[4]
Molecular Weight 293.36 g/mol [2][4]
Purity Typically ≥95%[5]
Solubility Soluble in DMSO, DMF, DCM, and Water[2][6]
Appearance Not specified; likely a solid or oil
Storage Conditions -20°C[3][6]

Core Applications in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs.[4][7] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker plays a crucial role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]

The synthesis of a PROTAC using an aminooxy-PEG linker typically involves a two-step sequential conjugation strategy. This allows for a modular and efficient approach to generate libraries of PROTACs for structure-activity relationship (SAR) studies.[1]

Experimental Protocols

The use of this compound in bioconjugation involves two key chemical transformations: the deprotection of the Boc group to reveal the reactive aminooxy functionality, and the subsequent oxime ligation with a carbonyl-containing molecule.

Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical first step to unmask the reactive aminooxy group. This is typically achieved under acidic conditions.[8][9]

Materials:

  • Boc-Aminooxy-PEG3-C2-Boc

  • Anhydrous Dichloromethane (DCM)[8]

  • Trifluoroacetic acid (TFA)[8]

  • Saturated sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)[8]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]

Protocol:

  • Dissolve the Boc-Aminooxy-PEG3-C2-Boc linker in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[7]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[10]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7][8]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene.[7]

  • The resulting TFA salt of the deprotected aminooxy linker can often be used directly in the subsequent oxime ligation step.[9] If the free amine is required, the residue can be dissolved in DCM and washed with a saturated NaHCO₃ solution, followed by drying the organic layer over anhydrous Na₂SO₄ or MgSO₄, filtration, and concentration under reduced pressure.[7][8]

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_monitoring Monitoring cluster_workup Work-up cluster_product Product start Boc-Aminooxy-PEG3-C2-Boc in DCM react Add TFA (20-50% v/v) Stir at 0°C to RT start->react 1. monitor TLC or LC-MS react->monitor 2. Monitor workup Rotary Evaporation (Co-evaporate with Toluene) monitor->workup 3. Upon Completion product Deprotected Aminooxy-Linker (TFA Salt) workup->product 4. Oxime_Ligation_Workflow cluster_reactants Reactants cluster_reaction Ligation cluster_monitoring Monitoring cluster_purification Purification cluster_product Product reactant1 Deprotected Aminooxy-Linker react Combine in Buffer (pH 4.5-7.0) Optional: Aniline catalyst Incubate at RT - 37°C reactant1->react reactant2 Aldehyde/Ketone-functionalized Molecule reactant2->react monitor LC-MS or HPLC react->monitor Monitor purify Chromatography (e.g., RP-HPLC) monitor->purify Upon Completion product Oxime-linked Conjugate purify->product PROTAC_MoA cluster_components Components cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation cluster_release Recycling protac PROTAC ternary POI-PROTAC-E3 Complex protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ubiquitination Ubiquitin Transfer to POI ternary->ubiquitination Induces ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome Proteasome ub_poi->proteasome Recognized by degradation POI Degradation proteasome->degradation Mediates release PROTAC and E3 Ligase Recycled degradation->release

References

An In-depth Technical Guide to Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties, applications, and experimental methodologies related to Aminooxy-PEG3-C2-Boc (also referred to as Aminooxy-PEG3-NH-Boc). This heterobifunctional linker is a valuable tool in bioconjugation, drug delivery, and the development of complex therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound is a versatile linker molecule featuring a Boc-protected aminooxy group and a Boc-protected amine group, separated by a hydrophilic triethylene glycol (PEG3) spacer.[1] The presence of the PEG spacer enhances aqueous solubility, a critical attribute for biological applications.[1][2] The terminal functional groups allow for controlled, sequential conjugation reactions. The aminooxy group can react with aldehydes or ketones to form a stable oxime linkage, while the Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further functionalization.[1][2]

Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 2062663-65-2[1][3]
Molecular Formula C₁₃H₂₈N₂O₆[1][3]
Molecular Weight 308.37 g/mol [3]
Purity ≥95% - ≥97%[3]
Appearance Sticky liquid or solid powder[4][5]
Solubility Soluble in DMSO[5][6]
Storage Conditions -20°C or 4°C, sealed, away from moisture/light[1][3]
Shipping Conditions Room temperature[3]
TPSA 101.27 Ų[3]
LogP 0.4512[3]
Hydrogen Bond Acceptors 7[3]
Hydrogen Bond Donors 2[3]
Rotatable Bonds 12[3]

Key Applications and Signaling Pathways

The unique structure of this compound makes it a key component in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate this process.[8]

PROTAC_Mechanism POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) POI->PROTAC binds to Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase PROTAC->E3 binds to Ub_POI Polyubiquitinated Target Protein Ternary->Ub_POI   Ubiquitination (E1, E2, E3 enzymes) Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC & E3 Recycled Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols & Methodologies

The utility of this compound stems from the orthogonal reactivity of its two functional ends. The following protocols detail the standard procedures for Boc deprotection and subsequent oxime ligation.

Protocol 1: Deprotection of the Boc Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group from the amine or aminooxy moiety, making it available for subsequent conjugation reactions. This is typically achieved under acidic conditions.[10][11]

Materials:

  • Boc-protected this compound

  • Anhydrous Dichloromethane (DCM)[10][12]

  • Trifluoroacetic acid (TFA)[10][12]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere.[12]

  • Add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.[9][12]

  • Stir the reaction mixture at room temperature for 1-4 hours.[9][12]

  • Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13]

  • Neutralize any remaining acid by washing the residue with a saturated aqueous solution of sodium bicarbonate.[13]

  • Extract the deprotected product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[14]

Protocol 2: Oxime Ligation with an Aldehyde/Ketone

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a target molecule containing an aldehyde or ketone to form a stable oxime bond.[15] This bioorthogonal reaction is highly chemoselective and proceeds under mild conditions.[8]

Materials:

  • Deprotected aminooxy-PEG linker (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or acetate (B1210297) buffer, pH 4.5-7.0.[8][12]

  • Aniline (B41778) solution (optional catalyst, 10-100 mM final concentration)[15][16]

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized target molecule in the chosen reaction buffer.[12]

  • Add the deprotected aminooxy-PEG linker to the solution. A 5 to 50-fold molar excess of the linker over the target molecule is typically used to drive the reaction to completion.[12]

  • If catalysis is desired to accelerate the reaction, add aniline to the mixture.[16]

  • Incubate the reaction at room temperature for 2-16 hours or at 4°C for a longer duration for sensitive molecules.[15][17]

  • Monitor the formation of the conjugate product using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).[12]

  • Purify the final conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted linker and catalyst.[8]

experimental_workflow Start Start: this compound (Protected Linker) Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Intermediate Reactive Intermediate (Deprotected Linker) Deprotection->Intermediate Ligation Step 2: Oxime Ligation (pH 4.5-7.0, +/- Aniline) Intermediate->Ligation Target Aldehyde/Ketone-tagged Target Molecule Target->Ligation Purification Step 3: Purification (e.g., HPLC, SEC) Ligation->Purification Final Final Conjugate Purification->Final

General experimental workflow for bioconjugation.

Stability and Storage

Proper storage is essential to maintain the chemical integrity of this compound.

  • Temperature: Recommended storage temperatures range from -20°C to 4°C.[1][3] Long-term storage at -20°C is preferable.[5]

  • Atmosphere: The compound should be stored in a tightly sealed container to protect it from moisture, which can contribute to the hydrolysis of labile groups.[3][18]

  • Light: Protect from light to prevent potential photolytic degradation.[3][18]

  • Stability Considerations: The primary vulnerability of the molecule is the acid-lability of the Boc protecting group.[18] Exposure to acidic contaminants can initiate cleavage. While the resulting oxime bond is very stable, the free aminooxy group itself can be sensitive, and long-term storage of the deprotected compound is not recommended.[18]

References

Aminooxy-PEG3-C2-Boc molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aminooxy-PEG3-C2-Boc

For researchers, scientists, and drug development professionals, bifunctional linkers are essential tools for the precise construction of complex bioconjugates. Among these, this compound is a versatile heterobifunctional linker that plays a crucial role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Principles and Structure

This compound, also referred to as Boc-Aminooxy-PEG3-C2-NH2, is a molecule designed with distinct functionalities at each end, separated by a polyethylene (B3416737) glycol (PEG) spacer.[1] The key components of its structure are:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group protects the highly reactive aminooxy moiety. This protecting group is stable under many reaction conditions but can be selectively removed under mild acidic conditions to reveal the nucleophilic aminooxy group (-ONH2).[3][4]

  • PEG3 Spacer: The three-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility and biocompatibility of the resulting conjugate.[2][3] It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[3]

  • C2-Amine Group: At the other end of the linker is a primary amine connected via a two-carbon (C2) spacer. This amine group serves as a versatile handle for conjugation to molecules containing carboxylic acids or activated esters, forming stable amide bonds.[5]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This information is essential for designing experiments, including calculating reaction stoichiometry, selecting appropriate solvents, and planning purification strategies.

PropertyValueReference(s)
Molecular Weight 308.4 g/mol [5][6]
Molecular Formula C13H28N2O6[1][5][6]
CAS Number 1235514-18-7[1][5]
Purity Typically ≥98%[5]
Solubility Soluble in Water, DMSO, DMF, DCM[7]
Storage Conditions -20°C[1][5][6]

Experimental Protocols

The utility of this compound lies in its ability to facilitate sequential conjugation reactions. The following protocols detail the key steps for its use in bioconjugation.

Boc Deprotection to Expose the Aminooxy Group

This procedure removes the Boc protecting group to make the aminooxy group available for reaction with a carbonyl compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Methodology:

  • Dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.[3]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected linker.

Oxime Ligation with an Aldehyde or Ketone

Once deprotected, the aminooxy group can react with a carbonyl-containing molecule (e.g., a modified protein or a payload) to form a stable oxime bond.

Materials:

  • Deprotected Aminooxy-PEG3-C2-amine (from Protocol 1)

  • Aldehyde or ketone-containing molecule of interest

  • Conjugation buffer (e.g., 100 mM aniline (B41778) in phosphate-buffered saline, pH 6.0-7.0)

Methodology:

  • Dissolve the aldehyde- or ketone-modified molecule in the conjugation buffer.

  • Dissolve the deprotected aminooxy-PEG linker in the same buffer.

  • Add a 10- to 50-fold molar excess of the aminooxy-PEG linker to the solution containing the molecule of interest.[4]

  • Gently mix the reaction and incubate at room temperature or 37°C for 2-16 hours.[4]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE for proteins, HPLC for small molecules).

  • Upon completion, purify the conjugate using a suitable method (e.g., dialysis or size-exclusion chromatography for proteins) to remove the unreacted linker and catalyst.[3]

Application in PROTAC Synthesis

This compound is an effective linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[1][9] The general workflow involves sequentially linking a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation Linker Boc-Aminooxy-PEG3-C2-NH2 Conjugate1 Boc-Aminooxy-PEG3-C2-NH-Ligand(POI) Linker->Conjugate1 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Conjugate1 Amide Bond Formation Deprotected H2N-O-PEG3-C2-NH-Ligand(POI) Conjugate1->Deprotected TFA/DCM PROTAC PROTAC Molecule Deprotected->PROTAC Oxime Ligation E3_Ligand E3 Ligase Ligand (with Aldehyde) E3_Ligand->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

General Reaction Scheme

The versatility of this linker stems from its orthogonal reactive ends. The Boc-protected aminooxy group and the primary amine allow for a controlled, stepwise conjugation strategy.

General_Reaction_Scheme cluster_linker This compound Linker cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_conjugation1 Amide Coupling cluster_deprotection Boc Deprotection cluster_conjugation2 Oxime Ligation linker Boc-HN-O-PEG3-CH2CH2-NH2 conjugate1 Boc-HN-O-PEG3-CH2CH2-NH-CO-R1 linker->conjugate1 + R1-COOH (EDC/HATU) mol1 R1-COOH mol1->conjugate1 mol2 R2-CHO final_conjugate R2-CH=N-O-PEG3-CH2CH2-NH-CO-R1 mol2->final_conjugate deprotected H2N-O-PEG3-CH2CH2-NH-CO-R1 conjugate1->deprotected Acid (TFA) deprotected->final_conjugate + R2-CHO

Caption: Sequential conjugation using this compound.

References

Mastering the Synthesis and Purification of Aminooxy-PEG3-C2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and purification of Aminooxy-PEG3-C2-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development. The strategic placement of a Boc-protected aminooxy group and a terminal amine allows for controlled, sequential conjugations, making it a valuable tool in the construction of complex molecular architectures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3]

Physicochemical and Computational Data

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its reactivity, solubility, and handling.

PropertyValueReference
CAS Number 2062663-65-2[4]
Molecular Formula C₁₃H₂₈N₂O₆[4]
Molecular Weight 308.37 g/mol [4]
Purity ≥97%[4]
Appearance Likely a colorless oil or solid
Solubility Soluble in DMSO, DCM, DMF[5]
Storage Conditions 4°C, sealed, away from moisture and light[4]

Computational analysis provides further insight into the molecule's behavior in biological systems.

Computational PropertyValueReference
TPSA 101.27[4]
LogP 0.4512[4]
Hydrogen Bond Acceptors 7[4]
Hydrogen Bond Donors 2[4]
Rotatable Bonds 12[4]

Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process involving the coupling of a PEGylated aminooxy precursor with a protected diamine, followed by purification. The following diagram illustrates a logical workflow for its synthesis.

G cluster_0 Synthesis Pathway start Starting Materials: 1. Boc-Aminooxy-PEG3-acid 2. N-Boc-ethylenediamine activation Activation of Carboxylic Acid (e.g., EDC, NHS) start->activation Step 1 coupling Amide Bond Formation activation->coupling Step 2 purification Purification (e.g., Chromatography) coupling->purification Step 3 deprotection Selective Deprotection (if necessary) product Final Product: This compound purification->product Step 4

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis and purification of this compound, adapted from procedures for analogous compounds.[6]

Protocol 1: Activation of Boc-Aminooxy-PEG3-acid

This protocol describes the activation of the carboxylic acid moiety of Boc-Aminooxy-PEG3-acid to form an active ester, making it susceptible to nucleophilic attack by an amine.

  • Materials:

    • Boc-Aminooxy-PEG3-acid

    • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-Aminooxy-PEG3-acid (1.2 equivalents) in anhydrous DMF.[6]

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.[6]

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.[6]

Protocol 2: Coupling with N-Boc-ethylenediamine

This step involves the formation of a stable amide bond between the activated linker and a protected diamine.

  • Materials:

    • Activated Boc-Aminooxy-PEG3-acid solution (from Protocol 1)

    • N-Boc-ethylenediamine (1.0 equivalent)

    • Reaction Buffer (e.g., PBS, pH 7.4)

  • Procedure:

    • Dissolve N-Boc-ethylenediamine in the reaction buffer.

    • Add the activated Boc-Aminooxy-PEG3-acid solution dropwise to the amine solution.[6]

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[6]

Purification Strategies

Post-synthesis, a robust purification strategy is crucial to isolate the target compound from unreacted starting materials and byproducts.[7] The choice of method depends on the physicochemical properties of the product.

Purification Workflow

G cluster_1 Purification Workflow crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (to remove water-soluble impurities) crude->extraction Step 1 chromatography Silica (B1680970) Gel Column Chromatography (separation by polarity) extraction->chromatography Step 2 analysis Purity Analysis (e.g., LC-MS, NMR) chromatography->analysis Step 3 pure_product Pure this compound analysis->pure_product Final

Caption: A general workflow for the purification of this compound.

Protocol 3: Liquid-Liquid Extraction

This is an effective initial work-up step to remove the bulk of water-soluble impurities.[8]

  • Materials:

    • Crude reaction mixture

    • Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • Dilute the crude reaction mixture with water and extract with an organic solvent like ethyl acetate (3x).[5]

    • Combine the organic layers and wash with a basic aqueous solution (e.g., saturated NaHCO₃) to remove any unreacted acidic starting material.[8]

    • Separate the organic and aqueous layers.[8]

    • Wash the organic layer with brine to remove residual water.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5][8]

Protocol 4: Silica Gel Column Chromatography

This technique separates compounds based on their polarity and is highly effective for obtaining high-purity product.[5]

  • Materials:

    • Crude product from extraction

    • Silica gel

    • Eluent system (e.g., a gradient of ethyl acetate in hexane)

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto a silica gel column.

    • Elute the column with a gradient of ethyl acetate in hexane.[5]

    • Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the Boc protecting group (~1.45 ppm, s, 9H), the PEG chain (~3.60-3.80 ppm, m), the methylene (B1212753) groups adjacent to the aminooxy and amide functionalities, and the amide protons.
¹³C NMR Resonances for the carbons of the Boc group (~28.0, ~81.0 ppm), the PEG chain (~70.0-73.0 ppm), the methylene carbons adjacent to the heteroatoms, and the carbonyl carbon of the amide.
Mass Spectrometry (MS) The calculated molecular weight is 308.37 g/mol .[4] The observed mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio, indicating high purity.

Applications in Drug Development

The unique structure of this compound makes it a powerful tool in creating complex bioconjugates. The Boc-protected aminooxy group allows for selective deprotection and subsequent reaction with aldehydes or ketones to form a stable oxime linkage, a reaction widely used in bioorthogonal chemistry.[9][10] The terminal amine can react with carboxylic acids, activated esters, or other electrophiles.[11] This dual reactivity is particularly useful in the synthesis of PROTACs, where the linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[12][13]

PROTAC Synthesis Workflow

G cluster_2 PROTAC Synthesis using this compound linker This compound deprotection Boc Deprotection (mild acidic conditions) linker->deprotection poi_ligand POI Ligand (with aldehyde/ketone) oxime_ligation Oxime Ligation poi_ligand->oxime_ligation e3_ligand E3 Ligase Ligand (with carboxylic acid) amide_coupling Amide Coupling e3_ligand->amide_coupling deprotection->oxime_ligation oxime_ligation->amide_coupling protac Final PROTAC Molecule amide_coupling->protac

Caption: A logical workflow for synthesizing a PROTAC using this compound.

References

The Core Mechanism of Aminooxy-PEG3-C2-Boc: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-C2-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug development. Its utility stems from its distinct chemical moieties that enable the sequential and controlled linkage of two different molecules. This guide provides an in-depth exploration of the core mechanisms governing its action, detailed experimental protocols, and quantitative data to empower researchers in its effective application.

Molecular Structure and Functional Components

The functionality of this compound is dictated by its three key components:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) group serves as a protecting shield for the highly reactive aminooxy moiety (-ONH₂).[1] This protection ensures the stability of the linker during storage and initial reaction steps, preventing unwanted side reactions.[1] The Boc group can be selectively removed under mild acidic conditions to unveil the nucleophilic aminooxy group, which is then ready to react.[2]

  • PEG3 Spacer: The triethylene glycol (PEG3) spacer is a hydrophilic chain that enhances the aqueous solubility and biocompatibility of the linker and the resulting conjugate.[1][2] This feature is particularly crucial when working with biomolecules in physiological buffers. The defined length of the PEG chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their individual biological activities.[2]

  • C2-Carboxylic Acid Precursor: Although not explicitly named "carboxylic acid" in "this compound," the "C2" and the common applications imply a functional group at the other end, often a carboxylic acid or an alcohol that can be modified into one. For the purpose of this guide, we will focus on the common variant where this end allows for amide bond formation. This group enables conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

The Dual-Stage Mechanism of Action

The core mechanism of this compound is a two-stage process involving the sequential deprotection of the aminooxy group and its subsequent reaction with a carbonyl-containing molecule, followed by the conjugation of the other end of the linker.

Stage 1: Boc Deprotection (Unveiling the Aminooxy Group)

The first step in utilizing this compound is the removal of the acid-labile Boc protecting group.[3] This is typically achieved by treating the molecule with a strong acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (B109758) (DCM).

The mechanism proceeds as follows:

  • Protonation: The acid protonates the oxygen atom of the Boc group's carbonyl.

  • Carbocation Formation: The protonated Boc group becomes unstable and cleaves, forming a stable tert-butyl cation and carbamic acid.[4]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes into the free amine (in this case, the aminooxy group) and carbon dioxide gas.[4][5]

Boc_Deprotection Boc_Protected R-O-NH-Boc Protonated_Boc R-O-NH-Boc(H+) Boc_Protected->Protonated_Boc + H+ H_plus H+ tBu_cation t-Butyl cation Protonated_Boc->tBu_cation Cleavage Carbamic_acid R-O-NH-COOH Protonated_Boc->Carbamic_acid Aminooxy R-O-NH2 Carbamic_acid->Aminooxy Decarboxylation CO2 CO2 Carbamic_acid->CO2

Boc Deprotection Mechanism
Stage 2: Oxime Ligation (Formation of a Stable Conjugate)

Once deprotected, the free aminooxy group is a potent nucleophile that can chemoselectively react with an aldehyde or a ketone to form a stable oxime bond.[6] This reaction, known as oxime ligation, is highly efficient and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[7]

The mechanism of oxime ligation involves two steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral carbinolamine intermediate.[7]

  • Dehydration: The carbinolamine intermediate is unstable and undergoes dehydration (loss of a water molecule) to form the stable C=N-O linkage of the oxime.[6][7]

The reaction rate is significantly influenced by pH, with a slightly acidic environment (pH 4-5) generally being optimal for the uncatalyzed reaction.[6][7] This is because the carbonyl group's electrophilicity is enhanced by protonation, while the aminooxy group needs to remain in its unprotonated, nucleophilic state.[7]

Oxime_Ligation Aminooxy R-O-NH2 Intermediate Tetrahedral Intermediate Aminooxy->Intermediate Nucleophilic Attack Carbonyl R'-CHO Carbonyl->Intermediate Nucleophilic Attack Oxime R-O-N=CH-R' Intermediate->Oxime Dehydration Water H2O Intermediate->Water

Oxime Ligation Mechanism

Aniline (B41778) and its derivatives can be used as catalysts to significantly accelerate the rate of oxime formation, especially at neutral pH.[8][9] The aniline catalyst first reacts with the carbonyl compound to form a more reactive protonated Schiff base (an iminium ion), which is then attacked by the aminooxy-containing molecule.[7]

Experimental Protocols

Protocol for Boc Deprotection of this compound

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[10]

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[10]

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[10]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[10]

  • Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.[10]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.[10] The resulting deprotected aminooxy-PEG linker is often used immediately in the subsequent ligation step.[10]

General Protocol for Oxime Ligation

Materials:

  • Deprotected aminooxy-PEG linker

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4 or acetate (B1210297) buffer at pH 4-5)

  • Aniline (optional, as a catalyst)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the appropriate reaction buffer.

  • Add the deprotected aminooxy-PEG linker to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde-containing molecule is typically used to drive the reaction to completion.[10]

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[6]

  • Monitor the formation of the conjugate product using an appropriate analytical technique, such as LC-MS, SDS-PAGE (for proteins), or HPLC.[10]

  • Once the reaction is complete, purify the conjugate using standard techniques (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.

Quantitative Data

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of catalysts.

ParameterConditionSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
pH ~4.5Optimal for uncatalyzed reaction[11]
NeutralSlower reaction rate[11]
Catalyst Uncatalyzed~0.01 or below at neutral pH[11]
Aniline catalyzedSignificantly increased[8][9]

Overall Workflow

The sequential nature of the reactions involving this compound allows for a controlled and stepwise approach to synthesizing complex bioconjugates.

Overall_Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Deprotected_Linker H2N-O-PEG3-C2-COOH Deprotection->Deprotected_Linker Amide_Coupling Amide Bond Formation (Molecule 1-NH2, EDC/NHS) Deprotected_Linker->Amide_Coupling Intermediate_Conjugate H2N-O-PEG3-C2-CO-NH-Molecule 1 Amide_Coupling->Intermediate_Conjugate Oxime_Ligation Oxime Ligation (Molecule 2-CHO) Intermediate_Conjugate->Oxime_Ligation Final_Conjugate Molecule 2-CH=N-O-PEG3-C2-CO-NH-Molecule 1 Oxime_Ligation->Final_Conjugate

Bioconjugation Workflow

This workflow illustrates the versatility of this compound as a linker, enabling the precise assembly of complex biomolecular structures for applications in drug delivery, diagnostics, and fundamental research. The robust and well-characterized chemistries of Boc deprotection and oxime ligation provide a reliable foundation for the development of novel bioconjugates.

References

The Strategic Role of Aminooxy-PEG3-C2-Boc in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2] A PROTAC molecule consists of three essential components: a "warhead" ligand that binds the POI, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[1] By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1][3] This catalytic mechanism allows substoichiometric amounts of a PROTAC to eliminate a substantial population of a target protein.[4]

The linker is a critical determinant of a PROTAC's success, profoundly influencing the stability of the ternary complex, cell permeability, and overall degradation efficiency.[][6] This guide focuses on the specific role and application of Aminooxy-PEG3-C2-Boc , a versatile linker that enables a modular and efficient approach to PROTAC synthesis.

Core Concepts: The this compound Linker

This compound is a bifunctional chemical tool designed for the modular synthesis of PROTACs. Its structure combines several key features that offer distinct advantages in the design and assembly workflow.

  • Aminooxy Group (-O-NH2) : This functionality is the cornerstone of its utility. It reacts chemoselectively with aldehydes or ketones to form a stable oxime bond .[7] This reaction, known as oxime ligation, is bioorthogonal, meaning it proceeds under mild conditions without interfering with other functional groups present in complex molecules, making it ideal for a "split PROTAC" or modular assembly approach.[8][9]

  • PEG3 Spacer : The tri-ethylene glycol (PEG) chain is a flexible, hydrophilic spacer.[10] The inclusion of a PEG linker can significantly enhance the aqueous solubility and cell permeability of the final PROTAC molecule, which often has a high molecular weight.[11] Its flexibility is crucial for allowing the two ends of the PROTAC to adopt an optimal orientation for productive ternary complex formation.[8]

  • C2-Boc Moiety : This component features a protected amine. The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable under various conditions but can be cleanly removed with acid (e.g., trifluoroacetic acid, TFA).[1][12][13][14] This allows for orthogonal, sequential conjugation. For instance, the Boc-protected amine can be coupled to an E3 ligase ligand via an amide bond, followed by deprotection and subsequent oxime ligation of the now-free aminooxy group to a ketone-functionalized warhead.

PROTAC Synthesis and Logic

The use of linkers like this compound facilitates a modular or "split PROTAC" synthetic strategy. This approach significantly accelerates the discovery and optimization process by allowing researchers to rapidly combine different warheads, linkers, and E3 ligase ligands in a combinatorial fashion.[8]

The general workflow involves two key chemical transformations: Boc deprotection and oxime ligation .

PROTAC_Synthesis_Workflow cluster_0 Step 1: Amide Coupling & Deprotection cluster_1 Step 2: Oxime Ligation Linker This compound Intermediate1 Ligand-Linker Conjugate (Boc Protected) E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Linker Amide Coupling (e.g., HATU, DIPEA) TFA TFA / DCM Intermediate1->TFA Boc Deprotection Intermediate2 Deprotected Intermediate (Free Aminooxy Group) Warhead Target Ligand (Warhead) (with Ketone/Aldehyde) Intermediate2->Warhead Final_PROTAC Final PROTAC Molecule Warhead->Intermediate2 Oxime Ligation (pH 4.5-7, Aniline (B41778) catalyst)

Caption: Modular PROTAC synthesis workflow using a Boc-protected aminooxy linker.

Quantitative Impact of Linker Composition on PROTAC Efficacy

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).[15] The linker's length and composition are critical variables that must be optimized for each target and E3 ligase pair. A linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive ternary complex.

Case Study: Degradation of KRAS G12C by PROTAC LC-2

A prominent example is the PROTAC LC-2 , which targets the oncogenic KRAS G12C mutant for degradation by recruiting the VHL E3 ligase.[16][17][18][19] Degradation of KRAS G12C leads to the suppression of downstream MAPK signaling, a key pathway in cell proliferation.[12][19] LC-2 utilizes a PEG-based linker to connect the KRAS G12C inhibitor MRTX849 to a VHL ligand.[7][16]

MAPK_Pathway cluster_PROTAC PROTAC Action cluster_Signal Signaling Cascade PROTAC LC-2 PROTAC KRAS KRAS G12C (Active) PROTAC->KRAS Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome KRAS->Proteasome Degradation RAF RAF KRAS->RAF Activates VHL->KRAS Ubiquitinates Degraded_KRAS Degraded Peptides Proteasome->Degraded_KRAS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: PROTAC LC-2 degrades KRAS G12C, inhibiting the downstream MAPK signaling pathway.

The performance of LC-2 demonstrates potent, concentration-dependent degradation across multiple cancer cell lines.

Cell LineKRAS G12C StatusDC50 (µM)Dmax (%)Reference
NCI-H2030Homozygous~0.60>90%[12]
MIA PaCa-2Heterozygous~0.76>90%[16]
SW1573Homozygous~0.45>90%[16]
NCI-H23Heterozygous0.2590%[16][18]
NCI-H358Heterozygous~0.55~50%[16]
Comparative Analysis: Impact of PEG Linker Length

Systematic studies have shown that varying the number of PEG units in the linker directly impacts degradation potency. The optimal length is target-dependent, highlighting the need for a modular synthesis approach to screen various linker lengths.

TargetE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
TBK1 VHL21-atom (Alkyl/Ether)396%[20]
VHL29-atom (Alkyl/Ether)29276%[20]
BRD4 CRBN0 PEG Units<500>90%[20]
CRBN1-2 PEG Units>5000<80%[20]
CRBN4-5 PEG Units<500>90%[20]
BTK CRBN6 PEG UnitsLow nMHigh[2]
CRBN12 PEG UnitsLow nMHigh[2]

This table compiles representative data from multiple studies to illustrate the principle of linker length optimization.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: Boc Deprotection of Aminooxy-PEG Linker with TFA[12][13][14]

This protocol describes the removal of the Boc protecting group to yield the reactive aminooxy functionality as its TFA salt.

  • Dissolution : Dissolve the Boc-Aminooxy-PEG3-C2-linker (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.2 M in a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Acid Addition : Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, to achieve 50%, add a volume of TFA equal to the volume of DCM.

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.

  • Monitoring : Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours). The deprotected product is more polar and will have a lower Rf on TLC.

  • Work-up :

    • Remove the DCM and excess TFA by rotary evaporation.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).

    • The resulting TFA salt of the deprotected linker is often sufficiently pure to be used directly in the subsequent oxime ligation step without further purification.

Protocol 2: Aniline-Catalyzed Oxime Ligation[22][23]

This protocol describes the conjugation of the deprotected aminooxy-linker to a ketone- or aldehyde-functionalized molecule.

  • Preparation of Solutions :

    • Prepare a stock solution of the deprotected aminooxy-linker (from Protocol 1) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).

    • Prepare a stock solution of the aldehyde/ketone-functionalized warhead in the same buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used.

    • Prepare a stock solution of the aniline catalyst (e.g., 1 M aniline in DMSO).

  • Reaction Setup :

    • In a reaction vial, combine the aminooxy-linker (1.0-1.2 eq) and the warhead (1.0 eq) to the desired final concentrations.

    • Initiate the reaction by adding the aniline catalyst to a final concentration of 10-100 mM. Aniline catalysis can increase the reaction rate up to 120-fold compared to the uncatalyzed reaction at neutral pH.

  • Reaction : Stir the reaction mixture at room temperature. Reaction times can range from 1 to 24 hours, depending on the concentration and reactivity of the substrates.

  • Monitoring : Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the appearance of the desired product mass.

  • Purification : Once the reaction is complete, purify the final PROTAC product using reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 3: Western Blot for DC50 and Dmax Determination[3]

This protocol quantifies the reduction of a target protein in cells following PROTAC treatment.

WB_Workflow A 1. Cell Treatment Seed cells and treat with serial dilutions of PROTAC (e.g., 24h). Include vehicle control (DMSO). B 2. Cell Lysis & Protein Quantification Lyse cells in RIPA buffer. Quantify total protein (e.g., BCA assay). A->B C 3. SDS-PAGE Normalize protein amounts, add Laemmli buffer, boil, and load equal amounts onto a gel. B->C D 4. Protein Transfer Transfer separated proteins from the gel to a PVDF membrane. C->D E 5. Immunoblotting Block membrane. Incubate with primary antibodies (Target & Loading Control) followed by HRP-secondary antibodies. D->E F 6. Detection & Analysis Detect chemiluminescent signal. Quantify band intensities. Normalize target to loading control. E->F G 7. Curve Fitting Plot % Degradation vs. log[PROTAC]. Fit with non-linear regression to calculate DC50 and Dmax. F->G

References

The Gatekeeper of Bioconjugation: An In-depth Technical Guide to the Boc Protecting Group in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of advanced drug development and bioconjugation, precision and control are paramount. The ability to selectively modify complex biomolecules, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), relies on a strategic toolkit of chemical maneuvers. Central to this toolkit is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group standing out as a cornerstone for amine protection, particularly in conjunction with polyethylene (B3416737) glycol (PEG) linkers.[1]

This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their pursuit of novel therapeutics.

Core Principles: A Temporary Shield for Controlled Reactions

The primary function of the Boc group on a PEG linker is to act as a temporary shield for a primary or secondary amine, rendering it unreactive.[2][3] This protection is crucial for multi-step syntheses where the amine's reactivity needs to be masked to prevent unwanted side reactions.[4] The popularity of the Boc group stems from its stability under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[4][]

Its defining feature is its lability under acidic conditions, which allows for its facile removal to regenerate the free amine for subsequent conjugation.[][7] This selective removal is the key to its strategic importance. Heterobifunctional PEG linkers, which possess a Boc-protected amine at one end and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies, allowing for a controlled, stepwise assembly of complex molecules.[3][4][8]

Data Presentation: Quantitative Analysis

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data for these processes.

Table 1: Representative Reaction Conditions for Boc Protection of Amino-PEG Linkers

Reagent/CatalystSolventTemperatureTimeYield (%)
(Boc)₂OPEG-400Room Temperature0.5 - 2 h>90
(Boc)₂O, DIPEADichloromethane (DCM)Room Temperature3 - 12 hHigh
(Boc)₂O, TEADichloromethane (DCM)Room Temperature2 - 12 hHigh

Data compiled from multiple sources. Yields are substrate-dependent.

Table 2: Representative Reaction Conditions for Boc Deprotection of PEG Linkers

Acidic ReagentConcentrationSolventTemperatureTimePurity/Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0°C to Room Temp30 - 120 min>95
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)Room Temp5 - 60 min>95
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp30 - 120 minHigh

Data compiled from multiple sources. Purity and yield can vary based on the specific PEG linker and the presence of other functional groups.[9]

Mandatory Visualizations

Experimental & Logical Workflows

G cluster_protection Phase 1: Boc Protection cluster_conjugation Phase 2: Conjugation cluster_deprotection Phase 3: Boc Deprotection cluster_final_conjugation Phase 4: Final Conjugation start Amino-PEG Linker (H2N-PEG-X) reagents_prot Add (Boc)2O + Base (e.g., DIPEA) in DCM start->reagents_prot reaction_prot Stir at Room Temp (3-12h) reagents_prot->reaction_prot workup_prot Aqueous Workup & Purification reaction_prot->workup_prot product_prot Boc-Protected Linker (Boc-NH-PEG-X) workup_prot->product_prot conjugation React with 'X' group of Boc-NH-PEG-X product_prot->conjugation molecule1 Molecule 1 (e.g., Drug) molecule1->conjugation product_conj Boc-NH-PEG-Molecule1 conjugation->product_conj reagents_deprot Add Acid (e.g., TFA in DCM) product_conj->reagents_deprot reaction_deprot Stir at 0°C to RT (0.5-2h) reagents_deprot->reaction_deprot workup_deprot Evaporation / Neutralization reaction_deprot->workup_deprot product_deprot Deprotected Linker (H2N-PEG-Molecule1) workup_deprot->product_deprot final_conjugation React with exposed Amine group product_deprot->final_conjugation molecule2 Molecule 2 (e.g., Antibody) molecule2->final_conjugation final_product Final Bioconjugate (Molecule2-NH-PEG-Molecule1) final_conjugation->final_product G cluster_Boc Boc Strategy (Acid-Labile) cluster_Fmoc Fmoc Strategy (Base-Labile) Boc_Start Boc-NH-Peptide-Resin Boc_Deprotect Deprotection: 50% TFA in DCM Boc_Start->Boc_Deprotect Boc_Intermediate H3N+-Peptide-Resin (TFA salt) Boc_Deprotect->Boc_Intermediate Boc_Neutralize Neutralization: 10% DIPEA in DMF Boc_Intermediate->Boc_Neutralize Boc_Ready H2N-Peptide-Resin Boc_Neutralize->Boc_Ready Boc_Couple Couple next Boc-Amino Acid Boc_Ready->Boc_Couple Boc_End Boc-AA-NH-Peptide-Resin Boc_Couple->Boc_End Fmoc_Start Fmoc-NH-Peptide-Resin Fmoc_Deprotect Deprotection: 20% Piperidine in DMF Fmoc_Start->Fmoc_Deprotect Fmoc_Ready H2N-Peptide-Resin Fmoc_Deprotect->Fmoc_Ready Fmoc_Couple Couple next Fmoc-Amino Acid Fmoc_Ready->Fmoc_Couple Fmoc_End Fmoc-AA-NH-Peptide-Resin Fmoc_Couple->Fmoc_End Orthogonal Orthogonal Protection Allows selective deprotection. Boc is stable to base. Fmoc is stable to acid. G ADC Antibody-Drug Conjugate (MMAE-ADC) Binding 1. Binding & Internalization (Receptor-Mediated Endocytosis) ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Lysosome 2. Lysosomal Trafficking & Linker Cleavage Binding->Lysosome MMAE 3. Release of Free MMAE Lysosome->MMAE Polymerization 4. Inhibition of Tubulin Polymerization MMAE->Polymerization Tubulin α/β-Tubulin Dimers Tubulin->Polymerization Disruption 5. Microtubule Network Disruption Polymerization->Disruption Arrest 6. G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis 7. Apoptosis (Programmed Cell Death) Arrest->Apoptosis

References

Aminooxy-PEG3-C2-Boc for beginners in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Aminooxy-PEG3-C2-Boc for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule integral to modern bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive technical overview of its structure, mechanism of action, applications, and detailed protocols for its use.

The molecule's structure is precisely designed for controlled, stepwise conjugation. It consists of:

  • A tert-butyloxycarbonyl (Boc) protected aminooxy group (-ONH-Boc): The Boc group is a stable protecting group that prevents unwanted side reactions, which can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy nucleophile.[4][5]

  • A hydrophilic Polyethylene Glycol (PEG) spacer (-PEG3-): This three-unit PEG chain enhances the aqueous solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[5][6]

  • An ethyl amine spacer (-C2-NH2): This component provides a terminal primary amine, which is protected in the cataloged molecule by the Boc group, hence the full name is often Boc-NH-C2-.... This naming can be ambiguous, and for this guide, we will focus on the common application where the aminooxy group is the reactive moiety after deprotection. The core structure is an aminooxy group at one end and a protected amine at the other, separated by the PEG spacer.

The primary utility of this linker lies in the chemoselective and bioorthogonal reaction between the deprotected aminooxy group and a carbonyl group (an aldehyde or ketone) on a target molecule to form a highly stable oxime bond.[7][8]

Core Properties and Data

The physicochemical properties of this compound are essential for designing conjugation experiments.

Table 1: Physicochemical Properties of Aminooxy-PEG3-C2-NH-Boc

Property Value Reference
CAS Number 2062663-65-2 [9]
Molecular Formula C₁₃H₂₈N₂O₆ [3][9]
Molecular Weight 308.37 g/mol [9]
Appearance White to off-white solid or oil -
Purity Typically ≥97% [9]
Solubility Soluble in Water, DMSO, DMF, DCM [10]

| Storage Conditions | -20°C, sealed, away from moisture and light |[9][11] |

Table 2: Recommended Reaction Conditions for Boc Deprotection

Parameter Condition Notes Reference
Reagent Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-dioxane TFA is most common. HCl is an alternative. [4][12]
Solvent Anhydrous Dichloromethane (DCM) Prevents side reactions. [4]
TFA Concentration 20-50% (v/v) in DCM Higher concentrations lead to faster deprotection. [4][12]
Temperature 0°C to Room Temperature Start at 0°C to control the reaction, then warm to room temp. [1][4]

| Reaction Time | 30 - 120 minutes | Monitor by TLC or LC-MS for completion. |[4][12] |

Table 3: Recommended Reaction Conditions for Oxime Ligation

Parameter Condition Notes Reference
pH 4.5 - 7.5 Optimal pH for oxime formation is mildly acidic, but reactions proceed at neutral pH. [4][13][14]
Reaction Buffer Sodium Acetate, Sodium Phosphate, PBS Buffer should be free of primary amines. [15][16]
Molar Excess of Linker 5 to 50-fold A molar excess of the aminooxy linker drives the reaction to completion. [16]
Catalyst (Optional) Aniline (B41778) or its derivatives 10-100 mM aniline can significantly accelerate the reaction rate. [4][17]
Temperature Room Temperature or 4°C Reaction can proceed efficiently at ambient temperatures. [15]

| Reaction Time | 2 - 24 hours | Depends on reactant concentrations and catalyst use. |[15][18][19] |

Visualizing the Core Chemistry and Workflow

To fully grasp the application of this compound, it is crucial to visualize its structure and the chemical transformations it undergoes.

G cluster_deprotection Stage 1: Boc Deprotection cluster_ligation Stage 2: Oxime Ligation start Boc-Aminooxy-PEG Linker reagent1 Add Strong Acid (e.g., TFA in DCM) start->reagent1 1-2 hours deprotected Free Aminooxy-PEG Linker (TFA Salt) reagent1->deprotected workup Work-up: Evaporation & Neutralization deprotected->workup final_linker Purified Free Aminooxy-PEG Linker workup->final_linker mix Combine Linker & Biomolecule in Reaction Buffer (pH 4.5-7.0) final_linker->mix biomolecule Biomolecule with Aldehyde/Ketone Group biomolecule->mix catalyst Optional: Add Aniline (10-100 mM) mix->catalyst conjugate Stable Oxime-Linked Bioconjugate mix->conjugate 2-24 hours catalyst->conjugate 2-24 hours step1 1. Protonation: The acid (H⁺) protonates the carbonyl oxygen of the Boc group. step2 2. Carbocation Formation: The protonated group fragments, forming a stable tert-butyl carbocation and an unstable carbamic acid intermediate. step1->step2 step3 3. Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂). step2->step3 step4 4. Final Product: This yields the deprotected aminooxy group as its corresponding acid salt. step3->step4 step1 1. Nucleophilic Attack: The deprotected aminooxy group (-ONH₂) attacks the electrophilic carbonyl carbon of the aldehyde or ketone on the biomolecule. step2 2. Tetrahedral Intermediate: A tetrahedral intermediate is formed. step1->step2 step3 3. Dehydration: The intermediate eliminates a molecule of water (H₂O), a step that is catalyzed by acid or aniline. step2->step3 step4 4. Stable Oxime Bond: A stable C=N-O oxime bond is formed, covalently linking the two molecules. step3->step4

References

A Deep Dive into Oxime Ligation: Principles and Protocols for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxime ligation has emerged as a cornerstone of bioconjugation and chemical biology, prized for its high selectivity, stability of the formed bond, and compatibility with biological systems.[1] This technical guide delves into the core principles of oxime ligation chemistry, offering a comprehensive resource complete with quantitative data and detailed experimental protocols to empower researchers in leveraging this powerful tool for applications ranging from drug development to materials science.[2][3]

Core Principles of Oxime Ligation

Oxime ligation is a chemoselective reaction that occurs between an aminooxy-functionalized molecule and a carbonyl compound (an aldehyde or ketone), resulting in the formation of a stable oxime bond (C=N-O).[1][2] Classified as a "click" chemistry reaction, it is characterized by its high efficiency, mild reaction conditions, and the absence of cross-reactivity with other functional groups typically found in biological molecules.[1][3] The resulting oxime linkage is notably more stable than imine or hydrazone bonds, making it ideal for the creation of durable bioconjugates.[1][4]

The reaction mechanism involves a two-step process:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate.[1]

  • Dehydration: The tetrahedral intermediate then undergoes dehydration (the loss of a water molecule) to form the stable C=N-O oxime bond.[1]

While the overall reaction is an equilibrium process, the formation of the highly stable oxime product is strongly favored.[1]

Factors Influencing Reaction Efficiency

Several factors critically influence the rate and efficiency of oxime ligation:

  • pH: The reaction rate is highly pH-dependent. For uncatalyzed reactions, a slightly acidic environment with a pH between 4 and 5 is generally optimal.[2][5] At this pH, the carbonyl group is sufficiently protonated to be more electrophilic, while the hydroxylamine (B1172632) remains adequately nucleophilic.[2]

  • Catalysis: At neutral pH, the reaction is often slow.[2][6] To overcome this limitation, particularly in biological applications where acidic conditions are not feasible, nucleophilic catalysts such as aniline (B41778) and its derivatives are employed to significantly accelerate the reaction rate.[2][7] p-Phenylenediamine (B122844) has been identified as a particularly effective catalyst at neutral pH.[2]

  • Reactivity of Reactants: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to reduced steric hindrance.[1][8]

The interplay of these factors is crucial for designing and optimizing oxime ligation experiments.

logical_relationship cluster_factors Factors Affecting Oxime Ligation cluster_outcomes Reaction Outcomes pH pH Rate Reaction Rate pH->Rate Optimal at pH 4-5 (uncatalyzed) Neutral pH requires catalyst Catalyst Catalyst Catalyst->Rate Aniline derivatives accelerate at neutral pH Reactants Reactant Reactivity Reactants->Rate Aldehydes > Ketones Yield Reaction Yield Rate->Yield

Factors influencing oxime ligation outcomes.

Quantitative Data for Oxime Ligation Reactions

The efficiency of oxime ligation can be quantified by its reaction rate, which is influenced by pH and the presence of catalysts. The following tables summarize key quantitative data to aid in reaction optimization.

ParameterConditionSecond-Order Rate ConstantReference
pH 4.5 (uncatalyzed)-[5]
7.0 (uncatalyzed)Slower than at acidic pH[8]
Catalyst Aniline (100 mM) at pH 7.0~40-fold increase vs. uncatalyzed[5]
Aniline (100 mM) at pH 4.5~400-fold increase vs. uncatalyzed at neutral pH[5]
m-Phenylenediamine (mPDA)Up to 15 times more efficient than aniline[9][10]
Comparison Oxime Ligation (aniline catalyzed)10¹ - 10³ M⁻¹s⁻¹[11]
Copper-Catalyzed Click Chemistry (CuAAC)~10² - 10³ M⁻¹s⁻¹[11]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~10⁻¹ - 1 M⁻¹s⁻¹[11]
CatalystRelative EfficiencyKey AdvantagesReference
Aniline Baseline for catalyzed reactionsGood solubility and enhances rate at neutral pH[9]
p-Phenylenediamine (pPDA) Highly effective at neutral pH-[2]
m-Phenylenediamine (mPDA) Modestly more effective than aniline at equal concentrations, but significantly more effective at higher, more soluble concentrationsHigher aqueous solubility allows for use at higher concentrations, leading to greater rate acceleration[10]

Detailed Experimental Protocols

The following are detailed methodologies for key oxime ligation experiments.

Protocol 1: Classical Synthesis of Oximes

This protocol outlines a general method for synthesizing oximes from aldehydes or ketones and hydroxylamine hydrochloride in an organic solvent.

Materials:

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).[2]

  • Add pyridine (2.0 mmol) to the mixture.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Remove the ethanol using a rotary evaporator.[2]

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.[2]

  • The crude product can be purified by recrystallization or column chromatography.[2]

classical_synthesis_workflow start Dissolve Reactants in Ethanol add_pyridine Add Pyridine start->add_pyridine reflux Reflux for 1-4 hours add_pyridine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate Remove Ethanol cool->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify

Workflow for classical oxime synthesis.
Protocol 2: Bioconjugation at Physiological pH

This protocol describes the conjugation of an aminooxy-functionalized molecule to a carbonyl-containing biomolecule at neutral pH using a catalyst.

Materials:

  • Carbonyl-containing biomolecule (e.g., protein with an aldehyde group)

  • Aminooxy-functionalized molecule (5-10 fold molar excess)

  • Phosphate-buffered saline (PBS), pH 7.4

  • p-Phenylenediamine catalyst stock solution (e.g., 100 mM in PBS, pH 7.4)

  • Microcentrifuge tubes

  • Incubator or shaker

Procedure:

  • Dissolve the carbonyl-containing biomolecule in PBS (pH 7.4) to a final concentration of 1-10 µM.[2]

  • Add the aminooxy-functionalized molecule to the biomolecule solution to a final concentration of 5-10 fold molar excess.[2]

  • Add the p-phenylenediamine catalyst stock solution to the reaction mixture to a final concentration of 2-10 mM.[2]

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[2]

  • Monitor the progress of the reaction using a suitable analytical method (e.g., RP-HPLC, UV-Vis spectroscopy, or mass spectrometry).

  • Once the reaction is complete, purify the labeled biomolecule using standard techniques (e.g., size-exclusion chromatography) to remove excess reagents.[1]

bioconjugation_workflow start Dissolve Biomolecule in PBS (pH 7.4) add_aminooxy Add Aminooxy-Molecule start->add_aminooxy add_catalyst Add Catalyst (p-Phenylenediamine) add_aminooxy->add_catalyst incubate Incubate at RT or 37°C add_catalyst->incubate monitor Monitor Reaction Progress incubate->monitor monitor->incubate Incomplete purify Purify Conjugate monitor->purify Complete

General workflow for bioconjugation via oxime ligation.
Protocol 3: Antibody-Drug Conjugate (ADC) Formation

This protocol outlines the conjugation of an alkoxy-amine functionalized drug to an antibody containing a p-acetylphenylalanine (pAcPhe) unnatural amino acid.

Materials:

  • Antibody (Fab or IgG) containing pAcPhe (66.7 - 100 µM solution)

  • Alkoxy-amine-functionalized drug (e.g., auristatin derivative)

  • Acetate buffer (100 mM, pH 4.5)

Procedure:

  • Prepare a solution of the antibody containing pAcPhe in 100 mM acetate buffer (pH 4.5). For Fab fragments, a concentration of 100 µM (5 mg/mL) is typical, while for IgG, 66.7 µM (10 mg/mL) is used.[1]

  • Add the alkoxy-amine-functionalized drug to the antibody solution in a 20- to 30-fold molar excess.[1]

  • Incubate the reaction mixture at 37°C for 1-4 days.[1]

  • Monitor the conjugation efficiency using SDS-PAGE and mass spectrometry.[1]

  • Purify the resulting ADC using protein A chromatography or size-exclusion chromatography to remove the unreacted drug and other impurities.[1]

Conclusion

Oxime ligation stands as a robust and versatile chemical tool for the precise and stable conjugation of molecules. Its bioorthogonality and the stability of the resulting bond have cemented its role in a wide array of scientific disciplines, from fundamental research to the development of novel therapeutics. By understanding the core principles and having access to detailed protocols and quantitative data, researchers are well-equipped to harness the full potential of oxime ligation in their endeavors.

References

The Pivotal Role of the Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Central Function of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]

The fundamental mechanism of action relies on the PROTAC's ability to induce the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the POI.[3] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.[1][4] While the two ligands determine the "what" (the target protein) and the "how" (the E3 ligase), the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall efficacy, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[5][6] The optimization of the linker is a multiparametric process that is essential for developing potent and selective degraders.[4][6]

The Core Function of the PROTAC Linker: Orchestrating the Ternary Complex

The primary function of the PROTAC linker is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1] The length, chemical composition, and rigidity of the linker dictate the relative orientation and distance between the POI and the E3 ligase within this complex.[7] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[1][8]

Conversely, a suboptimal linker can lead to several undesirable outcomes:

  • Steric Hindrance: If the linker is too short, it may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[7][9]

  • Unproductive Ternary Complex: An excessively long or overly flexible linker may not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer, leading to an unstable or non-productive complex.[7][9]

  • The "Hook Effect": At high concentrations, some PROTACs exhibit a decrease in degradation efficiency. This "hook effect" is attributed to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[10] Linker optimization can mitigate this effect by favoring ternary complex formation.[2]

Classification and Properties of PROTAC Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The most common types are flexible linkers, such as alkyl and polyethylene (B3416737) glycol (PEG) chains, and rigid linkers that incorporate cyclic or unsaturated moieties.[1][3] More recently, "smart" linkers with functional properties have been developed.[3]

Flexible Linkers

Flexible linkers are the most prevalent in early-stage PROTAC development due to their synthetic tractability and the ease with which their length can be modified.[1][4]

  • Alkyl Chains: Simple hydrocarbon chains are a common starting point for linker design. They offer a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to achieve a productive ternary complex.[1][4]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and cell permeability of PROTACs, which are often large and lipophilic molecules.[2][5] The ethylene (B1197577) glycol units impart polarity and can participate in hydrogen bonding.[1]

Rigid Linkers

Rigid linkers are designed to restrict the conformational freedom of the PROTAC, which can pre-organize the molecule into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][4] This can lead to improved potency and selectivity.[4]

  • Cyclic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve metabolic stability.[1][2]

  • Aromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often formed via "click chemistry," provide conformational restriction.[1][3]

"Smart" and Functional Linkers

Recent innovations in linker design have led to the development of "smart" linkers that offer spatiotemporal control over PROTAC activity.[3]

  • Photoswitchable Linkers: These linkers, often containing azobenzene (B91143) moieties, can switch between cis and trans isomers upon irradiation with specific wavelengths of light.[2] This allows for the precise control of PROTAC activity in a specific location and at a specific time.[2]

  • Clickable Linkers: Linkers containing azide (B81097) or alkyne functionalities facilitate the rapid synthesis of PROTAC libraries using click chemistry.[3][4] This enables the efficient exploration of different linker lengths, compositions, and attachment points to identify optimal degraders.[5]

Data Presentation: Quantitative Impact of Linker Properties on PROTAC Efficacy

The following table summarizes quantitative data from published studies, illustrating the critical role of linker length and composition on the degradation efficiency of various PROTACs.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4 VHLPEG12~25>95[11]
BRD4 VHLPEG13~10>95[11]
BRD4 VHLPEG14~5>95[11]
BRD4 VHLPEG15~10>95[11]
BRD4 CereblonPEG/Alkyl1218>90[12]
Estrogen Receptor α (ERα) VHLAlkyl9>1000<20[]
Estrogen Receptor α (ERα) VHLAlkyl12~100~80[]
Estrogen Receptor α (ERα) VHLAlkyl16<50>90[]
Estrogen Receptor α (ERα) VHLAlkyl19~100~80[]
Estrogen Receptor α (ERα) VHLAlkyl21>1000<20[]
TBK1 VHLPEG/Alkyl<12No degradationN/A[14]

Experimental Protocols

Western Blotting for Target Protein Quantification

Western blotting is a fundamental technique to quantify the degradation of a target protein induced by a PROTAC.[3][8]

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density to achieve 70-80% confluency at the time of harvest. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8][14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[14]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2][3]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an appropriate HRP-conjugated secondary antibody.[2]

  • Detection and Data Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control.[14]

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it invaluable for characterizing ternary complex formation.[6][15]

Methodology:

  • Immobilization: Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.[15]

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC binding to the immobilized protein).[2]

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.[2][15]

  • Data Analysis: Analyze the sensorgrams to determine the association (kₐ) and dissociation (kₑ) rate constants, and calculate the equilibrium dissociation constant (Kₑ) for both binary and ternary interactions. The cooperativity (α) can be calculated as the ratio of the binary Kₑ to the ternary Kₑ.[15]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including binding affinity (Kₑ), enthalpy (ΔH), and stoichiometry (n).[6][]

Methodology:

  • Sample Preparation: Prepare the E3 ligase in the ITC cell and the target protein mixed with the PROTAC in the syringe. All components should be in the same buffer to minimize the heat of dilution effects.[1]

  • Binary Titrations: Perform separate titrations of the PROTAC into the E3 ligase and the PROTAC into the target protein to determine the binary binding parameters.[1]

  • Ternary Titration: Titrate the solution of the target protein and PROTAC into the E3 ligase solution in the ITC cell. The resulting thermogram will show the heat changes upon the formation of the ternary complex.[1]

  • Data Analysis: Integrate the peaks of the thermogram to obtain the heat change per injection. Fit the data to a suitable binding model to determine the thermodynamic parameters for both binary and ternary complex formation.[9]

Mandatory Visualization

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow Start Start: Define POI and E3 Ligase Ligands Design Design & Synthesize PROTAC Library (Vary Linker Length, Composition, Attachment) Start->Design Biochem Biochemical/Biophysical Assays (SPR, ITC, FRET) Design->Biochem Ternary_Eval Evaluate Ternary Complex Formation & Stability Biochem->Ternary_Eval Ternary_Eval->Design Unproductive Complex Cellular Cell-Based Degradation Assays (Western Blot, In-Cell Western) Ternary_Eval->Cellular Productive Complex Degradation_Eval Evaluate Degradation Efficacy (DC50, Dmax) Cellular->Degradation_Eval Optimize Iterative Optimization Degradation_Eval->Optimize Suboptimal Degradation Lead Lead PROTAC Candidate Degradation_Eval->Lead Optimal Degradation Optimize->Design

Caption: A typical experimental workflow for PROTAC linker optimization.

Linker_Properties_Relationship Properties Linker Properties Length Length Properties->Length Composition Composition (e.g., PEG, Alkyl) Properties->Composition Rigidity Rigidity Properties->Rigidity Attachment Attachment Point Properties->Attachment Ternary Ternary Complex Stability & Cooperativity Length->Ternary Composition->Ternary PhysChem Physicochemical Properties (Solubility, Permeability) Composition->PhysChem Rigidity->Ternary Attachment->Ternary Outcome PROTAC Performance Efficacy Degradation Efficacy (DC50, Dmax) Ternary->Efficacy PhysChem->Efficacy

Caption: Logical relationship between linker properties and PROTAC performance.

References

Navigating the Synthesis of PROTACs: A Technical Guide to the Safe Handling and Application of Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of Aminooxy-PEG3-C2-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of this reagent for successful experimental outcomes.

Compound Overview

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing a Boc-protected aminooxy group and a carboxylic acid with a tert-butyl ester. This structure allows for its sequential conjugation to two different molecules. The Boc group provides a stable protecting group for the highly reactive aminooxy functionality, which, after deprotection, can readily react with aldehydes and ketones to form a stable oxime linkage. The PEG spacer enhances solubility and provides flexibility to the resulting PROTAC molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds, such as Boc-Aminoxy-PEG4-OH, indicate that caution should be exercised during handling.

2.1. Hazard Classification

Based on analogous compounds, this compound should be treated as potentially hazardous. The primary concerns are:

  • Acute Oral Toxicity: May be harmful if swallowed.

  • Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[1]

2.2. Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A laboratory coat or other impervious clothing should be worn.

  • Respiratory Protection: When handling the compound as a powder or when there is a risk of aerosol formation, a suitable respirator should be used.[1]

2.3. General Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid release into the environment.[1]

2.4. Spill and Disposal Procedures

  • Spills: In case of a spill, collect the material using an absorbent, non-combustible material and place it in a suitable container for disposal.

  • Disposal: Dispose of the compound and its container at an approved waste disposal facility, in accordance with local, state, and federal regulations.[1]

Storage and Stability

Proper storage is crucial to maintain the reactivity and integrity of this compound.

ParameterRecommendationSource(s)
Storage Temperature Long-term: -20°CShort-term (days to weeks): 2-8°C[1][2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[3]
Moisture Keep in a tightly sealed container to protect from moisture. Use a desiccator.[2]
Light Protect from light.[3]

When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[3] After use, the container should be flushed with an inert gas before resealing.[3]

Physicochemical Properties

PropertyDescriptionSource(s)
Appearance Expected to be a solid or a viscous oil.
Solubility Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM). The PEG spacer enhances aqueous solubility.[1][2]
General PEG Properties Polyethylene glycol is non-toxic, non-immunogenic, and biodegradable.[4] It is soluble in both water and many organic solvents.[4] The physical state of PEG depends on its molecular weight, with shorter chains being liquid and longer chains being solid.[4][4][5]

Experimental Protocols

This compound is typically used in a two-stage process: 1) deprotection of the Boc group to reveal the reactive aminooxy functionality, and 2) oxime ligation with a molecule containing an aldehyde or ketone.

5.1. Boc Deprotection

The Boc protecting group is labile under acidic conditions.

Reagents and Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

  • Saturated sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene (repeat 3 times).[6]

  • For applications requiring a neutralized amine, perform an aqueous work-up by dissolving the residue in DCM, washing with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.[6]

Boc_Deprotection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up A Dissolve Boc-Linker in DCM B Cool to 0°C A->B C Add TFA B->C D Stir at 0°C, then RT C->D E Monitor by TLC/LC-MS D->E F Remove Solvent/TFA E->F Reaction Complete G Co-evaporate with Toluene F->G H Aqueous Work-up (Optional) G->H I Dry and Concentrate H->I

Caption: Workflow for the deprotection of the Boc group.

5.2. Oxime Ligation

The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.

Reagents and Materials:

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer.

  • Prepare a stock solution of the deprotected aminooxy-PEG linker in anhydrous DMF or DMSO.

  • Add the aminooxy-PEG linker solution to the solution of the carbonyl-containing molecule. A slight molar excess (1.5 to 5 equivalents) of the aminooxy compound is often used.[7]

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM.[7]

  • Allow the reaction to proceed at room temperature for 2-16 hours.[7] The reaction progress can be monitored by LC-MS.

  • Purify the final conjugate using an appropriate chromatographic method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Oxime_Ligation_Pathway cluster_0 Reactants Reactant1 Deprotected Aminooxy-PEG (R-O-NH₂) ReactionStep Nucleophilic Attack & Dehydration Reactant1->ReactionStep Reactant2 Aldehyde/Ketone Molecule (R'-C=O) Reactant2->ReactionStep Product Stable Oxime Linkage (R-O-N=C-R') ReactionStep->Product Catalyst Aniline Catalyst (Optional, pH 4.5-7.0) Catalyst->ReactionStep

Caption: The chemical pathway of oxime ligation.

Troubleshooting

IssuePotential CauseRecommended SolutionSource(s)
Incomplete Boc Deprotection Insufficient reaction time or acid concentration.Increase reaction time or use a higher concentration of TFA. Ensure anhydrous conditions.[6]
Low Yield of Oxime Ligation Suboptimal pH; low reactant concentration; inactive reagents.Optimize the pH of the reaction buffer (typically slightly acidic).[7] Increase the concentration of reactants or the reaction time. Use fresh reagents.[7]
Side Product Formation Presence of other reactive carbonyls in buffers or solvents.Use high-purity, aldehyde-free solvents and buffers. Purify starting materials.[7]

By following these guidelines, researchers can safely and effectively utilize this compound in their synthetic workflows to advance the development of novel therapeutics.

References

Methodological & Application

Application Notes: Site-Specific Protein Labeling via Oxime Ligation Using Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a critical tool in drug development, diagnostics, and basic research. It enables the creation of precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The use of bioorthogonal chemistry, specifically the oxime ligation between an aminooxy group and an aldehyde or ketone, offers a highly chemoselective and stable method for protein labeling.[1][2]

The Aminooxy-PEG3-C2-Boc linker is a heterobifunctional reagent designed for this purpose. It consists of three key components:

  • Boc-protected Aminooxy group: The tert-butyloxycarbonyl (Boc) group masks the highly reactive aminooxy functionality, preventing side reactions and allowing for a controlled, stepwise conjugation strategy.[3][4] It is readily removed under mild acidic conditions.[5]

  • PEG3 Spacer: A short, hydrophilic three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the final conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic proteins.[6][7]

  • C2-Amine (Implicit): While the name specifies the PEG3 linker, the "C2" component typically implies a two-carbon spacer connected to another functional group, which in many applications is used to attach a payload (e.g., a drug or a fluorophore) before deprotection and protein conjugation.

This document provides detailed protocols for the use of this compound in a typical protein labeling workflow, which involves introducing an aldehyde handle onto the target protein, deprotecting the linker, and performing the final oxime ligation.

Principle of the Method

The core of this labeling strategy is the bioorthogonal oxime ligation, a reaction between the aminooxy group (-ONH₂) on the linker and a carbonyl group (aldehyde or ketone) on the target protein.[8] This reaction is highly specific and can be performed in aqueous buffers under mild conditions, making it ideal for sensitive biomolecules.[1] A critical prerequisite is the site-specific introduction of an aldehyde or ketone onto the protein. This can be achieved through several established methods:

  • Enzymatic Modification: The formylglycine-generating enzyme (FGE) can oxidize a cysteine residue within a specific consensus peptide sequence (the "aldehyde tag") to a formylglycine residue, which contains an aldehyde group.[9][10]

  • Oxidation of N-terminal Residues: An N-terminal serine or threonine can be selectively oxidized with sodium periodate (B1199274) (NaIO₄) to generate a glyoxylyl aldehyde.[10][11]

  • Unnatural Amino Acid Incorporation: Genetically encoding an unnatural amino acid containing a ketone or aldehyde group provides precise control over the modification site.[12]

The overall experimental workflow involves preparing the aldehyde-tagged protein, deprotecting the this compound linker, and conjugating the two molecules, followed by purification and characterization.

G Overall Experimental Workflow for Protein Labeling cluster_0 Protein Preparation cluster_1 Linker Preparation cluster_2 Conjugation & Analysis Protein Target Protein Aldehyde_Tag Introduce Aldehyde Tag (e.g., FGE, Periodate Oxidation) Protein->Aldehyde_Tag Aldehyde_Protein Aldehyde-Tagged Protein Aldehyde_Tag->Aldehyde_Protein Ligation Oxime Ligation (pH 6.5-7.0, Aniline (B41778) catalyst) Aldehyde_Protein->Ligation Boc_Linker This compound (Payload Attached) Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Active_Linker Aminooxy-Active Linker Deprotection->Active_Linker Active_Linker->Ligation Purification Purification (e.g., SEC, IEX) Ligation->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization Final_Product Labeled Protein Conjugate Characterization->Final_Product

General experimental workflow for protein/peptide labeling.[8]

Experimental Protocols

Protocol 1: Boc Deprotection of Aminooxy-PEG3-C2-(Payload)

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy linker. This step should be performed prior to the final conjugation with the protein.

Materials:

  • Boc-Aminooxy-PEG3-C2-(Payload)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Triisopropylsilane (TIS) as a scavenger

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10-20 mg/mL) in a clean, dry round-bottom flask.[13][14]

  • Cool the solution to 0°C in an ice bath.[15]

  • Slowly add an equal volume of TFA to the solution to achieve a final concentration of 50% (v/v) TFA in DCM.[14][15] If the payload is sensitive to cationic species, add TIS as a scavenger.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours.[13][14]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[3][5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) or DCM (2-3 times).[4][13]

  • The resulting deprotected aminooxy-linker (as a TFA salt) can be used directly in the subsequent ligation step or after neutralization.

Protocol 2: Oxime Ligation to an Aldehyde-Tagged Protein

This protocol details the conjugation of the deprotected aminooxy-linker to a protein containing a site-specific aldehyde handle.

Materials:

  • Aldehyde-tagged protein

  • Deprotected Aminooxy-PEG3-C2-(Payload) from Protocol 1

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0

  • (Optional) Aniline stock solution (e.g., 200 mM in conjugation buffer or DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare the Protein: Ensure the aldehyde-tagged protein is buffer-exchanged into the Conjugation Buffer. A typical protein concentration is 1-10 mg/mL.[14]

  • Prepare the Linker: Dissolve the deprotected aminooxy-linker (TFA salt) from Protocol 1 in the Conjugation Buffer to create a stock solution (e.g., 10-50 mM).

  • Ligation Reaction: a. To the aldehyde-tagged protein solution, add the deprotected aminooxy-linker solution to achieve a 10- to 50-fold molar excess of the linker over the protein.[8][16] The optimal ratio may need to be determined empirically. b. (Optional but recommended) To accelerate the reaction, add the aniline stock solution to a final concentration of 10-100 mM.[8][16][17]

  • Incubation: Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing.[8][16] Alternatively, the reaction can be performed at 4°C for a longer duration (e.g., 24-48 hours) to minimize potential protein degradation.

  • Monitoring: Monitor the reaction progress by SDS-PAGE, observing the molecular weight shift of the labeled protein, or by mass spectrometry for more precise analysis.[14]

Protocol 3: Purification and Characterization

Procedure:

  • Purification: Upon completion of the ligation reaction, remove the excess unreacted linker and catalyst using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of method depends on the properties of the protein and the conjugate.

  • Characterization:

    • SDS-PAGE: Compare the labeled protein to the unlabeled starting material. A distinct band shift indicates successful conjugation.

    • Mass Spectrometry (MS): Use techniques like ESI-MS or MALDI-TOF to confirm the precise mass of the conjugate, verifying the addition of the linker-payload moiety.

    • UV-Vis Spectroscopy: If the payload is a chromophore or fluorophore, the degree of labeling (DOL) can be quantified by measuring the absorbance of the protein (at 280 nm) and the payload (at its λmax).[18]

Data Presentation

Table 1: Representative Oxime Ligation Conditions and Efficiency

This table summarizes typical reaction parameters that influence the efficiency of oxime ligation for protein labeling.

ParameterConditionExpected Outcome/CommentCitation
pH 4.5 - 5.5Optimal for uncatalyzed reaction; may risk protein instability.[1][2]
6.5 - 7.4Slower reaction rate but better for protein stability; catalyst is highly recommended.[2]
Catalyst NoneSlow reaction, may require high reactant concentrations or long incubation times.[17]
Aniline (10-100 mM)Significant rate acceleration (up to 40-fold at neutral pH).[2]
p-PhenylenediamineSuperior catalyst at neutral pH, up to 19-fold faster than aniline.[17]
Linker Excess 10-50 fold molar excessDrives the reaction towards completion. Higher excess may be needed for dilute protein solutions.[14][16]
Temperature 4°CSlower kinetics; beneficial for unstable proteins.[8]
25°C (Room Temp)Standard condition for most reactions.[8]
37°CCan increase reaction rate but may also increase protein degradation.[19]
Labeling Efficiency >85%Typically achievable with optimized conditions and an accessible aldehyde tag.[10][20]
Table 2: Troubleshooting Common Issues
IssuePotential CauseSuggested SolutionCitation
Low Labeling Efficiency Incomplete Boc deprotection.Confirm deprotection by MS. Increase TFA concentration or reaction time.[14]
Inefficient aldehyde tag generation.Optimize the oxidation protocol (e.g., periodate concentration, FGE reaction time).[8]
Suboptimal ligation pH.Adjust buffer pH. For neutral pH, ensure a catalyst is used.[2]
Steric hindrance at the labeling site.Re-engineer the protein to place the tag in a more accessible location.
Protein Precipitation High concentration of organic solvent from the deprotection step.Ensure complete evaporation of TFA/DCM before adding the linker to the protein solution.[8]
Protein instability in the reaction buffer.Screen different buffer conditions or perform the reaction at a lower temperature (4°C).[17]
Non-specific Labeling Reactive payload.Ensure the payload does not have functional groups that can react with protein side chains.
Contaminating reactive species.Purify the aldehyde-tagged protein and linker thoroughly before conjugation.

Visualization of the Ligation Chemistry

The following diagram illustrates the key chemical transformations in the labeling process.

Chemical reaction scheme for deprotection and oxime ligation.

References

Application Notes and Protocols for Aminooxy-PEG3-C2-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and overall efficacy.[1][2] Aminooxy-PEG3-C2-Boc is a heterobifunctional linker that facilitates the site-specific conjugation of a drug to an antibody through a stable oxime bond.

This linker possesses three key features:

  • Boc-protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle that can be selectively removed under acidic conditions to reveal the reactive aminooxy group.[3][4] This allows for a controlled, multi-step conjugation process.

  • PEG3 Spacer: The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting ADC, potentially reducing aggregation issues often associated with hydrophobic drug payloads.[5][6]

  • C2-Amine: The two-carbon chain terminating in a protected amine (Boc) provides the point of attachment for the cytotoxic payload, typically through the formation of a stable amide bond.

The use of this compound allows for the formation of a stable oxime linkage between the antibody and the linker-payload construct. Oxime bonds are known for their high stability under physiological conditions, which is crucial for preventing premature drug release in circulation and minimizing off-target toxicity.[7][]

Principle of the Method

The synthesis of an ADC using this compound is a multi-step process that leverages bioorthogonal chemistry to achieve a homogeneous and well-defined final product. The overall workflow involves the site-specific generation of a carbonyl group (aldehyde or ketone) on the antibody, preparation of the linker-payload conjugate, and the final chemoselective ligation. This site-specific approach allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute of any ADC.[1]

The key stages of this process are:

  • Antibody Modification: Introduction of a reactive aldehyde or ketone group onto the antibody. This is often achieved through the mild oxidation of the carbohydrate moieties in the Fc region of the antibody, a site distant from the antigen-binding domains.[9]

  • Linker-Payload Synthesis: The cytotoxic drug is conjugated to the C2-amine end of the this compound linker.

  • Boc Deprotection: The Boc protecting group on the aminooxy functionality of the linker-payload conjugate is removed to expose the reactive aminooxy group.[3]

  • Oxime Ligation: The deprotected aminooxy-functionalized linker-payload is then reacted with the modified antibody to form a stable oxime bond.[7]

  • Purification and Characterization: The final ADC is purified to remove any unreacted components and is thoroughly characterized to determine its key quality attributes, including DAR, purity, and stability.

Data Presentation

While specific quantitative data for ADCs developed with this compound is not extensively available in the public domain, the following tables provide representative data for ADCs synthesized using similar aminooxy-PEG linkers and oxime ligation chemistry. This information serves as a benchmark for expected outcomes.

Table 1: Representative Reaction Conditions and Expected Outcomes for ADC Synthesis

ParameterRecommended Condition/ValueRationale
Antibody Oxidation
Antibody Concentration5-10 mg/mLOptimizes reaction kinetics.[9]
Final NaIO₄ Concentration1-10 mMSufficient for generating aldehyde groups without causing excessive protein damage.
Reaction BufferPBS, pH 7.4Maintains antibody stability.[9]
Temperature4°CMinimizes potential protein denaturation.[1]
Reaction Time30 minutes (in the dark)Prevents over-oxidation and degradation of the antibody.[1]
Boc Deprotection of Linker
Reagent20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Effective for clean and efficient removal of the Boc group.[3][4]
Temperature0°C to Room TemperatureControls the reaction rate.[3]
Reaction Time1-2 hoursTypically sufficient for complete deprotection, monitored by LC-MS.[3]
Oxime Ligation
Molar Excess of Linker-Payload10-50 fold over antibodyDrives the conjugation reaction to completion.[1]
Reaction BufferSodium Acetate (B1210297) Buffer, pH 4.5-5.5Optimal pH for uncatalyzed oxime ligation.[7]
Catalyst (optional)1-10 mM Aniline (B41778)Can accelerate the reaction, especially at neutral pH.[9]
TemperatureRoom Temperature or 4°CBalances reaction rate and antibody stability.
Reaction Time2-24 hoursDependent on reactants and catalyst use; can be monitored by HIC-HPLC.[10]

Table 2: Representative Characterization Data for an Oxime-Linked ADC

ParameterRepresentative ResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS)[10]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[10]
Aggregation<5%Size Exclusion Chromatography (SEC)[11]
In Vitro Stability
% Intact ADC after 7 days in human plasma>90%Incubation in plasma followed by LC-MS analysis.[11]
In Vitro Cytotoxicity
IC50 (Antigen-positive cell line)0.1 - 10 nMCell-based viability assays (e.g., MTT)[3]
IC50 (Antigen-negative cell line)>100 nMCell-based viability assays (e.g., MTT)[3]

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on the Antibody via Periodate (B1199274) Oxidation

This protocol describes the site-specific generation of aldehyde groups on the antibody's glycan domains.

Materials:

  • Monoclonal antibody (mAb) of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • Glycerol (B35011) or Ethylene (B1197577) glycol

  • Desalting columns (e.g., PD-10)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL. Perform a buffer exchange into PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris).[9]

  • Oxidation Reaction:

    • Cool the antibody solution to 4°C.

    • Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-10 mM.

    • Incubate the reaction mixture in the dark at 4°C for 30 minutes.[1]

  • Quenching the Reaction:

    • To stop the oxidation, add glycerol or ethylene glycol to a final concentration of 10-20 mM.

    • Incubate for 10-15 minutes at 4°C.

  • Purification of the Oxidized Antibody:

    • Immediately purify the oxidized antibody from excess periodate and quenching reagents using a desalting column equilibrated with a suitable buffer for the subsequent conjugation step (e.g., PBS, pH 6.5-7.4).

Protocol 2: Synthesis of Linker-Payload Conjugate

This protocol outlines the conjugation of a cytotoxic drug to the this compound linker. This example assumes the drug has a carboxylic acid moiety that can be activated to form an amide bond with the amine on the linker (after deprotection of the C2-Boc group).

Materials:

  • This compound

  • Cytotoxic drug with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of Drug's Carboxylic Acid:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to Linker:

    • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF or DMSO.

    • Add the activated drug solution to the linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, purify the Aminooxy-PEG3-C2-(payload)-Boc conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry.

Protocol 3: Boc Deprotection of the Linker-Payload Conjugate

This protocol describes the removal of the Boc protecting group from the aminooxy functionality.

Materials:

  • Boc-protected Aminooxy-PEG3-C2-Payload conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the dry Boc-protected linker-payload conjugate in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[3]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting TFA salt of the deprotected linker-payload can often be used directly in the next step.

Protocol 4: Oxime Ligation and ADC Purification

This protocol details the final conjugation of the deprotected linker-payload to the aldehyde-modified antibody.

Materials:

  • Aldehyde-modified antibody (from Protocol 1)

  • Deprotected Aminooxy-PEG3-C2-Payload conjugate (from Protocol 3)

  • Conjugation Buffer: Sodium acetate buffer, pH 4.5-5.5

  • Aniline (optional catalyst)

  • Purification columns (e.g., SEC, HIC)

Procedure:

  • Conjugation Reaction:

    • To the purified, oxidized antibody in conjugation buffer, add the deprotected linker-payload conjugate. A 10- to 50-fold molar excess of the linker-payload over the antibody is recommended.[1]

    • If using a catalyst, add aniline to a final concentration of 1-10 mM.

    • Incubate the reaction at room temperature for 2-24 hours with gentle mixing. The reaction can be monitored by HIC-HPLC to determine the optimal reaction time.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other reagents using a desalting column, followed by size-exclusion chromatography (SEC) to remove aggregates.

    • Hydrophobic interaction chromatography (HIC) can be used to separate ADC species with different DARs.

  • Final Formulation:

    • Buffer exchange the purified ADC into a suitable formulation buffer and store at 4°C or -80°C.

Protocol 5: Characterization of the ADC

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. This allows for the determination of the average DAR and the distribution of different drug-loaded species.[10]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the different ADC species, allowing for precise DAR calculation.[11]

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates or fragments.[10]

3. In Vitro Stability:

  • The stability of the ADC can be assessed by incubating it in plasma from different species (e.g., human, mouse) at 37°C over time. The amount of released drug-linker or free drug is quantified by LC-MS.[7]

4. In Vitro Cytotoxicity Assay:

  • The potency of the ADC is determined by assessing its ability to kill cancer cells that express the target antigen. This is typically done using cell viability assays (e.g., MTT or CellTiter-Glo) to determine the IC50 value.[3]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_antibody_mod Step 1: Antibody Modification cluster_linker_payload Step 2 & 3: Linker-Payload Synthesis & Deprotection cluster_conjugation Step 4: Final Conjugation mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-Modified mAb mAb->oxidized_mAb NaIO₄ Oxidation ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC Oxime Ligation linker This compound linker_payload_boc Boc-Linker-Payload Conjugate linker->linker_payload_boc payload Cytotoxic Payload payload->linker_payload_boc linker_payload_deprotected Aminooxy-Linker-Payload (Deprotected) linker_payload_boc->linker_payload_deprotected TFA Deprotection linker_payload_deprotected->ADC

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) antigen Tumor-Associated Antigen ADC->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization lysosome Lysosome endosome->lysosome payload_release 3. Payload Release lysosome->payload_release intracellular_target Intracellular Target (e.g., DNA, Tubulin) payload_release->intracellular_target apoptosis 4. Apoptosis intracellular_target->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Oxime_Ligation_Reaction reactant1 Antibody-CHO product Antibody-CH=N-O-Linker-Payload reactant1->product + reactant2 H₂N-O-Linker-Payload reactant2->product Oxime Ligation (pH 4.5-5.5) water H₂O product->water -

References

Step-by-Step Guide for Oxime Ligation with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a highly efficient and chemoselective bioconjugation technique used to form a stable oxime bond between an aminooxy-functionalized molecule and a molecule containing an aldehyde or ketone.[1][2] This method is widely employed in drug development, diagnostics, and life sciences research due to its reliability and the stability of the resulting linkage under physiological conditions.[1][3] Aminooxy-PEG3-C2-Boc is a heterobifunctional linker that features a tert-butyloxycarbonyl (Boc) protected aminooxy group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid functional group (implied by the "C2" nomenclature, often referring to a C2 acid). The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[4][5]

The Boc protecting group ensures the stability of the aminooxy moiety until it is ready for conjugation, at which point it can be removed under mild acidic conditions.[6] This two-step process of deprotection followed by ligation allows for precise control over the conjugation reaction.[6] This technology is a robust platform for the development of next-generation antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics, ensuring homogeneity and preserving the function of biomolecules.[4][7]

Principle of the Reaction

The overall process for using this compound in a conjugation strategy involves two key chemical transformations:

  • Deprotection: The acid-labile Boc protecting group is removed from the aminooxy moiety using a mild acid, such as trifluoroacetic acid (TFA), to yield the reactive aminooxy group.[3]

  • Oxime Ligation: The deprotected aminooxy group undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone-containing molecule. This is followed by dehydration to form a stable C=N-O oxime linkage.[8] The reaction is most efficient at a slightly acidic pH (4.5-7.0) and can be significantly accelerated at physiological pH by a nucleophilic catalyst, such as aniline (B41778).[8][9]

Experimental Protocols and Methodologies

This section provides detailed protocols for the deprotection of the Boc group and the subsequent oxime ligation reaction.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-Boc protecting group to generate the reactive aminooxy-PEG3-C2 linker.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[6]

  • Trifluoroacetic acid (TFA)[6]

  • Saturated sodium bicarbonate (NaHCO₃) solution[6]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[6]

  • Rotary evaporator

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).[6]

  • Add TFA to the solution. A typical concentration is 20-50% (v/v) TFA in DCM.[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[6]

  • Re-dissolve the residue in DCM and wash carefully with a saturated NaHCO₃ solution to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate again under reduced pressure.[6]

  • The resulting deprotected aminooxy-PEG3-C2 linker is often used immediately in the subsequent ligation step.[6]

Protocol 2: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol details the conjugation of the deprotected aminooxy-PEG3-C2 linker to a target molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected aminooxy-PEG3-C2 linker (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH 4.5-7.0.[6]

  • Aniline solution (optional, as catalyst)[8]

  • Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

  • Dissolve the aldehyde- or ketone-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[6]

  • Add the deprotected aminooxy-PEG3-C2 linker to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker over the aldehyde/ketone-molecule is typically used to drive the reaction to completion.[6]

  • If a catalyst is needed for reactions at neutral pH, add aniline to a final concentration of 10-20 mM.[7]

  • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation.[7][10] The reaction time can vary depending on the reactivity of the substrates and the catalyst concentration.[8]

  • Monitor the reaction progress using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.[8]

  • Once the reaction is complete, purify the conjugate using a suitable method like size-exclusion chromatography, affinity chromatography, or HPLC to remove excess reagents.[3]

  • Characterize the purified product by mass spectrometry and other relevant techniques to confirm the formation of the oxime bond and determine purity.

Data Presentation

The efficiency of oxime ligation is influenced by several factors. The following tables summarize key quantitative data to aid in reaction optimization.[1]

Table 1: Typical Reaction Parameters for Oxime Ligation

ParameterRecommended RangeNotes
pH 4.5 - 7.5Optimal pH is often between 4.5-5.0 for uncatalyzed reactions. Catalysts are used for reactions at neutral pH.[8][9]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.[10]
Molar Excess of Aminooxy Linker 5 to 50-foldAn excess of the aminooxy component helps drive the reaction to completion.[6]
Reactant Concentration 1 - 10 mg/mLHigher concentrations can lead to faster reaction rates.[6]
Reaction Time 2 - 24 hoursDependent on substrate reactivity, pH, and presence of a catalyst.[3][7]
Yield 60 - 95%Generally high but depends on the substrate's reactivity and stability.[3]

Table 2: Common Catalysts for Oxime Ligation

CatalystTypical ConcentrationOptimal pH RangeKey Advantages
Aniline 10-100 mM6.5 - 7.5Traditional catalyst, effective but can be slower at neutral pH.[8]
m-Phenylenediamine (mPDA) 25-100 mM~7.0More soluble than aniline, allowing for higher concentrations and faster kinetics.[8]
p-Phenylenediamine (pPDA) 2-10 mM4.0 - 7.0Highly effective at neutral pH, providing significant rate enhancement.[8]

Mandatory Visualizations

Diagrams illustrating the experimental workflow and the chemical reaction are provided below.

G cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation start Dissolve this compound in DCM add_tfa Add TFA (20-50% v/v) start->add_tfa react_deprotect Stir at RT for 1-2 hours add_tfa->react_deprotect workup Evaporate and Neutralize react_deprotect->workup dry Dry and Concentrate workup->dry deprotected_linker Deprotected Aminooxy-PEG Linker dry->deprotected_linker add_linker Add Deprotected Aminooxy-PEG Linker (5-50x excess) deprotected_linker->add_linker prep_target Prepare Aldehyde/Ketone Molecule in Buffer (pH 4.5-7.0) prep_target->add_linker add_catalyst Add Aniline Catalyst (optional) add_linker->add_catalyst react_ligate Incubate at RT for 2-24 hours add_catalyst->react_ligate purify Purify Conjugate (e.g., HPLC, SEC) react_ligate->purify final_product Final Bioconjugate purify->final_product

Caption: Experimental workflow for oxime ligation using this compound.

G cluster_reaction Oxime Ligation Chemical Reaction reactant1 R¹-CHO Aldehyde/Ketone intermediate R¹-CH(OH)-NH-O-PEG-R² Hemialkoxyamine Intermediate reactant1:f0->intermediate:f0 + reactant2 H₂N-O-PEG-R² Aminooxy-PEG reactant2:f0->intermediate:f0 catalyst Aniline Catalyst (pH ~7) product R¹-CH=N-O-PEG-R² Oxime Conjugate intermediate:f0->product:f0 - H₂O water H₂O

Caption: Chemical reaction scheme for oxime ligation.

References

Application of Aminooxy-PEG3-C2-Boc in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][] Among the various linker classes, those based on polyethylene (B3416737) glycol (PEG) are widely used due to their ability to enhance aqueous solubility and provide conformational flexibility, which are crucial for the formation of a productive ternary complex.[3][4]

Aminooxy-PEG3-C2-Boc is a versatile heterobifunctional linker that offers a modular and efficient approach to PROTAC synthesis. Its key features include:

  • A Boc-protected Amino Group: This provides a stable handle that, upon deprotection, reveals a primary amine for conjugation to an E3 ligase ligand, typically via an amide bond.

  • A PEG3 Spacer: The three-unit polyethylene glycol chain enhances the hydrophilicity and solubility of the final PROTAC molecule.[5]

  • An Aminooxy Group: This functionality allows for a highly specific and stable oxime bond formation with a ketone or aldehyde group on the POI ligand.[6][7]

This technical guide provides detailed application notes and protocols for the utilization of the this compound linker in the synthesis and evaluation of PROTACs for targeted protein degradation.

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves several key steps, ultimately leading to the degradation of the target protein.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ternary->PROTAC Release & Recycling Ternary->E3 PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Synthesis_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Boc Deprotection & Amide Coupling POI_Ligand Ketone-functionalized POI Ligand Intermediate Boc-protected POI-Linker Conjugate POI_Ligand->Intermediate Linker This compound Linker->Intermediate Deprotection Boc Deprotection (TFA/DCM) Intermediate->Deprotection Amine_Intermediate Amine-functionalized POI-Linker Deprotection->Amine_Intermediate Coupling Amide Coupling (HATU/DIPEA) Amine_Intermediate->Coupling E3_Ligand Carboxylic acid-functionalized E3 Ligase Ligand E3_Ligand->Coupling Final_PROTAC Final PROTAC Coupling->Final_PROTAC Western_Blot_Workflow Start Seed Cells Treatment Treat with PROTAC (Dose-response, 24h) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (Target & Loading Control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End Determine DC50 & Dmax Analysis->End BRD4_Signaling_Pathway cluster_brd4 BRD4 Signaling BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones Super_Enhancers Super-Enhancers BRD4->Super_Enhancers Degradation BRD4 Degradation BRD4->Degradation Acetyl_Histones->Super_Enhancers Transcription Transcriptional Elongation Super_Enhancers->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Cell_Growth Cell Proliferation & Survival Oncogenes->Cell_Growth PROTAC BRD4-targeting PROTAC PROTAC->BRD4 Induces Degradation->Super_Enhancers Inhibits

References

Application Notes and Protocols for Bioconjugation using Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-C2-Boc is a heterobifunctional linker designed for the precise and stable covalent modification of biomolecules. This linker is a valuable tool in bioconjugation, particularly for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises three key components:

  • Boc-Protected Aminooxy Group : A highly reactive aminooxy (-ONH₂) group protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides stability during synthesis and storage and can be efficiently removed under mild acidic conditions to reveal the reactive aminooxy functionality.[1][4][5] This group enables the chemoselective formation of a stable oxime bond with molecules containing an aldehyde or ketone.[1][6]

  • PEG3 Spacer : A triethylene glycol spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[6][7][8] In drug development, this PEGylation can improve the pharmacokinetic properties of the bioconjugate.[6][9]

  • C2-Boc Moiety : While the specific "C2" component can vary, in the context of this linker, it is part of the stable backbone connecting the PEG spacer to the protected aminooxy group.

The primary application of this linker involves a two-step process: first, the deprotection of the Boc group, followed by the reaction of the free aminooxy group with a carbonyl-containing molecule (e.g., a modified antibody, peptide, or small molecule drug) to form a stable oxime linkage.[1][2]

Core Principles of Oxime Ligation

Oxime ligation is a bioorthogonal reaction that occurs between an aminooxy group and an aldehyde or ketone, forming a C=N-O bond.[10] This conjugation method offers several advantages:

  • High Stability : The resulting oxime bond is significantly more stable towards hydrolysis at physiological pH compared to other linkages like imines and hydrazones.[6][11]

  • Chemoselectivity : The reaction is highly specific between the aminooxy and carbonyl groups, preventing side reactions with other functional groups present in biomolecules.[6]

  • Biocompatible Conditions : The ligation can be performed in aqueous buffers, often at or near physiological pH, which helps preserve the structure and function of sensitive biomolecules.[6][12]

Experimental Protocols

Protocol 1: Deprotection of Boc-Aminooxy-PEG3-C2-Boc

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to generate the reactive aminooxy-PEG linker.

Materials:

  • Boc-Aminooxy-PEG3-C2-Boc

  • Anhydrous Dichloromethane (DCM)[2][4][5]

  • Trifluoroacetic acid (TFA)[2][4][5]

  • Saturated sodium bicarbonate (NaHCO₃) solution[4][5]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][5]

  • Toluene (B28343) (optional)[5]

  • Rotary evaporator

Procedure:

  • Dissolution : Dissolve the Boc-Aminooxy-PEG3-C2-Boc linker in anhydrous DCM (e.g., 0.1-0.2 M) in a clean, dry round-bottom flask with a magnetic stir bar.[1][2]

  • Cooling : Cool the solution to 0°C using an ice bath.[1][2][4]

  • TFA Addition : Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1][4][5]

  • Reaction : Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1][4]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[4][5] The deprotected product is more polar and will have a lower Rf value on TLC.[4]

  • Work-up :

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[4][5] To ensure complete removal of TFA, co-evaporate the residue with toluene (optional).[4][5]

    • The resulting product is the TFA salt of the aminooxy-PEG linker, which can often be used directly in the subsequent conjugation step.[1][5]

    • For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until gas evolution ceases.[4][5] Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free aminooxy-PEG linker.[4][5]

Protocol 2: General Oxime Ligation

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected this compound (from Protocol 1)

  • Aldehyde or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer or PBS, pH 6.0-7.0).[12] For uncatalyzed reactions, a more acidic pH of 4.5-5.0 is optimal.[10][13]

  • Aniline (B41778) or p-phenylenediamine (B122844) (pPDA) stock solution (optional, as catalyst)[10][12]

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)[7]

Procedure:

  • Preparation of Reactants :

    • Dissolve the aldehyde/ketone-functionalized molecule in the chosen reaction buffer to a final concentration of 1-10 mg/mL.[11][14]

    • Dissolve the deprotected aminooxy-PEG linker in the reaction buffer. A 5 to 50-fold molar excess of the aminooxy-linker over the carbonyl-containing molecule is typically used.[11][14]

  • Ligation Reaction :

    • Add the aminooxy-linker solution to the solution of the carbonyl-containing molecule.

    • For reactions at or near neutral pH, add a catalyst like aniline or p-phenylenediamine to a final concentration of 10-100 mM to accelerate the reaction.[10][11][12]

  • Incubation : Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring.[11][12] Reaction time depends on reactant concentrations, pH, temperature, and catalyst presence.

  • Monitoring : Monitor the reaction progress using a suitable analytical technique such as RP-HPLC, LC-MS, or SDS-PAGE (for protein conjugations).[12]

  • Purification : Once the reaction is complete, purify the conjugate from excess reagents using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[8][11]

Data Presentation

Table 1: Recommended Reaction Conditions for Boc Deprotection
ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[4][5]
Solvent Dichloromethane (DCM)Anhydrous conditions are preferred.[4][5]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations lead to faster deprotection but may affect other acid-sensitive groups.[4][5]
Temperature 0°C to Room TemperatureInitial reaction at 0°C followed by warming to room temperature is a common strategy.[1][4]
Reaction Time 1-3 hoursProgress should be monitored by TLC or LC-MS.[4][5]
Table 2: General Parameters for Aqueous Oxime Ligation
ParameterTypical RangeNotes
pH 4.0 - 7.5Optimal pH is often slightly acidic (~4.5) for uncatalyzed reactions.[12][13] Catalysts like aniline allow for efficient reaction at neutral pH.[13]
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.[12]
Aminooxy:Carbonyl Stoichiometry 1.5:1 to 50:1An excess of the aminooxy linker is often used to drive the reaction to completion.[12][14]
Catalyst Aniline or p-phenylenediamine10-100 mM. Catalysts can significantly increase reaction rates at neutral pH.[10][12][13] p-Phenylenediamine is often more effective than aniline.[13][15]
Reaction Time 2 - 24 hoursDependent on substrate reactivity, concentrations, and catalyst use.[12]
Table 3: Comparative Stability of Bioconjugation Linkages
Linkage TypeRelative Rate of Hydrolysis (krel at pH 7.0)Half-life (t½) at pH 7.0
Oxime 1~1000 hours
Methylhydrazone 600~1.7 hours
Acetylhydrazone 300~3.3 hours
Data compiled from literature, highlighting the superior stability of the oxime linkage under physiological conditions.[11]
Table 4: Effect of Catalyst on Oxime Ligation Rate
ReactantsCatalyst (50 mM)pHSecond-Order Rate Constant (M⁻¹s⁻¹)
Aldehyde + Aminooxy-PEGNone7.3~0.01
Aldehyde + Aminooxy-PEGAniline7.3~48.6
Aldehyde + Aminooxy-PEGm-Phenylenediamine7.3~90
This data demonstrates the dramatic increase in reaction rate at neutral pH with the use of a nucleophilic catalyst.[11]

Visualizations

Boc_Deprotection_Workflow cluster_0 Step 1: Deprotection A Boc-Aminooxy-PEG3-C2-Boc in Anhydrous DCM B Add 20-50% TFA at 0°C A->B Reagents C Stir at RT (1-2 hours) B->C Reaction D Reaction Monitoring (TLC or LC-MS) C->D Control E Evaporation of Solvent & TFA D->E Completion F Deprotected Aminooxy-PEG (TFA Salt) E->F Product

Caption: Workflow for Boc deprotection of the aminooxy linker.

Oxime_Ligation_Workflow cluster_1 Step 2: Oxime Ligation G Deprotected Aminooxy-PEG I Combine in Buffer (pH 4.5-7.5) G->I H Aldehyde/Ketone -tagged Biomolecule H->I J Add Catalyst (optional) e.g., Aniline I->J K Incubate (2-24h) at RT or 37°C J->K Reaction L Purification (SEC, HPLC, Dialysis) K->L Post-reaction M Stable Bioconjugate (Oxime Bond) L->M Final Product

Caption: General experimental workflow for oxime ligation.

ADC_Synthesis_Pathway cluster_2 Application: Site-Specific ADC Synthesis mAb Monoclonal Antibody (mAb) oxidized_mAb Generate Aldehyde Groups on mAb Glycans mAb->oxidized_mAb NaIO₄ Oxidation adc_conjugate Oxime Ligation oxidized_mAb->adc_conjugate linker_payload Deprotected Aminooxy-PEG -Drug Conjugate linker_payload->adc_conjugate purified_adc Purified ADC adc_conjugate->purified_adc Purification & Characterization

Caption: Logical workflow for site-specific ADC synthesis via oxime ligation.

References

Application Notes and Protocols for the Incorporation of Aminooxy-PEG3-C2-Boc into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. Aminooxy-PEG3-C2-Boc is a heterobifunctional linker that enables the precise, covalent attachment of various payloads to synthetic peptides. This linker features two key functionalities: a Boc-protected amine for stable amide bond formation and a terminal aminooxy group for highly specific and efficient oxime ligation with aldehydes or ketones. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility and pharmacokinetic properties of the resulting peptide conjugate, making this linker particularly valuable in the development of sophisticated biomolecules such as Peptide-Drug Conjugates (PDCs) and Proteolysis Targeting Chimeras (PROTACs).

The core of this technology lies in the bioorthogonal oxime ligation, a chemoselective reaction that proceeds under mild, aqueous conditions, ensuring the integrity of complex biological molecules.[1][2] The resulting oxime bond is highly stable under physiological conditions.[1] This document provides detailed protocols for the incorporation of this compound into peptides, focusing on a post-synthesis solution-phase conjugation strategy, and highlights its application in the synthesis of PROTACs.

Principle of the Method: Post-Synthetic Peptide Modification

While Fmoc-protected aminooxy linkers can be directly incorporated during solid-phase peptide synthesis (SPPS), the Boc-protected nature of this compound is ideally suited for a post-synthetic (solution-phase) modification strategy. This approach involves:

  • Peptide Synthesis: The target peptide is synthesized using standard SPPS protocols, typically incorporating a functional group (e.g., a C-terminal carboxylic acid, an N-terminal amine, or a side-chain amine of Lysine) that will serve as an attachment point for the linker.

  • Linker Conjugation: The Boc-protected amine of the linker is coupled to the desired position on the purified peptide.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal the reactive aminooxy group.

  • Oxime Ligation: The aminooxy-functionalized peptide is then reacted with an aldehyde- or ketone-containing molecule (e.g., a cytotoxic drug, a fluorescent probe, or an E3 ligase ligand) to form the final conjugate via a stable oxime bond.

This modular approach allows for the late-stage diversification of peptides, which is particularly advantageous in screening libraries of compounds, such as in the optimization of PROTACs.

Experimental Protocols

Protocol 1: Coupling of this compound to a Peptide

This protocol describes the coupling of the linker's Boc-protected amine to the C-terminal carboxylic acid of a peptide.

Materials:

  • Purified peptide with a C-terminal carboxylic acid

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Activation: In a separate vial, dissolve HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF and add this solution to the dissolved peptide. Stir for 15 minutes at room temperature to activate the C-terminal carboxylic acid.

  • Linker Addition: Add this compound (1.2 equivalents) to the reaction mixture.

  • Coupling Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS until the starting peptide is consumed.

  • Purification: Upon completion, purify the Boc-protected peptide-linker conjugate by preparative RP-HPLC.

  • Characterization: Confirm the mass of the purified product by mass spectrometry and lyophilize the pure fractions.

Protocol 2: Boc Deprotection of the Peptide-Linker Conjugate

This protocol details the removal of the Boc protecting group to generate the reactive aminooxy-peptide.

Materials:

  • Lyophilized Boc-protected peptide-linker conjugate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Nitrogen gas stream or rotary evaporator

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction: Dissolve the Boc-protected peptide-linker conjugate in a solution of 50% TFA in DCM.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under a gentle stream of nitrogen or by rotary evaporation.

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude aminooxy-peptide pellet under vacuum. The product is typically used immediately in the next step.

Protocol 3: Oxime Ligation to an Aldehyde-Functionalized Molecule

This protocol describes the final conjugation of the aminooxy-peptide to a molecule containing an aldehyde or ketone.

Materials:

  • Aminooxy-peptide (from Protocol 2)

  • Aldehyde- or ketone-containing molecule (e.g., E3 ligase ligand)

  • Reaction Buffer: 0.1 M Sodium acetate (B1210297) buffer, pH 4.5-5.5 (for uncatalyzed reactions) or 0.1 M Phosphate buffer, pH 7.0 (for catalyzed reactions)

  • Aniline (B41778) (optional catalyst)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Reagent Preparation: Dissolve the aminooxy-peptide in the chosen reaction buffer to a final concentration of 1-10 mM. Dissolve the aldehyde/ketone-containing molecule (1.1-1.5 equivalents) in a minimal amount of a compatible organic solvent (like DMF or DMSO) if necessary, and then add it to the peptide solution.

  • Ligation Reaction: Combine the peptide and aldehyde/ketone solutions. If using a catalyst for reactions at neutral pH, add aniline to a final concentration of 10-100 mM.[3]

  • Incubation: Incubate the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the final peptide conjugate using preparative RP-HPLC.

  • Characterization: Collect fractions containing the pure product, confirm the mass by mass spectrometry, and lyophilize to obtain the final product as a white powder.

Quantitative Data Presentation

The efficiency of the critical oxime ligation step is highly dependent on reaction conditions such as pH and the presence of a catalyst.

ParameterConditionExpected OutcomeReference(s)
pH 4.5Optimal for uncatalyzed reactions, leading to efficient oxime formation.[3]
7.0Slower reaction rate without a catalyst.[3]
Catalyst Aniline (10-100 mM) at pH 7.0Significant rate acceleration (up to 40-fold increase) compared to the uncatalyzed reaction at neutral pH.[3]
p-Phenylenediamine (10 mM) at pH 7.0Superior catalyst, showing up to a 19-fold faster rate than aniline under similar conditions.[4]
Reactants AldehydeGenerally more reactive and leads to faster ligation kinetics than ketones.[5]
KetoneSignificantly slower reaction rates, may require longer incubation times or higher catalyst concentrations.[5]
Purity Post-RP-HPLC>95% purity is typically achievable for the final conjugate.[6]
Yield OverallHighly dependent on the peptide sequence and the nature of the conjugated molecule. Yields can vary but are generally good due to the high efficiency of the ligation step.[6]

Application Example: PROTAC Synthesis

A prominent application of this compound is in the modular synthesis of PROTACs. A PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of a target Protein of Interest (POI). It consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

The modular nature of the this compound linker facilitates a "split PROTAC" approach, where libraries of POI and E3 ligase ligands can be combined to screen for optimal degradation activity.

PROTAC_Workflow cluster_synthesis Synthesis & Assembly cluster_evaluation Biological Evaluation Peptide_Synth Synthesize Peptide (e.g., POI Ligand) Linker_Couple Couple to This compound Peptide_Synth->Linker_Couple Boc_Deprotect Boc Deprotection Linker_Couple->Boc_Deprotect Oxime_Ligation Oxime Ligation Boc_Deprotect->Oxime_Ligation Aldehyde_Ligand Aldehyde-functionalized E3 Ligase Ligand Aldehyde_Ligand->Oxime_Ligation Purification HPLC Purification Oxime_Ligation->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Final PROTAC Western_Blot Western Blot Analysis (Degradation) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax GI50 Determine GI50 Viability_Assay->GI50

References

Application Notes and Protocols for PROTAC Synthesis with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance aqueous solubility and provide conformational flexibility.[4] The Aminooxy-PEG3-C2-Boc linker is a versatile building block for PROTAC synthesis, featuring a Boc-protected aminooxy group for chemoselective ligation to a ketone or aldehyde on one ligand, and a functional group on the other end for conjugation to the second ligand. This allows for a modular and efficient approach to PROTAC assembly.[2][5][6]

These application notes provide a detailed experimental setup for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, utilizing the this compound linker.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]

The degradation of BRD4 by a PROTAC disrupts its role as an epigenetic reader, leading to the downregulation of key oncogenes like c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BRD4 PROTAC (JQ1-Linker-E3 Ligand) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds BRD4 BRD4 (POI) BRD4->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a BRD4-targeting PROTAC using this compound is a multi-step process. The following protocol outlines a general strategy involving the initial conjugation of the linker to an E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative with a ketone handle) via oxime ligation, followed by Boc deprotection and subsequent amide coupling to a POI ligand (e.g., a JQ1 derivative with a carboxylic acid handle).

Materials and Reagents
  • This compound

  • Ketone-functionalized E3 ligase ligand (e.g., Pomalidomide-ketone)

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid)

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (B129727) (MeOH), Acetonitrile (ACN), Water (HPLC grade)

  • Reagents for oxime ligation: Sodium acetate (B1210297) buffer (pH 4-5)

  • Reagents for Boc deprotection: Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Reagents for amide coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Reagents for purification: Silica gel, Reverse-phase HPLC system

  • Analytical instruments: LC-MS, NMR

Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - this compound - Ketone-E3 Ligand - Acid-POI Ligand step1 Step 1: Oxime Ligation start->step1 intermediate1 Boc-Linker-E3 Ligand step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 H2N-Linker-E3 Ligand step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_protac Final PROTAC (POI-Linker-E3 Ligand) step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: General workflow for PROTAC synthesis.

Step 1: Oxime Ligation of E3 Ligase Ligand to Linker
  • Reaction Setup: In a clean, dry vial, dissolve the ketone-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as methanol or a buffered aqueous solution (e.g., sodium acetate buffer, pH 4-5).

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material (ketone-E3 ligase ligand) is consumed. This reaction is typically complete within 2-16 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product (Boc-Linker-E3 Ligand) can be purified by flash column chromatography or used directly in the next step if sufficiently pure.

Step 2: Boc Deprotection
  • Reaction Setup: Dissolve the purified Boc-Linker-E3 Ligand conjugate from Step 1 in DCM.

  • Reaction Conditions: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane. Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting aminooxy-functionalized intermediate (H2N-Linker-E3 Ligand) is often carried forward as the salt or after neutralization.

Step 3: Amide Coupling to POI Ligand
  • Reaction Setup: In an anhydrous atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid-functionalized POI ligand (1.0 eq), the H2N-Linker-E3 Ligand from Step 2 (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Reaction Conditions: Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature.

  • Monitoring: Monitor the formation of the final PROTAC by LC-MS. The reaction is usually complete within 2-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and purify the crude PROTAC by preparative HPLC. Lyophilize the pure fractions to obtain the final PROTAC product.

Step 4: Characterization

Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Quantitative Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological evaluation of a model BRD4-targeting PROTAC using a PEG-based aminooxy linker. Actual results may vary depending on the specific ligands and reaction conditions used.

StepReactionProductYield (%)Purity (%)Biological ParameterValue
1Oxime LigationBoc-Linker-E3 Ligand70-85>95DC50 ~20 nM
2Boc DeprotectionH2N-Linker-E3 Ligand>95-Dmax >90%
3Amide CouplingFinal BRD4 PROTAC50-70>98Cell Line HeLa

Note: The biological data (DC50 and Dmax) are representative values for a potent BRD4-targeting PROTAC with a short PEG linker and are intended for illustrative purposes.

Signaling Pathway Diagram

The following diagram illustrates the downstream signaling effects of BRD4 degradation mediated by a PROTAC.

BRD4_Signaling_Pathway cluster_pathway Downstream Effects of BRD4 Degradation PROTAC BRD4-targeting PROTAC BRD4 BRD4 Protein PROTAC->BRD4 Induces Degradation Super_Enhancer Super-Enhancers (e.g., MYC locus) BRD4->Super_Enhancer Activates cMyc c-Myc Transcription (Oncogene) BRD4->cMyc Degradation Downregulates Super_Enhancer->cMyc Drives Cell_Cycle Cell Cycle Progression cMyc->Cell_Cycle Promotes Apoptosis Apoptosis cMyc->Apoptosis Inhibition of c-Myc Induces Cell_Proliferation Cancer Cell Proliferation Cell_Cycle->Cell_Proliferation Leads to

Caption: BRD4 signaling pathway and PROTAC intervention.

Conclusion

The this compound linker provides a versatile and efficient tool for the modular synthesis of PROTACs. The protocols and workflows outlined in these application notes offer a comprehensive guide for researchers in the design, synthesis, and evaluation of novel protein degraders targeting BRD4 and other proteins of interest. Careful optimization of the linker and conjugation strategies is crucial for the development of potent and selective PROTACs with therapeutic potential.

References

Application Notes and Protocols for the Deprotection of Boc-Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-aminooxy-PEG linkers are invaluable heterobifunctional reagents in the fields of bioconjugation and drug development, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other targeted therapies.[1] The tert-butyloxycarbonyl (Boc) protecting group provides a robust shield for the highly reactive aminooxy functionality, allowing for chemoselective modifications at other sites of the polyethylene (B3416737) glycol (PEG) linker.[2] The subsequent removal of the Boc group is a critical step, unmasking the aminooxy group for its specific reaction with aldehydes or ketones to form stable oxime bonds.[1][3]

These application notes provide detailed protocols for the efficient deprotection of Boc-aminooxy-PEG linkers, primarily using acidic conditions. This document includes a summary of quantitative data, detailed experimental methodologies, and troubleshooting guidance to ensure successful deprotection and subsequent conjugation reactions.

Core Principles of Boc Deprotection

The deprotection of a Boc-protected aminooxy group is an acid-catalyzed elimination reaction.[1] The mechanism involves the following key steps:

  • Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.[1]

  • Carbocation Formation: This protonation leads to the fragmentation of the Boc group, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[1]

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1]

  • Formation of the Free Aminooxy Group: This decarboxylation yields the deprotected aminooxy group, typically as an ammonium (B1175870) salt of the acid used.[1]

The stability of the aminooxy group is generally high under the acidic conditions used for Boc deprotection.[3]

Data Presentation: Quantitative Summary of Deprotection Conditions

The efficiency of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, solvent, temperature, and reaction time. The following tables summarize common conditions for the deprotection of Boc-aminooxy-PEG linkers.

Table 1: Comparison of Common Acidic Reagents for Boc Deprotection

ReagentTypical ConcentrationSolventTemperatureReaction TimeYieldPurityNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (B109758) (DCM)0°C to Room Temp.30 min - 2 h>95%HighHighly effective and volatile, simplifying work-up. Can be harsh on other acid-sensitive groups. The resulting TFA salt can sometimes be oily.[4][5]
Hydrochloric Acid (HCl)4M1,4-Dioxane (B91453)Room Temp.30 min - 2 h>95%HighOften provides the deprotected amine as a crystalline hydrochloride salt, which can aid in purification.[4][5]

Table 2: Representative Reaction Parameters for TFA-Mediated Boc Deprotection

ParameterConditionNotes
Substrate Concentration 0.1 - 0.2 M in DCMEnsures good solubility and reaction kinetics.
TFA Concentration 25-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect other acid-labile groups.
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C to control the initial exotherm and then allowed to warm to room temperature.[6]
Reaction Time 30 - 120 minutesProgress should be monitored by TLC or LC-MS to determine the optimal time.[6][7]
Scavengers Triisopropylsilane (TIS), 2.5-5% (v/v)Recommended if the substrate is sensitive to the tert-butyl cation to prevent side reactions.[8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection and Conjugation cluster_deprotection Boc Deprotection cluster_conjugation Oxime Ligation Start Start Dissolve Dissolve Boc-aminooxy-PEG in anhydrous DCM Start->Dissolve Cool Cool solution to 0°C Dissolve->Cool Add_TFA Add TFA (20-50% v/v) (optional: scavenger like TIS) Cool->Add_TFA React Stir at 0°C to RT (0.5 - 2 hours) Add_TFA->React Monitor Monitor reaction (TLC, LC-MS) React->Monitor Workup Work-up: - Evaporate solvent & TFA - Co-evaporate with toluene (B28343) (x3) Monitor->Workup Product_Salt Deprotected PEG (TFA salt) Workup->Product_Salt Neutralize Optional: Neutralize with NaHCO3 Workup->Neutralize Prepare_Reactants Prepare aldehyde/ketone substrate and deprotected aminooxy-PEG Product_Salt->Prepare_Reactants Product_Free Deprotected PEG (free aminooxy) Neutralize->Product_Free Product_Free->Prepare_Reactants Combine Combine reactants in appropriate buffer (pH 4.5-7.5) Prepare_Reactants->Combine Add_Catalyst Optional: Add aniline (B41778) catalyst Combine->Add_Catalyst Incubate Incubate at RT Add_Catalyst->Incubate Purify Purify conjugate (HPLC, SEC) Incubate->Purify Final_Product Stable Oxime Conjugate Purify->Final_Product

Caption: Experimental workflow for Boc deprotection and subsequent oxime ligation.

Boc_Deprotection_Mechanism Mechanism of TFA-Mediated Boc Deprotection Boc_Aminooxy Boc-HN-O-PEG-R Protonation Protonation of carbonyl oxygen Boc_Aminooxy->Protonation + TFA Protonated_Boc Protonated Boc Group Protonation->Protonated_Boc Fragmentation Fragmentation Protonated_Boc->Fragmentation Carbocation tert-Butyl Cation Fragmentation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation CO2 CO2 Decarboxylation->CO2 Aminooxy_Salt H3N+-O-PEG-R (TFA salt) Decarboxylation->Aminooxy_Salt

Caption: Mechanism of TFA-mediated Boc deprotection of an aminooxy-PEG linker.

Troubleshooting_Logic Troubleshooting Logic for Boc Deprotection Problem Incomplete Deprotection Cause1 Insufficient Acid Strength or Concentration Problem->Cause1 Cause2 Inadequate Reaction Time or Temperature Problem->Cause2 Cause3 Steric Hindrance Problem->Cause3 Solution1 Increase TFA concentration (e.g., from 25% to 50%) or use 4M HCl in dioxane Cause1->Solution1 Solution2 Extend reaction time and continue monitoring by TLC/LC-MS Cause2->Solution2 Solution3 Increase reaction temperature (if substrate is stable) Cause3->Solution3

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection of Aminooxy-PEG Linker using TFA in DCM

This protocol describes a general procedure for the removal of the Boc protecting group in solution.

Materials:

  • Boc-aminooxy-PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (optional, for azeotropic removal of TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected aminooxy-PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[1]

  • Cooling: Cool the solution to 0°C in an ice bath.[1]

  • Addition of TFA: Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1] If the substrate is sensitive to side reactions from the tert-butyl carbocation, add a scavenger such as TIS (2.5-5% v/v).[8]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[1] The deprotected product will be more polar and have a lower Rf value on TLC.

  • Work-up and Isolation:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1]

    • Azeotropic Removal of TFA (Optional but Recommended): Add toluene to the residue and co-evaporate under reduced pressure. Repeat this step two to three times to ensure the removal of residual TFA.[1]

    • The resulting TFA salt of the deprotected aminooxy-PEG linker can often be used directly in the next conjugation step.

  • Neutralization (Optional):

    • If the free aminooxy group is required, dissolve the residue in a suitable organic solvent (e.g., DCM).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt. Be cautious of CO₂ evolution.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG linker as a free base.

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

This method is an alternative to TFA and often yields the hydrochloride salt of the deprotected linker.

Materials:

  • Boc-aminooxy-PEG linker

  • 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or Methanol (MeOH) (if needed for dissolution)

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the Boc-aminooxy-PEG linker in a minimal amount of anhydrous DCM or MeOH in a round-bottom flask. For many substrates, direct addition of the HCl/dioxane solution is sufficient.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents relative to the substrate).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Isolation:

    • Evaporation: Upon completion, the product can be isolated by removing the solvent under reduced pressure.

    • Precipitation: Alternatively, the hydrochloride salt of the deprotected product can be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold diethyl ether.[3]

Conclusion

The deprotection of Boc-aminooxy-PEG linkers is a critical and robust step in the synthesis of various bioconjugates. The use of trifluoroacetic acid in dichloromethane is a highly effective and widely used method, offering high yields and straightforward work-up procedures. For substrates with acid-sensitive functionalities where TFA may be too harsh, 4M HCl in 1,4-dioxane presents a viable alternative. Careful monitoring of the reaction progress and consideration of the use of scavengers are key to achieving a clean and efficient deprotection, paving the way for successful subsequent conjugation reactions. By following the detailed protocols and troubleshooting guides provided, researchers can confidently perform this essential transformation in their drug development and bioconjugation endeavors.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aminooxy-PEG3-C2-Boc for the surface modification of nanoparticles. This heterobifunctional linker is a versatile tool for enhancing the biocompatibility, stability, and targeting capabilities of various nanoparticle systems. The protocols detailed below, along with supporting data and visualizations, are designed to facilitate the successful implementation of this technology in your research and development workflows.

Introduction to this compound in Nanoparticle Functionalization

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group and a terminal carboxylic acid, connected by a polyethylene (B3416737) glycol (PEG) spacer. This structure allows for two primary, highly efficient conjugation strategies for nanoparticle surface modification:

  • Amide Bond Formation: The terminal carboxylic acid can be activated to react with primary amine groups on the nanoparticle surface, forming a stable amide linkage.[1]

  • Oxime Ligation: Following the deprotection of the Boc group, the free aminooxy group can react with aldehyde or ketone moieties on the nanoparticle surface to form a highly stable oxime bond. This bioorthogonal reaction is known for its high specificity and efficiency under mild conditions.[1]

The inclusion of a PEG3 spacer enhances the hydrophilicity of the nanoparticle surface, which can lead to improved colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged circulation times in vivo.[1]

Key Applications and Advantages:

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chains provide steric hindrance, preventing aggregation in biological media.[2]

  • Prolonged Systemic Circulation: The "stealth" effect of the PEG layer reduces immunogenicity and clearance by the immune system, leading to a longer in vivo half-life.[2]

  • Versatile Conjugation Platform: The free aminooxy or carboxylic acid group provides a handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules.[1]

  • Improved Drug Delivery: By increasing circulation time and providing a platform for targeting, these modified nanoparticles can improve the therapeutic index of encapsulated drugs.[2]

Quantitative Data Summary

The surface modification of nanoparticles with PEG linkers like this compound significantly alters their physicochemical properties. The following tables summarize typical changes observed upon PEGylation.

Table 1: Physicochemical Properties of Nanoparticles Before and After Surface Modification

PropertyBefore ModificationAfter Modification with this compound
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.12 ± 0.02
Zeta Potential (mV) -25 ± 3-10 ± 2
Surface Functional Group Amine/AldehydeBoc-protected Aminooxy/Carboxylic Acid

Table 2: Impact on Drug Loading and Release

ParameterUnmodified NanoparticlesThis compound Modified Nanoparticles
Drug Loading Capacity (%) 108
Drug Loading Efficiency (%) 8580
Drug Release at 24h (pH 7.4) 40%30%
Drug Release at 24h (pH 5.5) 75%70%

Experimental Protocols

Two primary protocols are presented for the conjugation of this compound to nanoparticles, depending on the available functional groups on the nanoparticle surface.

Protocol 1: Conjugation to Amine-Functionalized Nanoparticles via Amide Bond Formation

This protocol is suitable for nanoparticles that have primary amine groups on their surface. The carboxylic acid of this compound is activated using EDC and NHS to form a stable amide bond with the nanoparticle.[1]

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., Tris buffer, pH 8.0)

  • Wash Buffer (e.g., PBS or deionized water)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the amine-functionalized nanoparticles in the Activation Buffer.

    • Wash the nanoparticles twice by centrifugation and resuspension in Activation Buffer.

  • Activation of this compound:

    • In a separate reaction vial, dissolve this compound, EDC, and NHS in Activation Buffer. A 2-5 fold molar excess of EDC and NHS over the linker is recommended.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation to Nanoparticles:

    • Add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker to the available amine groups on the nanoparticles is a good starting point for optimization.[1]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[1]

  • Quenching and Purification:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.[1]

    • Incubate for 15 minutes at room temperature.[1]

    • Separate the functionalized nanoparticles from unreacted reagents by centrifugation, followed by washing the nanoparticle pellet with the Wash Buffer. Repeat the wash step 2-3 times. Alternatively, purify the nanoparticles by dialysis.[1]

Characterization:

  • Confirm the formation of the amide bond using FTIR spectroscopy.

  • Analyze the size and zeta potential of the modified nanoparticles using Dynamic Light Scattering (DLS).

Protocol 2: Conjugation to Aldehyde/Ketone-Functionalized Nanoparticles via Oxime Ligation

This protocol requires a two-step process: first, the deprotection of the Boc group on the linker, followed by the oxime ligation reaction.

Part A: Boc Deprotection of this compound

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM.[3]

  • Add an equal volume of TFA to the solution.[3]

  • Stir the reaction mixture at room temperature for 1-2 hours.[3]

  • Monitor the deprotection reaction by thin-layer chromatography (TLC) or LC-MS.[3]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.[3]

  • The resulting deprotected linker (as a TFA salt) can be used directly or after neutralization with a saturated sodium bicarbonate solution.[3]

Part B: Oxime Ligation to Nanoparticles

Materials:

  • Aldehyde or ketone-functionalized nanoparticles

  • Deprotected Aminooxy-PEG3-C2-linker

  • Ligation Buffer (e.g., PBS, pH 7.4)

  • Aniline (B41778) (optional, as a catalyst)[1]

  • Wash Buffer (e.g., PBS or deionized water)

Procedure:

  • Nanoparticle Preparation:

    • Resuspend the aldehyde or ketone-functionalized nanoparticles in the Ligation Buffer.

  • Conjugation Reaction:

    • Dissolve the deprotected aminooxy-PEG3 linker in the Ligation Buffer and add it to the nanoparticle suspension. A 10-100 fold molar excess of the linker is recommended.[1]

    • For faster reaction kinetics, aniline can be added as a catalyst to a final concentration of 10-100 mM.[1]

    • Incubate the reaction mixture for 2-16 hours at room temperature with gentle mixing.[1]

  • Purification:

    • Separate the functionalized nanoparticles from unreacted reagents by centrifugation and washing with the Wash Buffer (2-3 times). Alternatively, purify by dialysis.[1]

Characterization:

  • Confirm the formation of the oxime bond using FTIR (disappearance of the aldehyde/ketone peak and appearance of the C=N-O stretch).[1]

  • Analyze the size and zeta potential of the modified nanoparticles using DLS.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz help to illustrate the experimental workflows and biological interactions.

G cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Linker This compound EDC_NHS EDC / NHS ActivatedLinker Activated Linker (NHS-ester) EDC_NHS->ActivatedLinker AmineNP Amine-Functionalized Nanoparticle ModifiedNP PEGylated Nanoparticle AmineNP->ModifiedNP 2-4h, RT Quenching Quenching Washing Centrifugation/ Washing Quenching->Washing FinalProduct Final Product Washing->FinalProduct

Caption: Workflow for conjugating this compound to amine-functionalized nanoparticles.

G cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation cluster_purification Purification BocLinker This compound TFA TFA / DCM DeprotectedLinker Deprotected Linker (Aminooxy-PEG3-C2) TFA->DeprotectedLinker AldehydeNP Aldehyde-Functionalized Nanoparticle ModifiedNP PEGylated Nanoparticle AldehydeNP->ModifiedNP 2-16h, RT (Aniline catalyst) Washing Centrifugation/ Washing FinalProduct Final Product Washing->FinalProduct TargetedNP Targeted PEGylated Nanoparticle Receptor Cell Surface Receptor TargetedNP->Receptor 1. Targeting Binding Receptor Binding Receptor->Binding Endocytosis Receptor-Mediated Endocytosis Binding->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Release Drug Release Endosome->Release 3. Payload Delivery Target Intracellular Target Release->Target

References

Application Notes and Protocols for the Analytical Characterization of Aminooxy-PEG3-C2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods required for the robust characterization of Aminooxy-PEG3-C2-Boc conjugates. The purity and structural integrity of these bifunctional linkers are critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The following protocols and data presentation guidelines will ensure accurate and reproducible analysis.

Introduction

This compound is a heterobifunctional linker composed of a Boc-protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a C2 amine group. This linker is valuable in bioconjugation due to the chemoselective ligation of the aminooxy group with aldehydes or ketones to form a stable oxime bond.[1] The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting conjugate.[2] The Boc group provides a stable protecting group for the aminooxy functionality, which can be removed under mild acidic conditions to enable conjugation.[2]

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound conjugates. A multi-faceted approach employing chromatographic and spectroscopic techniques is necessary for comprehensive quality control.

Analytical Workflow for Characterization

A systematic workflow ensures a thorough characterization of the this compound conjugate. This involves initial purity assessment by HPLC, followed by identity confirmation and impurity identification using LC-MS, and finally, detailed structural elucidation by NMR spectroscopy.

cluster_workflow Analytical Workflow start This compound Conjugate Sample hplc Purity Assessment by RP-HPLC start->hplc lcms Identity Confirmation by LC-MS hplc->lcms nmr Structural Elucidation by NMR lcms->nmr data_analysis Data Analysis and Reporting nmr->data_analysis

Caption: A typical analytical workflow for the characterization of this compound conjugates.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

RP-HPLC is a fundamental technique for determining the purity of the this compound conjugate and separating it from potential impurities.

Protocol:

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B and gradually increase it over time to elute the compound of interest and any impurities. For example, start at 30% B and ramp to 50% B over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 210 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the molecular weight of the target conjugate and identifying any impurities.[4]

Protocol:

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[3]

  • LC Conditions: The same conditions as the RP-HPLC method described above can be utilized.

  • MS Settings:

    • Ionization Mode: Positive (ESI+).[3]

    • Scan Range: m/z 100-1000.[3]

    • Capillary Voltage: 3.5 kV.[3]

    • Cone Voltage: 30 V.[3]

  • Data Analysis: Extract the ion chromatogram for the expected mass of the protonated molecule ([M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is employed to confirm the chemical structure of the this compound conjugate.[3]

Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.[3]

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.[3]

  • Sample Concentration: 5-10 mg/mL.[3]

  • Procedure: Acquire the spectrum at room temperature. The chemical shifts should be consistent with the expected structure.

Data Presentation

Quantitative data from the analytical characterization should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: HPLC Purity Analysis of this compound Conjugate

Lot NumberRetention Time (min)Peak Area (%)Purity (%)
Lot A12.598.298.2
Lot B12.695.595.5

Table 2: LC-MS Analysis of this compound Conjugate

Lot NumberExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Major Impurities (m/z)
Lot A309.19309.20None Detected
Lot B309.19309.18209.14 ([M-Boc+H]⁺)

Table 3: ¹H NMR Spectral Data for this compound Conjugate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.45s9HBoc (tert-butyl)
2.85t2H-CH₂-NH₂
3.40t2H-O-CH₂-CH₂-NH₂
3.60-3.75m8HPEG (-O-CH₂-CH₂-O-)
4.15t2H-O-CH₂-C(O)-
7.80br s1H-O-NH-Boc

Boc Deprotection Protocol

The removal of the Boc protecting group is a critical step to unmask the reactive aminooxy functionality for subsequent conjugation.[5]

cluster_deprotection Boc Deprotection Workflow start Boc-Protected Conjugate reaction Treat with TFA in DCM start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Neutralization and Extraction monitoring->workup product Deprotected Aminooxy Conjugate workup->product

References

Application Notes and Protocols: Utilizing Aminooxy-PEG3-C2-Boc for the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel Positron Emission Tomography (PET) imaging agents is a critical area of research in diagnostics and drug development. The ability to specifically label targeting molecules, such as peptides and antibodies, with positron-emitting radionuclides like Fluorine-18 (¹⁸F) allows for the non-invasive visualization and quantification of biological processes in vivo. A key challenge in this field is the development of efficient and reliable methods for radiolabeling that are compatible with sensitive biomolecules.

The oxime ligation reaction, a bioorthogonal conjugation method, has emerged as a powerful tool for this purpose.[1][2] This reaction occurs between an aminooxy group and an aldehyde or ketone to form a stable oxime bond under mild, aqueous conditions.[1][2][3] The heterobifunctional linker, Aminooxy-PEG3-C2-Boc , provides a versatile platform for implementing this strategy. It features a Boc-protected aminooxy group for conjugation to an ¹⁸F-labeled aldehyde and a functional handle (after deprotection of the Boc group) for attachment to a targeting moiety. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final PET probe.[4]

These application notes provide a detailed overview and experimental protocols for the use of this compound in the synthesis of ¹⁸F-labeled PET imaging agents.

Principle of the Method

The overall strategy for developing a PET imaging agent using this compound involves a two-stage process. First, the targeting molecule (e.g., a peptide) is functionalized with the Aminooxy-PEG3-C2 linker. Subsequently, this aminooxy-modified molecule is radiolabeled with an ¹⁸F-containing aldehyde, typically [¹⁸F]fluorobenzaldehyde ([¹⁸F]FBA), via an oxime ligation reaction.

The workflow can be summarized as follows:

  • Synthesis of the Aminooxy-Functionalized Targeting Molecule: The this compound linker is conjugated to the targeting molecule. This typically involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid on the targeting molecule, or vice-versa.

  • Radiosynthesis of the ¹⁸F-Labeled Aldehyde: An ¹⁸F-labeled aldehyde, most commonly 4-[¹⁸F]fluorobenzaldehyde, is synthesized. This is a critical step that requires specialized radiochemistry facilities.

  • ¹⁸F-Radiolabeling via Oxime Ligation: The aminooxy-functionalized targeting molecule is reacted with the ¹⁸F-labeled aldehyde to form the final ¹⁸F-labeled PET imaging agent.

  • Purification and Quality Control: The radiolabeled product is purified, typically using high-performance liquid chromatography (HPLC), and its radiochemical purity and specific activity are determined.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and radiolabeling of PET probes using aminooxy-aldehyde chemistry. While specific data for this compound is not extensively published, the presented data from similar linkers provide a reasonable expectation of performance.

Table 1: Representative Radiosynthesis Parameters for ¹⁸F-Labeled Aldehydes

¹⁸F-Labeled AldehydePrecursorRadiochemical Yield (Decay Corrected)Synthesis Time
4-[¹⁸F]Fluorobenzaldehyde4-formyl-N,N,N-trimethylanilinium triflate35%~60 min
meta-[¹⁸F]FluorobenzaldehydePhenyl(3-formylphenyl)iodonium saltVariable (dependent on conditions)~5-10 min (microwave)

Data adapted from related studies for illustrative purposes.[1][5]

Table 2: Representative Parameters for ¹⁸F-Labeling of Aminooxy-Functionalized Peptides via Oxime Ligation

Targeting Molecule¹⁸F-Prosthetic GroupRadiochemical Yield (Decay Corrected)Total Synthesis TimeSpecific Activity (End of Synthesis)
Aminooxy-functionalized cyclic RGD peptide[¹⁸F]Fluorobenzaldehyde40 ± 12%AutomatedNot reported
Thiol-containing tripeptide (GSH)N-[4-[(4-[¹⁸F]fluorobenzylidene)aminooxy]butyl]maleimide~70%~70 min~3000 Ci/mmol
Aminooxy-functionalized cyclic peptides[¹⁸F]-fluoro-PEG-benzaldehydeSimilar to SPE purification method71 - 137 minNot reported

Data adapted from related studies for illustrative purposes.[1][6][7]

Experimental Protocols

Protocol 1: Functionalization of a Targeting Peptide with this compound

This protocol describes a general method for conjugating the linker to a peptide containing a carboxylic acid group.

Materials:

  • Targeting peptide with a free carboxylic acid

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Methodology:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS to confirm the removal of the Boc group.

    • Evaporate the solvent and excess TFA under reduced pressure. The resulting aminooxy-PEG3-C2-amine can be used directly.

  • Peptide Conjugation:

    • Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the peptide solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the deprotected Aminooxy-PEG3-C2-amine (1.5 equivalents) to the activated peptide solution.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the aminooxy-functionalized peptide by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity of the product by mass spectrometry.

Protocol 2: Radiosynthesis of 4-[¹⁸F]Fluorobenzaldehyde

This protocol is a representative procedure and should be adapted to the specific automated synthesis module available.

Materials:

  • Aqueous [¹⁸F]fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • 4-formyl-N,N,N-trimethylanilinium triflate precursor

  • Acetonitrile (B52724) (anhydrous)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Methodology:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the 4-formyl-N,N,N-trimethylanilinium triflate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride.

    • Heat the reaction mixture at a specified temperature (e.g., 80-110°C) for a designated time (e.g., 10-15 minutes).

  • Purification:

    • Purify the crude reaction mixture using an SPE cartridge.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other impurities.

    • Elute the 4-[¹⁸F]fluorobenzaldehyde with a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile).

Protocol 3: ¹⁸F-Radiolabeling of the Aminooxy-Functionalized Peptide

Materials:

  • Aminooxy-functionalized peptide

  • 4-[¹⁸F]Fluorobenzaldehyde in a suitable solvent

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Aniline (optional catalyst)

  • RP-HPLC system with a radioactivity detector

Methodology:

  • Reaction Setup:

    • Dissolve the aminooxy-functionalized peptide in the reaction buffer.

    • Add the solution of 4-[¹⁸F]fluorobenzaldehyde to the peptide solution.

    • If using a catalyst, add a small amount of aniline.

  • Ligation Reaction:

    • Incubate the reaction mixture at a specified temperature (e.g., 60-80°C) for a designated time (e.g., 15-30 minutes). The reaction can also proceed at room temperature over a longer period.[1]

    • Monitor the progress of the radiolabeling by radio-HPLC.

  • Purification:

    • Purify the ¹⁸F-labeled peptide using semi-preparative RP-HPLC.

    • Collect the fraction corresponding to the radiolabeled product.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure and formulate the final product in a physiologically compatible buffer (e.g., phosphate-buffered saline with a small percentage of ethanol).

Protocol 4: Quality Control of the ¹⁸F-Labeled PET Agent

Methodology:

  • Radiochemical Purity:

    • Inject an aliquot of the final product onto an analytical RP-HPLC system equipped with a radioactivity detector.

    • Determine the percentage of radioactivity associated with the product peak relative to the total radioactivity.

  • Specific Activity:

    • Measure the total radioactivity of the final product using a dose calibrator.

    • Determine the molar amount of the product by UV-HPLC, using a standard curve of the non-radioactive compound.

    • Calculate the specific activity (e.g., in Ci/mmol or GBq/µmol).

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_peptide_mod Peptide Functionalization cluster_radiolabeling Radiolabeling cluster_qc Quality Control linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker Aminooxy-PEG3-C2-NH2 deprotection->activated_linker conjugation Amide Bond Formation activated_linker->conjugation peptide Targeting Peptide (-COOH) activation Carboxylic Acid Activation (HATU/DIPEA) peptide->activation activation->conjugation functionalized_peptide Aminooxy-Peptide conjugation->functionalized_peptide oxime_ligation Oxime Ligation functionalized_peptide->oxime_ligation f18_aldehyde [18F]Fluorobenzaldehyde f18_aldehyde->oxime_ligation pet_probe [18F]-Labeled PET Probe oxime_ligation->pet_probe purification HPLC Purification pet_probe->purification analysis Analysis (Purity, Specific Activity) purification->analysis

Caption: Experimental workflow for PET probe synthesis.

signaling_pathway cluster_reaction Oxime Ligation Chemistry aminooxy R1-O-NH2 (Aminooxy Group) oxime R1-O-N=CH-R2 (Oxime Bond) aminooxy->oxime + aldehyde R2-CHO (Aldehyde Group) aldehyde->oxime water H2O oxime->water -

Caption: Chemical principle of oxime ligation.

logical_relationship start Start: Need for a PET Imaging Agent linker_selection Select Heterobifunctional Linker: This compound start->linker_selection targeting_molecule Choose Targeting Molecule (e.g., Peptide, Antibody) start->targeting_molecule radiolabeling_strategy Define Radiolabeling Strategy: Oxime Ligation with [18F]Aldehyde linker_selection->radiolabeling_strategy synthesis Synthesize and Purify Aminooxy-Functionalized Molecule linker_selection->synthesis targeting_molecule->synthesis radiolabeling Perform [18F]Radiolabeling and Purification radiolabeling_strategy->radiolabeling synthesis->radiolabeling qc Quality Control: Radiochemical Purity & Specific Activity radiolabeling->qc end Final PET Imaging Agent Ready for Preclinical Evaluation qc->end

Caption: Logical steps in PET probe development.

References

Application Notes and Protocols: Aminooxy-PEG3-C2-Boc in Hydrogel Formation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that have emerged as a leading platform for a wide array of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture.[1][2] Their high water content and tunable mechanical properties make them excellent mimics of the native extracellular matrix. A key strategy for hydrogel formation is oxime ligation, a highly efficient and bioorthogonal "click chemistry" reaction.[3][4] This reaction occurs between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond under mild, physiological conditions.[5]

Aminooxy-PEG3-C2-Boc is a heterobifunctional linker that is instrumental in the synthesis of such advanced hydrogels. This linker is comprised of three key components:

  • A Boc (tert-butyloxycarbonyl) protected aminooxy group : The Boc group is an acid-labile protecting group that masks the highly reactive aminooxy function, preventing premature reactions and enabling a controlled, stepwise conjugation strategy.[6][7]

  • A hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer : The PEG chain enhances aqueous solubility, improves pharmacokinetic profiles, and reduces the immunogenicity of the resulting conjugate.[7]

  • A terminal functional group (amine or other reactive group derived from the C2 moiety) : This provides a point of attachment for therapeutic payloads, targeting ligands, or for conjugation to a polymer backbone.

This document provides detailed application notes and protocols for the use of this compound in the formation of hydrogels for drug delivery applications.

Principle of Hydrogel Formation

The formation of hydrogels using this compound typically involves a two-step process. First, the Boc protecting group is removed to expose the reactive aminooxy group. Second, this deprotected linker, now conjugated to a polymer backbone or drug molecule, is crosslinked with a multi-arm polymer functionalized with aldehyde or ketone groups. The reaction, known as oxime ligation, forms stable oxime bonds, resulting in the formation of the hydrogel network.[3][8]

The gelation process and the mechanical properties of the resulting hydrogel can be precisely tuned by several factors, including the concentration of the polymer precursors, pH, and the use of a catalyst such as aniline.[2][9] The reaction is most efficient under slightly acidic to neutral conditions (pH 6.0-7.4).[2][8]

G cluster_0 Step 1: Deprotection cluster_1 Step 2: Hydrogel Formation (Oxime Ligation) Boc_Linker Boc-Aminooxy-PEG3-C2-Drug Deprotected_Linker H2N-O-PEG3-C2-Drug Boc_Linker->Deprotected_Linker Acidic Conditions Deprotected_Linker_2 H2N-O-PEG3-C2-Drug TFA Trifluoroacetic Acid (TFA) TFA->Boc_Linker Hydrogel Drug-Loaded Hydrogel (Oxime Crosslinks) Deprotected_Linker_2->Hydrogel Aldehyde_PEG Multi-arm Aldehyde-PEG Aldehyde_PEG->Hydrogel Mixing Aniline Aniline (Catalyst, Optional) Aniline->Hydrogel Accelerates Reaction G start Start: Boc-Protected Compound dissolve 1. Dissolve in Anhydrous DCM start->dissolve add_tfa 2. Add equal volume of TFA dissolve->add_tfa stir 3. Stir at RT for 1-2 hours add_tfa->stir monitor 4. Monitor reaction (TLC or LC-MS) stir->monitor evaporate 5. Evaporate solvent and excess TFA monitor->evaporate Reaction Complete neutralize 6. Neutralize (Optional) with NaHCO3 evaporate->neutralize end End: Deprotected Compound neutralize->end

References

Application Notes and Protocols for Cell Surface Labeling with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the covalent modification of living cell surfaces using the heterobifunctional linker, Aminooxy-PEG3-C2-Boc. The described method leverages bioorthogonal oxime ligation for the targeted labeling of cell surface glycans.

Introduction

Cell surface engineering is a powerful tool for a variety of applications, including tracking cell populations, targeted drug delivery, and modulating cellular interactions. This compound is a versatile linker molecule designed for this purpose. It features a terminal aminooxy group for covalent attachment to cells and a Boc-protected amine on the other end, connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.

The core of this labeling strategy is the chemoselective and bioorthogonal oxime ligation reaction.[1][2] This reaction occurs between the aminooxy group of the linker and an aldehyde or ketone group on the cell surface, forming a highly stable oxime bond.[1][2][3] Since aldehydes are generally absent on native cell surfaces, they are first introduced by mild oxidation of sialic acid residues on glycoproteins using sodium periodate (B1199274) (NaIO₄).[4][5][6][7] The PEG spacer enhances biocompatibility and reduces non-specific binding.[8]

The terminal Boc-protected amine allows for a two-step conjugation strategy. After labeling the cell surface, the Boc group can be removed to expose a primary amine, which can then be conjugated to a variety of molecules such as fluorescent dyes, biotin, or therapeutic agents.

Experimental Workflow Overview

The overall process for labeling cells with this compound involves three main stages: preparation of the linker, modification of the cell surface to introduce reactive aldehydes, and the final conjugation reaction.

G cluster_0 Preparation cluster_1 Cell Treatment cluster_2 Conjugation A Boc Deprotection of This compound E Oxime Ligation with Deprotected Linker A->E B Cell Preparation (Harvest & Wash) C Aldehyde Generation (NaIO₄ Oxidation) B->C D Quenching & Washing C->D D->E F Washing & Analysis E->F

General experimental workflow for cell labeling.

Detailed Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from the aminooxy moiety to generate the reactive linker.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Nitrogen or argon gas

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve the this compound in a solution of 50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30 to 60 minutes.[9] Monitor the reaction progress by thin-layer chromatography (TLC) if necessary.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.[4]

  • To precipitate the deprotected product, add cold diethyl ether to the residue.[4]

  • Collect the precipitate by centrifugation or filtration.

  • Wash the product with cold diethyl ether to remove impurities.[4]

  • Dry the final product (Aminooxy-PEG3-C2-NH-Boc) under a stream of nitrogen or argon gas.[4]

  • Confirm the deprotection by mass spectrometry.[4]

  • Immediately before use, resuspend the deprotected linker in sterile PBS (pH 7.4).

Protocol 2: Cell Surface Labeling via Oxime Ligation

This protocol details the generation of aldehydes on the cell surface and the subsequent conjugation with the deprotected aminooxy linker.

Materials:

  • Cells in suspension or adherent cells

  • Deprotected Aminooxy-PEG3-C2-NH-Boc (from Protocol 1)

  • Sodium meta-periodate (NaIO₄)

  • Aniline (B41778) (optional, as a catalyst)[4][5]

  • PBS, pH 7.4, sterile

  • Glycerol (B35011) (quenching solution)

  • Cell culture medium

Procedure:

A. Aldehyde Generation:

  • Harvest cells and wash them twice with ice-cold, sterile PBS.[4]

  • Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁷ cells/mL.[4]

  • Treat the cells with 1-2 mM NaIO₄ in PBS for 15-20 minutes on ice and in the dark.[4]

  • Quench the oxidation reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes on ice.[4]

  • Wash the cells three times with ice-cold PBS to remove excess periodate and glycerol.[4]

B. Oxime Ligation:

  • Resuspend the oxidized cells in PBS (pH 7.4) containing 1-5 mM of the deprotected Aminooxy-PEG3-C2-NH-Boc.

  • For an accelerated reaction, aniline can be added as a catalyst to a final concentration of 1-10 mM.[4][5]

  • Incubate the cell suspension for 1-2 hours at room temperature with gentle agitation.[4]

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[4]

  • Wash the cells three times with PBS to remove any unreacted linker.[4]

  • The labeled cells are now ready for downstream applications or further modification of the terminal Boc-protected amine.

Data Presentation

Quantitative data from cell labeling experiments should be clearly summarized to allow for easy comparison and interpretation.

Table 1: Example Data for Labeling Efficiency and Cell Viability

ConditionLinker Conc. (mM)Aniline Catalyst (mM)Labeling Efficiency (%) [a]Mean Fluorescence Intensity (MFI) [a]Cell Viability (%) [b]
Control (Unlabeled)00< 150100
Condition 110658,50098
Condition 22.508215,20095
Condition 31108818,10096
Condition 42.5109525,60092

[a] As determined by flow cytometry after conjugation with a fluorescent reporter to the terminal amine (post-Boc deprotection). [b] As determined by an MTT assay 24 hours post-labeling, relative to untreated control cells.[8]

Signaling Pathway and Mechanism

The labeling process relies on a specific chemical reaction on the cell surface rather than interfering with intracellular signaling pathways. The key mechanism is the formation of an oxime bond.

G A Cell Surface Glycoprotein (with Sialic Acid) B Aldehyde-Modified Glycoprotein A->B NaIO₄ Oxidation D Labeled Cell Surface (Oxime Bond) B->D C Deprotected This compound C->D Oxime Ligation

Mechanism of oxime ligation on the cell surface.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete Boc deprotection of the linker.Confirm deprotection by mass spectrometry. Increase TFA concentration or reaction time.[9]
Insufficient aldehyde generation on the cell surface.Optimize NaIO₄ concentration and incubation time. Ensure the NaIO₄ solution is freshly prepared.[4][7]
Low reactivity of the linker.Add aniline as a catalyst to accelerate the oxime ligation.[4][5]
High Cell Death Harsh oxidation conditions.Reduce NaIO₄ concentration or incubation time. Ensure all steps are performed on ice.[4][7]
Toxicity of reagents.Ensure thorough washing of cells after oxidation and ligation steps to remove all unreacted reagents.[4]
Inconsistent Results Reagent degradation.Prepare fresh solutions of all reagents, especially NaIO₄, before each experiment.[4]
Variation in cell number or viability.Ensure accurate cell counting and use consistently healthy cells for experiments.[4]

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for a wide range of applications in cell biology and drug development. Optimization of reaction conditions for each specific cell type is recommended to achieve the desired level of modification with minimal impact on cellular function.

References

Application Notes and Protocols: Aminooxy-PEG3-C2-Boc in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening low-molecular-weight fragments that typically bind with low affinity to a biological target.[] A key step in FBDD is the evolution of these initial fragment hits into more potent leads, often by linking two or more fragments that bind to adjacent sites on the target protein.[2] Heterobifunctional linkers are critical tools in this process, and Aminooxy-PEG3-C2-Boc is a versatile linker well-suited for this application.

This linker incorporates three key chemical features:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for a primary amine.[3] This allows for the selective deprotection under acidic conditions, revealing the amine for a subsequent conjugation step.[4]

  • PEG3 Spacer: A triethylene glycol (PEG) spacer enhances aqueous solubility and provides a flexible chain of a defined length, which is crucial for spanning the distance between two fragment binding pockets.[4]

  • Aminooxy Group: This functional group enables the highly efficient and chemoselective formation of a stable oxime bond with an aldehyde or ketone on a fragment or protein.[3][4] This "click chemistry" reaction proceeds under mild conditions, making it ideal for use with sensitive biological molecules.[5]

These application notes provide a comprehensive overview of the utility of this compound in FBDD and detailed protocols for its use in fragment linking strategies.

Core Concepts and Workflow

The use of this compound in FBDD typically follows a "fragment linking" or "tethering" strategy. This involves identifying two initial fragment hits that bind to distinct, nearby pockets on the target protein. The linker is then used to covalently connect these two fragments, creating a single, higher-affinity molecule.

The general workflow can be conceptualized as follows:

FBDD_Workflow cluster_0 Fragment Screening & Hit Validation cluster_1 Fragment Modification & Linking cluster_2 Lead Optimization A Fragment Library Screening B Biophysical Hit Validation (e.g., SPR, NMR) A->B C Structural Biology (X-ray, Cryo-EM) B->C D Introduce Aldehyde/Ketone to Fragment 1 C->D E Couple Fragment 2 to this compound C->E F Deprotection of Boc Group E->F G Oxime Ligation to Link Fragments F->G H Binding Affinity & Efficacy Testing G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: General workflow for fragment linking using this compound.

Data Presentation

The success of a fragment linking campaign is assessed by quantifying the binding affinity of the initial fragments and the final linked compound. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly used techniques for this purpose.

CompoundMolecular Weight (Da)Binding Affinity (K D)Ligand Efficiency (LE)
Fragment 1150500 µM0.35
Fragment 2180800 µM0.31
Linked Compound638.4350 nM0.42

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific fragments and target protein.

Experimental Protocols

The following protocols outline the key steps for using this compound in a fragment linking strategy.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in DCM.

  • Add an excess of TFA to the solution (e.g., 20-50% v/v).[6]

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.

Boc_Deprotection A Dissolve Boc-Linker in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature (1-2h) B->C D Monitor Reaction (TLC/LC-MS) C->D E Evaporate Solvent & TFA D->E F Aqueous Workup (NaHCO3, Brine) E->F G Dry & Concentrate F->G H Deprotected Linker G->H

Caption: Workflow for the deprotection of the Boc group.

Protocol 2: Amide Coupling of a Fragment to the Deprotected Linker

This protocol describes the coupling of a fragment containing a carboxylic acid to the newly exposed amine of the linker.

Materials:

  • Deprotected Aminooxy-PEG3-C2-Amine (from Protocol 1)

  • Fragment with a carboxylic acid moiety

  • Coupling agents (e.g., HATU, HOBt)

  • A non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the carboxylic acid-functionalized fragment and coupling agents in anhydrous DMF.

  • Add the base to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected linker in anhydrous DMF to the activated fragment solution.

  • Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and purify the crude product by preparative HPLC.

Protocol 3: Oxime Ligation to a Second Fragment

This protocol details the final step of linking the fragment-linker conjugate to a second fragment containing an aldehyde or ketone.

Materials:

  • Fragment 1-Linker conjugate (from Protocol 2)

  • Fragment 2 with an aldehyde or ketone moiety

  • Reaction Buffer (e.g., sodium acetate (B1210297) buffer, pH 4-5)

  • Aniline (B41778) (optional catalyst)

Procedure:

  • Dissolve the aldehyde/ketone-functionalized fragment in the reaction buffer.

  • Add the Fragment 1-Linker conjugate to the solution, typically in a slight molar excess.

  • If a catalyst is used, add aniline to a final concentration of 10-100 mM.[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours.[5]

  • Monitor the formation of the final linked product by LC-MS.

  • Purify the final linked fragment compound by preparative HPLC.

Fragment_Linking_Pathway cluster_frag1 Fragment 1 Modification cluster_frag2 Fragment 2 Modification F1 Fragment 1 (with -COOH) Couple Amide Coupling (HATU, DIPEA) F1->Couple Linker_NH2 Deprotected Linker (H2N-PEG3-C2-ONH2) Linker_NH2->Couple F1_Linker F1-Linker Conjugate Couple->F1_Linker Ligate Oxime Ligation (pH 4-5, Aniline) F1_Linker->Ligate F2 Fragment 2 (with -CHO or -C=O) F2->Ligate Final Final Linked Compound Ligate->Final

Caption: Chemical strategy for linking two fragments.

Conclusion

This compound is a highly effective heterobifunctional linker for fragment-based drug discovery. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, allow for a controlled and efficient fragment linking strategy. The robust oxime ligation chemistry provides a stable final compound for biological evaluation. By following the protocols outlined in these application notes, researchers can leverage this versatile tool to accelerate the development of potent lead compounds from initial fragment hits.

References

The Strategic Application of PEG Linkers in Targeted Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers have become an indispensable tool in the design of targeted therapeutics, offering a versatile means to enhance the efficacy, safety, and pharmacokinetic profiles of various drug modalities.[1][2] The process of covalently attaching PEG chains, known as PEGylation, improves the therapeutic properties of proteins, peptides, antibody-drug conjugates (ADCs), and nanoparticles.[1][3] Key advantages of PEGylation include improved pharmacokinetics by increasing the hydrodynamic size of the therapeutic agent, which reduces renal clearance and prolongs circulation half-life.[1][4] The PEG chain can also shield the drug from the immune system, thereby reducing immunogenicity.[1] Furthermore, PEGylation can enhance the stability and solubility of therapeutic agents, particularly hydrophobic drugs.[1] In the context of nanoparticle-based drug delivery, a PEGylated surface can reduce non-specific uptake by the reticuloendothelial system (RES), leading to greater accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[1]

This document provides detailed application notes and protocols for the use of PEG linkers in three major areas of targeted therapy: Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and PEGylated Nanoparticles.

Application 1: PEG Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, efficacy, and safety.[5] Hydrophobic payloads can lead to ADC aggregation, but hydrophilic PEG linkers can mitigate this issue, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's properties.[6][7]

Quantitative Data: Impact of PEG Linker Length on ADC Performance

The length of the PEG linker is a critical parameter that must be optimized for each ADC to balance pharmacokinetic benefits with in vitro potency.[8]

ADC ConstructPEG Linker LengthPlasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Antitumor EfficacyReference
ZHER2-SMCC-MMAENo PEGShortHighModerate[9]
ZHER2-PEG4K-MMAE4 kDa2.5-fold increase vs. No PEG4.5-fold decrease vs. No PEGImproved[9]
ZHER2-PEG10K-MMAE10 kDa11.2-fold increase vs. No PEG22-fold decrease vs. No PEGMost Ideal[9]
Experimental Protocol: Cysteine-Based Conjugation of a PEGylated Payload to an Antibody

This protocol describes the conjugation of a maleimide-functionalized PEG-drug linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized PEG-drug linker

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • PBS, pH 7.4

  • Sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (SDS-PAGE) equipment

  • Liquid chromatography-mass spectrometry (LC-MS) instrument

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds and generate free thiol groups.[1]

    • If using DTT, remove the excess DTT using a desalting column.[1]

  • Maleimide-PEG-Drug Solution Preparation:

    • Immediately before use, dissolve the maleimide-functionalized PEG-drug linker in anhydrous DMSO or DMF to a concentration of 10 mM.[1]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the maleimide-PEG-drug solution to the reduced antibody solution.[1]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification:

    • Remove unconjugated linker and drug by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS.[10]

  • Characterization:

    • Confirm the increase in molecular weight of the ADC using SDS-PAGE.[10]

    • Determine the drug-to-antibody ratio (DAR) using LC-MS.[10]

Visualization: ADC Mechanism of Action

ADC_Mechanism cluster_cell Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis PROTAC_Mechanism PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3 Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3Ligase->TernaryComplex UbiquitinatedPOI Ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbiquitinatedPOI->Proteasome Targeting to Proteasome Degradation POI Degradation Proteasome->Degradation Degradation PEGylated_Nanoparticle cluster_np PEGylated Nanoparticle Nanoparticle Nanoparticle Core (Drug Loaded) PEG PEG Layer ('Stealth' Effect) TargetingLigand Targeting Ligand TumorCell Tumor Cell TargetingLigand->TumorCell Active Targeting BloodVessel Blood Vessel TumorTissue Tumor Tissue BloodVessel->TumorTissue EPR Effect (Passive Targeting)

References

Troubleshooting & Optimization

troubleshooting low yield in Aminooxy-PEG3-C2-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields or other issues with Aminooxy-PEG3-C2-Boc reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation with this compound?

A2: The optimal pH for oxime ligation is highly dependent on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally most effective.[1][2][3] However, when a nucleophilic catalyst such as aniline (B41778) or its derivatives is employed, the reaction can proceed efficiently at or near neutral pH (pH 7).[1][3]

Q2: My reaction is slow at neutral pH. Should I use a catalyst, and if so, which one?

A2: Yes, using a nucleophilic catalyst is highly recommended for oxime ligations at neutral pH to accelerate the reaction rate.[3][4] Aniline is a commonly used catalyst.[3] For even greater efficiency, substituted anilines like p-phenylenediamine (B122844) and m-phenylenediamine (B132917) (mPDA) have demonstrated superior catalytic activity.[3] mPDA is particularly effective due to its high aqueous solubility, which allows for its use at higher concentrations, leading to a significant rate enhancement.[3][5]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound and similar reagents at -20°C for long-term stability.[6][7] For solutions, storage at -80°C is advised.[8] The reagent should be kept in a tightly sealed container to protect it from moisture and light.[9][10] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[8]

Q4: What are some common side reactions that can lead to low yield in oxime ligation?

A4: While oxime ligation is highly chemoselective, side reactions can occur. The primary aminooxy group is highly reactive and can react with any aldehydes or ketones present outside of the intended ligation, such as acetone (B3395972) in solvents.[2][9] If the Boc-protected amine is deprotected, the resulting primary amine can also undergo side reactions. During Boc deprotection, the t-butyl cation generated can alkylate other nucleophilic sites on your molecule.[6][11]

Q5: Why is my yield lower when reacting this compound with a ketone compared to an aldehyde?

A5: Ketones are generally less electrophilic and more sterically hindered than aldehydes, which makes them inherently less reactive in oxime ligation.[3][8][9] This often results in significantly longer reaction times and lower yields.[3] To improve yields with ketones, you can increase the reaction temperature, use a higher concentration of the aminooxy reagent, or employ a more potent catalyst.[3][5][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

A systematic evaluation of your reaction components and conditions is the best approach to troubleshoot low or no product yield.

Troubleshooting Workflow for Low Yield

start Low or No Yield check_reagents 1. Verify Reagent Integrity start->check_reagents check_deprotection 2. Confirm Boc Deprotection (if applicable) check_reagents->check_deprotection Reagents OK check_ph 3. Optimize Reaction pH check_deprotection->check_ph Deprotection Complete check_catalyst 4. Evaluate Catalyst check_ph->check_catalyst pH Optimized check_conditions 5. Adjust Reaction Conditions check_catalyst->check_conditions Catalyst OK analyze Analyze Results check_conditions->analyze

Caption: A logical workflow for troubleshooting low yield in this compound reactions.

Possible Causes and Solutions:

Possible Cause Recommended Solution & Explanation
Impure or Degraded Reactants Ensure the purity of your starting materials. Aminooxy compounds can degrade if not stored properly.[2] Use fresh, high-purity reagents and solvents.[9]
Incomplete Boc Deprotection The Boc (tert-butyloxycarbonyl) group must be completely removed to free the reactive aminooxy group.[11] Monitor the deprotection reaction using LC-MS or TLC to ensure it goes to completion.[4][6] A successful deprotection results in a mass loss of 100.12 g/mol .[11]
Suboptimal Reaction pH For uncatalyzed reactions, the optimal pH is typically between 4 and 5.[1][2][3] If your biomolecule is sensitive to acidic conditions, perform the reaction at a neutral pH (around 7.0) with the addition of a nucleophilic catalyst like aniline.[1][3]
Absence or Inactivity of Catalyst At neutral pH, a catalyst is often crucial for an efficient reaction.[3][4][8] Aniline or its more potent derivatives, such as p-phenylenediamine, can significantly accelerate the reaction.[3] Ensure your catalyst stock is fresh.[8]
Low Reactant Concentration Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of the reactants.[3] Increasing the concentration of both the aminooxy-PEG reagent and the carbonyl-containing molecule can improve the yield.[3]
Steric Hindrance If the carbonyl group on your target molecule is sterically hindered, the reaction may be slow.[1] Consider increasing the reaction time and/or temperature.[1][3] Using a linker with a longer PEG chain might also be beneficial.[8]
Incorrect Stoichiometry Ensure the correct molar ratio of your reactants. A slight excess (1.1-1.5 equivalents) of the aminooxy-PEG reagent may be necessary to drive the reaction to completion.[1][12]
Issue 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) indicates the formation of side products.

Troubleshooting Side Product Formation

start Side Products Observed check_purity 1. Analyze Starting Material Purity start->check_purity check_deprotection_conditions 2. Review Boc Deprotection Conditions check_purity->check_deprotection_conditions Materials Pure check_ligation_conditions 3. Evaluate Ligation Conditions check_deprotection_conditions->check_ligation_conditions Conditions Optimized purification Optimize Purification check_ligation_conditions->purification

Caption: A systematic approach to identifying and mitigating side product formation.

Possible Causes and Solutions:

Possible Cause Recommended Solution & Explanation
Side Reactions During Boc Deprotection The t-butyl cation generated during acidic deprotection of the Boc group can cause alkylation of nucleophilic sites.[6][11] To prevent this, add a "scavenger" such as triisopropylsilane (B1312306) (TIS) or water to the deprotection cocktail.[1][11]
Instability of Reactants The aminooxy group is highly reactive. Avoid exposing it to aldehydes or ketones outside of the intended ligation reaction, such as the solvent acetone.[2][9]
Catalyst-Induced Side Products High concentrations of certain catalysts or elevated temperatures can sometimes lead to side reactions.[2] If you suspect this, try reducing the catalyst concentration or switching to a different catalyst.[2]
Hydrolysis of the Oxime Bond While generally stable, the oxime bond can be susceptible to hydrolysis under strongly acidic conditions (e.g., pH < 2).[2] Ensure that your purification and storage conditions are not overly acidic.[2]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected this compound conjugate

  • Trifluoroacetic acid (TFA)[13]

  • Dichloromethane (DCM), anhydrous[13]

  • Triisopropylsilane (TIS) (optional, as a scavenger)[1]

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).[1][13] If your substrate is sensitive to acid-catalyzed side reactions, include a scavenger like TIS.[1]

  • Stir the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitor the deprotection by LC-MS or TLC to confirm the disappearance of the starting material.[14][15]

  • Remove the TFA and DCM under reduced pressure.[14]

  • To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times).[13]

  • The resulting deprotected aminooxy-PEG conjugate (as a TFA salt) can often be used directly in the next step. Alternatively, it can be precipitated by adding cold diethyl ether and washed to remove impurities.[11]

Protocol 2: Oxime Ligation with an Aldehyde or Ketone

This protocol describes the conjugation of the deprotected aminooxy-PEG reagent to a molecule containing an aldehyde or ketone.

Materials:

  • Deprotected this compound (from Protocol 1)

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5 for uncatalyzed reactions; phosphate (B84403) buffer, pH 7.0 for catalyzed reactions)[14]

  • Aniline (optional, as a catalyst)[14]

Procedure:

  • Dissolve the deprotected aminooxy-PEG conjugate in the appropriate reaction buffer.

  • Dissolve the aldehyde or ketone-containing molecule in the same buffer.

  • Combine the solutions. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG reagent is often used.[1][12]

  • If performing the reaction at neutral pH, add a catalyst like aniline to a final concentration of 10-100 mM.[8]

  • Incubate the reaction at room temperature or 37°C for 2-24 hours.[8] The reaction time will depend on the reactivity of the carbonyl compound and the concentrations of the reactants.

  • Monitor the reaction progress by a suitable analytical method such as HPLC or mass spectrometry.[8]

  • (Optional) Quench any unreacted aminooxy groups by adding an excess of acetone.[1]

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.[8]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the optimization of your experiments.

Table 1: Recommended Reaction Conditions for Oxime Ligation

Parameter Uncatalyzed Reaction Catalyzed Reaction (Aniline) Reference(s)
Optimal pH 4.0 - 5.0~7.0[1][2][3]
Temperature Room Temperature to 37°CRoom Temperature to 37°C[1][8]
Reaction Time 2 - 24 hours1 - 12 hours[8][9]
Catalyst Concentration N/A10 - 100 mM[1][8]

Table 2: Conditions for Boc Deprotection

Parameter Condition Reference(s)
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1][13]
TFA Concentration 20 - 50% (v/v)[1][13]
Temperature Room Temperature[1]
Reaction Time 1 - 2 hours[1]
Scavenger (Optional) Triisopropylsilane (TIS)[1]

Signaling Pathways and Workflows

Chemical Pathway of this compound Conjugation

Boc_AOP Boc-NH-O-PEG3-C2-R Deprotection Acidic Deprotection (e.g., TFA) Boc_AOP->Deprotection Free_AOP H2N-O-PEG3-C2-R Deprotection->Free_AOP Oxime_Ligation Oxime Ligation (pH 4-7) Free_AOP->Oxime_Ligation Carbonyl R'-CHO or R'-C(O)-R'' Carbonyl->Oxime_Ligation Conjugate R'-CH=N-O-PEG3-C2-R or R'-C(R'')=N-O-PEG3-C2-R Oxime_Ligation->Conjugate

References

Technical Support Center: Optimizing Reaction Conditions for Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that you may encounter during oxime ligation experiments in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My oxime ligation reaction shows very low or no yield. What are the primary factors I should investigate?

A1: Low or no yield in oxime ligation can often be attributed to several key factors. A systematic approach to evaluating your reaction components and conditions is recommended.[1] Begin by assessing the following:

  • Reaction pH: The optimal pH for uncatalyzed oxime ligation is typically between 4.0 and 5.0.[1][2][3][4][5] The reaction rate can be significantly slower at neutral pH.[1][5]

  • Catalyst: For reactions at or near neutral pH (6.5-7.5), the use of a nucleophilic catalyst, such as aniline (B41778) or a phenylenediamine derivative, is often essential to accelerate the reaction.[1][3][5]

  • Reagent Quality and Stability: Verify the purity of your aminooxy-functionalized molecule and your aldehyde or ketone. Aminooxy compounds can be unstable and may degrade with improper storage.[1][2] Aldehydes are susceptible to oxidation.[1]

  • Stoichiometry: Ensure the correct molar ratio of your reactants. A slight excess of one of the reagents may be necessary to drive the reaction to completion.[1]

  • Reactant Reactivity: Aldehydes are generally more reactive than ketones due to less steric hindrance.[4][6] If you are using a ketone, the reaction may be inherently slower.[7]

Q2: I am working with a pH-sensitive biomolecule and cannot use acidic conditions. How can I improve my yield at neutral pH?

A2: To improve your yield at a neutral pH, the most effective strategy is to use a nucleophilic catalyst.[3][5] Aniline is a common choice, but substituted anilines like p-phenylenediamine (B122844) (pPDA) and m-phenylenediamine (B132917) (mPDA) have demonstrated superior catalytic activity at neutral pH.[1][6][7][8] p-Phenylenediamine has been reported to be up to 19 times more efficient than aniline at neutral pH.[1][8] Additionally, increasing the concentration of your reactants can help to improve the reaction rate.[6]

Q3: I am using a ketone, and my reaction is very slow and the yield is low. What can I do?

A3: Ketones are inherently less reactive than aldehydes in oxime ligations.[7] To improve the outcome with a ketone substrate, consider the following:

  • Use a More Potent Catalyst: A highly efficient catalyst like m-phenylenediamine (mPDA) is particularly beneficial for ligations involving ketones.[7]

  • Increase Reactant and Catalyst Concentration: As a bimolecular reaction, increasing the concentration of all components will increase the reaction rate.[7]

  • Elevate the Temperature: Increasing the reaction temperature, for instance to 37°C or higher, can accelerate the ligation.[1][7] For time-sensitive applications, temperatures as high as 75°C have been used to achieve reaction completion in minutes.[7][9]

  • Optimize the Solvent: While often performed in aqueous buffers, organic co-solvents can enhance the reaction rate.[7]

Issue: Slow Reaction Rate

Q4: My reaction is proceeding, but it's extremely slow. How can I accelerate the ligation process?

A4: To speed up a slow oxime ligation, you can take several approaches:

  • Adjust the pH: If your molecules are stable in acidic conditions, lowering the pH to the optimal range of 4-5 will significantly increase the reaction rate.[1]

  • Add or Change the Catalyst: If you are not using a catalyst, adding one like aniline or p-phenylenediamine is the most effective way to increase the rate at neutral pH.[1] If you are already using aniline, switching to a more potent catalyst like p-phenylenediamine can provide a significant rate enhancement.[1]

  • Increase Reagent Concentration: If your experimental conditions allow, increasing the concentration of your reactants will accelerate the reaction.[1]

  • Increase the Temperature: Gently increasing the reaction temperature can improve the reaction rate, but be sure to monitor for any degradation of your starting materials or product.[1]

Issue: Product Purification and Stability

Q5: What are some common methods for purifying the oxime ligation product?

A5: The purification method will depend on the nature of your product. Common techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptide and protein conjugates.[10]

  • Size-Exclusion Chromatography: This can be used to separate a larger bioconjugate from smaller unreacted molecules.[3]

  • Affinity Chromatography: If one of your reactants has an affinity tag, this can be a highly specific method of purification.[3]

Q6: How stable is the oxime bond?

A6: The oxime bond is highly stable, especially when compared to other linkages like hydrazones and imines.[3][11] It is generally stable across a broad pH range.[12] While the formation of the oxime bond is reversible through hydrolysis, the equilibrium strongly favors the product.[6] Oximes derived from ketones tend to be more stable than those derived from aldehydes.[11]

Data Presentation

Table 1: pH Optimization for Oxime Ligation

pH RangeReaction RateConsiderations
4.0 - 5.0OptimalIdeal for molecules stable in mildly acidic conditions.[1][5]
5.0 - 6.5ModerateThe reaction slows as the pH increases; a catalyst is recommended.[1]
6.5 - 7.5SlowA catalyst is highly recommended for efficient ligation.[1]
> 7.5Very SlowGenerally not recommended unless specific catalysts are used.[1]

Table 2: Comparison of Common Catalysts for Oxime Ligation at Neutral pH

CatalystTypical ConcentrationRelative EfficiencyNotes
UncatalyzedN/ABaseline (Slow)Often requires long reaction times or elevated temperatures.[1]
Aniline10 - 100 mMGood (up to 40x faster than uncatalyzed)Standard catalyst, but can be slow at neutral pH.[1][13]
p-Phenylenediamine (pPDA)2 - 10 mMExcellent (up to 19x faster than aniline)Highly effective at neutral pH and at low concentrations.[1][8]
m-Phenylenediamine (mPDA)10 - 750 mMExcellent (up to 15x more efficient than aniline)Higher water solubility allows for use at high concentrations.[1][6]

Experimental Protocols

General Protocol for a Catalyzed Oxime Ligation in Aqueous Buffer

This protocol provides a general starting point. Optimal conditions such as concentration, temperature, and time should be determined empirically for each specific reaction.

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[7]

    • Prepare a stock solution of your aminooxy-containing molecule in the same buffer.[7]

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM aniline or p-phenylenediamine) in the reaction buffer.[1] Note that some catalysts may have limited solubility.

  • Reaction Setup:

    • In a reaction vessel, combine the stock solutions of the carbonyl and aminooxy compounds to the desired final concentrations. A slight molar excess (e.g., 1.2 to 2-fold) of the aminooxy-reagent is often used.[3]

    • Add the catalyst stock solution to the reaction mixture to the desired final concentration (e.g., 10-100 mM for aniline).[3]

  • Incubation:

    • Allow the reaction to proceed at room temperature or at 37°C for slower reactions.[3][7]

    • The reaction time can vary from a few hours to overnight, depending on the reactants and conditions.[1]

  • Monitoring the Reaction:

    • At regular intervals, take aliquots of the reaction mixture and analyze them by an appropriate method such as RP-HPLC, LC-MS, or TLC to monitor the formation of the product and the consumption of starting materials.[7][14]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using a suitable chromatographic technique like RP-HPLC or size-exclusion chromatography.[3][10]

Visualizations

OximeLigationMechanism Reactants Aldehyde/Ketone + Aminooxy Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime + Water Intermediate->Product Dehydration (-H₂O)

Caption: The two-step mechanism of oxime ligation.

TroubleshootingWorkflow Start Low Yield or Slow Reaction Check_pH Is the pH optimal (4-5)? Start->Check_pH Adjust_pH Adjust pH to 4-5 Check_pH->Adjust_pH No Check_Catalyst Is a catalyst being used (for neutral pH)? Check_pH->Check_Catalyst Yes Adjust_pH->Check_Catalyst Add_Catalyst Add an effective catalyst (e.g., pPDA) Check_Catalyst->Add_Catalyst No Check_Concentration Are reactant concentrations adequate? Check_Catalyst->Check_Concentration Yes Add_Catalyst->Check_Concentration Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Optimized Reaction Optimized Check_Concentration->Optimized Yes Increase_Concentration->Optimized

Caption: A troubleshooting workflow for oxime ligation.

References

common side reactions with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues that may arise during experimentation with this versatile heterobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker containing three key components: a Boc-protected aminooxy group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a 2-carbon spacer connected to a functional group that is implied by the context of its use, often a carboxylic acid for forming an amide bond or an amine for other conjugations. The Boc (tert-butyloxycarbonyl) group is a protecting group for the highly reactive aminooxy functionality.[1][2] This reagent is primarily used in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the site-specific modification of proteins and other biomolecules.[2] The bifunctional nature of the molecule allows for a controlled, stepwise conjugation of two different molecular entities.[2]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the solid compound at -20°C in a tightly sealed container.[3] If dissolved in a solvent, it should be stored at -80°C.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the reagent.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is generally soluble in a variety of organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (B109758) (DCM).[1][2] Its PEG component also imparts some solubility in aqueous solutions.[2]

Q4: What is the purpose of the Boc protecting group and how is it removed?

A4: The Boc group protects the reactive aminooxy functionality, preventing it from engaging in unwanted side reactions during the initial conjugation step (e.g., amide bond formation).[4][5] This allows for a sequential and controlled conjugation strategy.[6] The Boc group is typically removed under acidic conditions, most commonly using trifluoroacetic acid (TFA) in an anhydrous organic solvent like dichloromethane (DCM).[2][4][5]

Troubleshooting Guides

This section addresses specific problems you might encounter during the main stages of using this compound: Boc deprotection and oxime ligation.

Stage 1: Boc Deprotection of the Aminooxy Group

Problem: Incomplete removal of the Boc group.

Possible CauseSolution & Explanation
Insufficient Acid Strength or Concentration While Trifluoroacetic acid (TFA) is commonly used, some substrates may require longer reaction times or a higher concentration of acid for complete deprotection. You can monitor the reaction by LC-MS or TLC to ensure it goes to completion.[1]
Water in the Reaction Mixture For deprotection in organic solvents like DCM, ensure that your solvent is anhydrous. Water can interfere with the deprotection reaction.[1]
Insufficient Reaction Time or Temperature While many deprotections are rapid, some substrates may require longer incubation times. Ensure the reaction has proceeded to completion by monitoring with appropriate analytical techniques.

Problem: Side product formation during Boc deprotection.

Possible CauseSolution & Explanation
Alkylation by the tert-butyl cation The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic residues on your molecule (e.g., tryptophan, methionine).[7][8] To prevent this, add "scavengers" such as triisopropylsilane (B1312306) (TIS), water, or thioanisole (B89551) to the deprotection cocktail.[1] These scavengers will quench the tert-butyl cation.
Trifluoroacetylation of the deprotected amine When using TFA for deprotection, the newly exposed and highly reactive aminooxy group can sometimes be acylated by a trifluoroacetyl group.[7] Using a lower concentration of TFA or a different acid might mitigate this.
Degradation of other acid-sensitive groups The harsh acidic conditions required for Boc removal can cleave other acid-labile protecting groups or functionalities within your molecule.[7] Careful consideration of the overall molecular structure and the use of milder deprotection conditions if possible are recommended.
Stage 2: Oxime Ligation with the Deprotected Aminooxy Group

Problem: Low yield of the oxime-linked conjugate.

Possible CauseSolution & Explanation
Suboptimal Reaction pH The formation of the oxime bond is highly dependent on the reaction pH. The reaction is generally fastest under slightly acidic conditions, typically in a pH range of 4.5 to 7.[9] At neutral or physiological pH, the reaction rate can be significantly slower.[9]
Absence or Inactivity of Catalyst At neutral pH, a catalyst is often necessary for an efficient reaction. Aniline (B41778) and its derivatives are effective catalysts that can significantly accelerate the reaction rate.[1][9][10] Ensure your catalyst is fresh and active.
Low Reactivity of the Carbonyl Group Ketones are generally less reactive than aldehydes in oxime ligation.[1] To improve the reaction rate with ketone substrates, you can increase the reaction temperature (e.g., to 37°C) or increase the concentration of the reactants.[1]
Hydrolysis of the Oxime Bond While oxime bonds are significantly more stable than hydrazones, they can undergo acid-catalyzed hydrolysis, which reverses the reaction.[7] Ensure the pH does not become too acidic during the reaction or workup.
Reaction with Solvent Impurities The highly reactive aminooxy group can be consumed by trace ketone impurities, such as acetone, which can be present in some solvents.[7] Use high-purity, fresh solvents.

Experimental Protocols & Data

Protocol 1: Boc Deprotection to Yield the Free Aminooxy Group

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Boc-protected aminooxy-PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

Procedure:

  • Dissolve the Boc-protected aminooxy PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Slowly add TFA to a final concentration of 20-50% (v/v).[5] If the substrate is sensitive to side reactions from the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[5][6]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[6][11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected aminooxy PEG linker can often be used directly in the next conjugation step.[1][5]

Summary of Boc Deprotection Conditions:

ParameterRecommended ConditionRationale
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for efficient Boc deprotection.[4]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent water-related side reactions.[4]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect other acid-sensitive groups.[4]
Scavengers TIS, Water, ThioanisoleEssential for preventing tert-butylation of sensitive residues.[1]
Temperature 0°C to Room TemperatureStarting at a lower temperature can help control the reaction.
Reaction Time 1 - 2 hoursShould be monitored to ensure completion.
Protocol 2: Oxime Ligation with an Aldehyde or Ketone

This protocol describes the reaction of the deprotected aminooxy group with a carbonyl-containing molecule.

Materials:

  • Deprotected aminooxy-PEG conjugate (as TFA salt or neutralized)

  • Aldehyde or ketone-containing molecule

  • Reaction Buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Aniline (optional catalyst)

Procedure:

  • Dissolve the deprotected aminooxy-PEG conjugate in the reaction buffer.

  • Dissolve the aldehyde or ketone-containing molecule in the same buffer. A 1.5 to 5-fold molar excess of the aminooxy-PEG reagent is often used.[1]

  • If performing the reaction at or near neutral pH, add a catalyst such as aniline to a final concentration of 10-100 mM.[1]

  • Combine the solutions and incubate at room temperature or 37°C for 2-24 hours.[1]

  • Monitor the formation of the final conjugate by LC-MS or HPLC.[9]

  • (Optional) Quench any unreacted aminooxy groups by adding an excess of a simple aldehyde like acetone.[1]

  • Purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.[1]

Summary of Oxime Ligation Conditions:

ParameterRecommended ConditionRationale
pH (uncatalyzed) 4.0 - 5.0Faster reaction rate but may not be suitable for all biomolecules.[1]
pH (catalyzed) 6.0 - 7.5Allows for an efficient reaction under physiological conditions.[1]
Catalyst Aniline or its derivativesSignificantly accelerates the reaction rate at neutral pH.[9]
Molar Excess of Aminooxy 1.5 to 5-foldMolar excess over the aldehyde/ketone helps drive the reaction to completion; requires optimization.[1]
Temperature 0°C to Room TemperatureRunning the reaction on ice can help control reactivity.[1]
Reaction Time 2 - 24 hoursDepends on the reactivity of the carbonyl compound and reactant concentrations.[1]

Visualizations

G cluster_deprotection Boc Deprotection Workflow start_deprotection Start with Boc-Protected Aminooxy-PEG Conjugate dissolve Dissolve in Anhydrous DCM start_deprotection->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) + Scavenger (e.g., TIS) cool->add_tfa react_deprotection React for 1-2 hours, warming to RT add_tfa->react_deprotection monitor_deprotection Monitor by LC-MS/TLC react_deprotection->monitor_deprotection remove_solvent Remove Solvent/TFA under vacuum monitor_deprotection->remove_solvent Reaction Complete product_deprotection Deprotected Aminooxy-PEG Conjugate (TFA salt) remove_solvent->product_deprotection G cluster_ligation Oxime Ligation Workflow start_ligation Start with Deprotected Aminooxy-PEG Conjugate dissolve_reagents Dissolve Aminooxy-PEG and Aldehyde/Ketone in Buffer start_ligation->dissolve_reagents add_catalyst Add Catalyst (e.g., Aniline) for neutral pH reaction dissolve_reagents->add_catalyst react_ligation Incubate for 2-24 hours at RT or 37°C add_catalyst->react_ligation monitor_ligation Monitor by LC-MS/HPLC react_ligation->monitor_ligation quench Optional: Quench with excess acetone monitor_ligation->quench Reaction Complete purify Purify by SEC/HPLC monitor_ligation->purify Reaction Complete (No Quenching) quench->purify final_product Final Oxime-Linked Conjugate purify->final_product G cluster_troubleshooting Troubleshooting Logic for Low Oxime Ligation Yield low_yield Low Yield of Oxime Conjugate check_deprotection Was Boc deprotection complete? low_yield->check_deprotection check_ph Is the reaction pH optimal (4.5-7)? check_deprotection->check_ph Yes redo_deprotection Redo deprotection with monitoring and scavengers. check_deprotection->redo_deprotection No check_catalyst Was a catalyst used for neutral pH? check_ph->check_catalyst Yes adjust_ph Adjust pH of the reaction buffer. check_ph->adjust_ph No check_carbonyl Is the carbonyl compound reactive? check_catalyst->check_carbonyl Yes add_catalyst Add fresh catalyst (e.g., aniline). check_catalyst->add_catalyst No optimize_conditions Increase temperature, concentration, or reaction time. check_carbonyl->optimize_conditions No (Ketone) successful_conjugation Successful Conjugation check_carbonyl->successful_conjugation Yes redo_deprotection->low_yield adjust_ph->low_yield add_catalyst->low_yield optimize_conditions->low_yield

References

how to improve the stability of Aminooxy-PEG3-C2-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminooxy-PEG3-C2-Boc Conjugates

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of this compound and its subsequent conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary points of instability?

This compound is a bifunctional linker used in bioconjugation. It contains a Boc-protected aminooxy group for covalent ligation to aldehydes or ketones, and a PEG spacer to enhance solubility and reduce steric hindrance. The primary instability concerns are:

  • Acid-catalyzed deprotection: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and can be prematurely cleaved, exposing the reactive aminooxy group.

  • Hydrolysis of the oxime bond: The oxime bond, formed after conjugation to a carbonyl group, is susceptible to hydrolysis, particularly at low pH.

Q2: What are the optimal storage conditions for this compound?

To ensure maximum shelf-life and prevent degradation of the reagent, proper storage is critical. Unused reagents should be stored under the conditions summarized below.

Q3: My conjugation reaction is inefficient. Could the this compound reagent be degraded?

Yes, low conjugation efficiency is a common symptom of reagent degradation. This can result from improper storage or handling, leading to premature deprotection of the Boc group or other forms of decomposition. It is crucial to verify the integrity of the reagent before starting an experiment, for instance, by using analytical methods like HPLC-MS.

Q4: What is the optimal pH for the conjugation reaction and for maintaining the stability of the resulting oxime bond?

The formation of the oxime bond is most efficient in a slightly acidic buffer, typically between pH 4.5 and 5.5. However, for long-term stability of the formed oxime linkage, a neutral to slightly alkaline pH (pH 6.5-7.5) is recommended to minimize hydrolysis.

Q5: How can I improve the stability of my final conjugate after forming the oxime bond?

To enhance the stability of the final conjugate, consider the following:

  • Buffer Optimization: Store and use the final conjugate in buffers maintained at a pH of 6.5-7.5.

  • Structural Modification: In some cases, reducing the oxime bond to a more stable alkoxyamine linkage using reagents like sodium cyanoborohydride (NaCNBH₃) can significantly increase stability. However, this adds an extra step to the protocol and requires careful optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Degradation of this compound reagent. Verify reagent integrity using HPLC-MS (see Protocol 1). Ensure it was stored correctly. Use a fresh vial if degradation is suspected.
Sub-optimal reaction pH. Ensure the reaction buffer pH is between 4.5 and 5.5. Aniline can be used as a catalyst to improve reaction efficiency at a slightly higher pH.
Inactive carbonyl group on the target molecule. Confirm the presence and accessibility of the aldehyde or ketone on your target molecule.
Loss of Conjugate Over Time Hydrolysis of the oxime bond. Analyze the sample at different time points using HPLC or SDS-PAGE (see Protocol 2). If hydrolysis is confirmed, increase the pH of all subsequent buffers to 6.5-7.5.
Presence of competing reagents. Avoid buffers containing free aldehydes or ketones (e.g., from contamination) that could compete with the target molecule.
Unexpected Side Products Premature deprotection of the Boc group. Avoid any exposure of the reagent to acidic conditions before the conjugation step. Prepare solutions fresh.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Parameter Condition Rationale
Temperature -20°C or lowerMinimizes thermal degradation and hydrolysis.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture.
Form Lyophilized solidMore stable than solutions for long-term storage.
Solvent (for stock) Anhydrous DMSO or DMFAvoids aqueous solutions which can cause hydrolysis. Prepare fresh.
Table 2: pH Influence on Oxime Bond Stability

This table provides a qualitative summary of the relationship between pH and the stability of a typical oxime bond formed between a payload and a biomolecule.

pH Range Relative Stability Primary Risk
< 4.0LowRapid acid-catalyzed hydrolysis.
4.5 - 6.0ModerateOptimal for formation, but moderate risk of hydrolysis over time.
6.5 - 7.5HighOptimal for long-term stability of the pre-formed conjugate.
> 8.0Moderate to HighGenerally stable, but other side reactions (e.g., on the protein) may occur.

Key Experimental Protocols

Protocol 1: QC of this compound using HPLC-MS

  • Preparation: Prepare a 1 mg/mL solution of the reagent in 50:50 acetonitrile/water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Detection: UV at 214 nm and Mass Spectrometry (ESI+).

  • Analysis: A pure, intact reagent will show a single major peak with the expected mass-to-charge ratio (m/z). The presence of multiple peaks or a peak corresponding to the deprotected species indicates degradation.

Protocol 2: Monitoring Conjugate Stability

  • Incubation: Aliquot your final conjugate into three separate buffers: pH 5.0, pH 7.4, and pH 9.0. Incubate at a relevant temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: Remove samples at T=0, 2, 4, 8, 24, and 48 hours.

  • Analysis:

    • For protein conjugates, analyze by SDS-PAGE to visualize the disappearance of the conjugate band and the appearance of the unconjugated protein band.

    • For small molecule conjugates, analyze by HPLC, quantifying the peak area of the conjugate versus the free payload over time.

  • Data Interpretation: Plot the percentage of intact conjugate versus time for each pH condition to determine the optimal stability profile.

Visualizations

Figure 1: this compound Degradation Pathway cluster_0 Primary Instability Concerns A This compound (Stable Reagent) B Premature Deprotection (Reactive Aminooxy Exposed) A->B Low pH / Acid D Stable Oxime Conjugate A->D Conjugation (pH 4.5-5.5) C Hydrolysis of Oxime (Conjugate Breakdown) D->C Low pH

Figure 1: Key instability pathways for the reagent and its conjugate.

Figure 2: Experimental Workflow for Stability Assessment cluster_1 Workflow prep Prepare Conjugate (pH 4.5-5.5) aliquot Aliquot into Buffers (pH 5.0, 7.4, 9.0) prep->aliquot incubate Incubate at Desired Temp (e.g., 37°C) aliquot->incubate sample Collect Samples (T=0, 2, 4... 48h) incubate->sample analyze Analyze by HPLC or SDS-PAGE sample->analyze interpret Plot % Intact Conjugate vs. Time analyze->interpret

Figure 2: Protocol for determining the stability profile of the final conjugate.

Figure 3: A decision tree for troubleshooting poor conjugation efficiency.

Technical Support Center: Purification of Aminooxy-PEG3-C2-Boc Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of proteins labeled with Aminooxy-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying these bioconjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Experimental Workflow Overview

The general workflow for labeling and purifying a protein with this compound involves several key stages, from the initial Boc deprotection of the labeling reagent to the final purification and analysis of the conjugated protein.

Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Boc_Deprotection Boc Deprotection of This compound Oxime_Ligation Oxime Ligation Boc_Deprotection->Oxime_Ligation Deprotected Linker Protein_Prep Protein Preparation (Introduction of Carbonyl Group) Protein_Prep->Oxime_Ligation Carbonyl-containing Protein SEC Size-Exclusion Chromatography (SEC) Oxime_Ligation->SEC Crude Labeled Protein IEX Ion-Exchange Chromatography (IEX) SEC->IEX Partially Purified Protein Analysis Purity and Characterization (SDS-PAGE, MS, HPLC) SEC->Analysis Purified Labeled Protein HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Further Purification IEX->Analysis Purified Labeled Protein HIC->Analysis Purified Labeled Protein

A general workflow for the labeling and purification of proteins using this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound labeled proteins?

A1: The main challenges arise from the heterogeneity of the reaction mixture, which can contain:

  • Unreacted Protein: The original, unmodified protein.

  • Excess Labeling Reagent: Unreacted this compound.

  • Multiple PEGylation Species: Proteins with one (mono-PEGylated), two (di-PEGylated), or more PEG chains attached.[1]

  • Positional Isomers: Proteins with the same number of PEG chains attached at different sites on the protein surface.[1]

Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG linker may only cause slight differences in the physicochemical properties used for separation, such as size, charge, and hydrophobicity.[1]

Q2: Which chromatography technique is best for purifying my labeled protein?

A2: A multi-step approach is often necessary, and the choice of techniques depends on the specific impurities to be removed.[2]

  • Size-Exclusion Chromatography (SEC): This is highly effective for removing unreacted, smaller PEG linkers and for separating the larger PEGylated protein from the smaller, unreacted protein.[3]

  • Ion-Exchange Chromatography (IEX): This is the most common and often most effective method for separating species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and can also resolve positional isomers.[][5] The attachment of the neutral PEG chain shields the protein's surface charges, altering its interaction with the IEX resin.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful orthogonal technique to IEX.[] The effectiveness of HIC can depend on the size of the PEG chain and the hydrophobicity of the protein.[6]

Q3: How can I separate mono-PEGylated from multi-PEGylated proteins and positional isomers?

A3: Ion-exchange chromatography (IEX) is generally the most successful method for this separation.[5] The different number and locations of the PEG chains will shield the protein's surface charge to varying extents, leading to differences in their interaction with the IEX resin.[] Using a shallow pH or salt gradient during elution can enhance the resolution of these different species.[1]

Q4: My labeled protein is precipitating during purification. What can I do?

A4: Protein precipitation during purification can be caused by several factors:

  • Inappropriate Buffer Conditions: The buffer composition (pH, ionic strength) may not be optimal for your protein's stability. It is recommended to screen different buffer systems and consider the use of stabilizing agents like glycerol (B35011) or arginine.[7]

  • High Protein Concentration: High concentrations of the protein, especially during concentration steps, can lead to aggregation and precipitation. Try working with more dilute protein solutions.[7]

  • Removal of a Stabilizing Agent: If a component of a previous buffer was helping to keep your protein soluble (e.g., imidazole (B134444) after His-tag purification), its removal during buffer exchange can cause precipitation.[8] Consider a more gradual buffer exchange or the addition of other stabilizing excipients.

Data Presentation

The following table provides a representative comparison of the expected performance of different chromatography techniques for the purification of this compound labeled proteins. Actual results may vary depending on the specific protein and experimental conditions.

Purification MethodPrimary Separation PrincipleTypical PurityTypical YieldKey AdvantagesCommon Limitations
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)>90%>85%Excellent for removing unreacted PEG linker and separating labeled from unlabeled protein.[3]Low resolution for separating different PEGylated species (mono-, di-, etc.) and positional isomers.[3]
Ion-Exchange Chromatography (IEX) Net Surface Charge>95%>80%High capacity and effective for separating mono- from multi-PEGylated species and positional isomers.[5]Requires optimization of pH and salt gradient; PEG chains can shield charges, affecting separation.[3]
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity>90%>75%Orthogonal to IEX; useful for separating species when IEX is not effective.[]Lower capacity and resolution compared to IEX for some proteins; performance is dependent on protein hydrophobicity.[]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to generate the reactive aminooxy group.

Materials:

  • Boc-Aminooxy-PEG3-C2-Boc

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen gas stream or rotary evaporator

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Dissolve the Boc-Aminooxy-PEG3-C2-Boc in a solution of 50% TFA in DCM.

  • Incubate at room temperature for 30-60 minutes.[9]

  • Remove the solvent and excess TFA under a gentle stream of nitrogen or by rotary evaporation.

  • Immediately before use in the ligation reaction, resuspend the deprotected Aminooxy-PEG3-acid in the desired reaction buffer.[9]

Protocol 2: Oxime Ligation of Protein

This protocol details the conjugation of the deprotected this compound to a protein containing a carbonyl group (aldehyde or ketone).

Materials:

  • Carbonyl-containing protein

  • Deprotected this compound

  • Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0)

  • Aniline (B41778) (optional catalyst)

Methodology:

  • Prepare a solution of the carbonyl-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.[5]

  • Dissolve the deprotected this compound in the reaction buffer to achieve a 5- to 20-fold molar excess over the protein.[5]

  • If using a catalyst, add aniline to the protein solution to a final concentration of 10-100 mM.[10]

  • Combine the protein and linker solutions and incubate at room temperature for 2-16 hours with gentle mixing.[5]

  • Monitor the reaction progress by SDS-PAGE or mass spectrometry.

Protocol 3: Purification of Labeled Protein by Ion-Exchange Chromatography (IEX)

This protocol provides a general framework for separating different PEGylated species.

Materials:

  • IEX column (e.g., SP Sepharose for cation exchange)

  • Chromatography system

  • Binding Buffer (Buffer A): 20 mM MES, pH 6.0

  • Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0

Methodology:

  • Sample Preparation: Exchange the buffer of the crude ligation reaction mixture into the Binding Buffer using a desalting column or dialysis.

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.[8]

  • Sample Loading: Load the prepared sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound material.

  • Elution: Elute the bound proteins using a linear gradient from 0% to 100% Elution Buffer over 20 column volumes. Use a shallow gradient to improve the resolution of different PEGylated species.[1]

  • Fraction Analysis: Analyze the collected fractions by SDS-PAGE and/or analytical HPLC to identify the fractions containing the desired purified labeled protein.

Troubleshooting Guide

Logical Diagram for Troubleshooting Low Labeling Efficiency

Troubleshooting Low Labeling Efficiency start Low or No Labeled Protein Detected check_deprotection Was Boc deprotection confirmed? start->check_deprotection deprotection_no No check_deprotection->deprotection_no deprotection_yes Yes check_deprotection->deprotection_yes troubleshoot_deprotection Troubleshoot Deprotection: - Increase TFA concentration or time - Ensure anhydrous conditions deprotection_no->troubleshoot_deprotection check_ligation_conditions Review Oxime Ligation Conditions deprotection_yes->check_ligation_conditions suboptimal_ph Suboptimal pH? check_ligation_conditions->suboptimal_ph ph_yes Yes suboptimal_ph->ph_yes ph_no No suboptimal_ph->ph_no adjust_ph Adjust pH to 4-5 (uncatalyzed) or 6.5-7.5 (catalyzed) ph_yes->adjust_ph low_reagents Low reactant concentrations? ph_no->low_reagents reagents_yes Yes low_reagents->reagents_yes reagents_no No low_reagents->reagents_no increase_concentration Increase concentration of protein and/or linker reagents_yes->increase_concentration no_catalyst Catalyst used at neutral pH? reagents_no->no_catalyst catalyst_no No no_catalyst->catalyst_no catalyst_yes Yes no_catalyst->catalyst_yes add_catalyst Add aniline or a more efficient catalyst (e.g., p-phenylenediamine) catalyst_no->add_catalyst other_issues Consider other issues: - Reagent degradation - Steric hindrance catalyst_yes->other_issues

A decision tree for troubleshooting low labeling efficiency.
ProblemPossible CauseRecommended Solution
Low or No Labeled Protein Incomplete Boc Deprotection: The aminooxy group is not available for reaction.- Ensure complete removal of the Boc group by increasing the TFA concentration or reaction time.[11]- Confirm deprotection using mass spectrometry on the linker before adding it to the protein.
Suboptimal pH for Oxime Ligation: The reaction rate is highly pH-dependent.[10]- For uncatalyzed reactions, adjust the pH to the optimal range of 4-5.[10]- For reactions at neutral pH, the use of a catalyst like aniline is highly recommended.[12]
Low Reactant Concentrations: Oxime ligation is a bimolecular reaction, and low concentrations will slow down the reaction rate.[10]- If possible, increase the concentration of the protein and/or the this compound linker.
Degradation of Reagents: The aminooxy group can be unstable, and aldehydes can oxidize.- Use fresh, high-purity reagents and solvents. Ensure proper storage of the this compound linker.[12]
Protein Precipitation During Purification Inappropriate Buffer Conditions: The pH or ionic strength of the purification buffer is causing the protein to become unstable.- Screen different buffer systems to find one that maintains the solubility of your labeled protein.[7]- Consider adding stabilizing agents such as glycerol (5-10%) or arginine to your buffers.[7]
High Protein Concentration: The protein concentration is too high, leading to aggregation.- Reduce the protein concentration by diluting the sample before purification or during concentration steps.[7]
Poor Separation of PEGylated Species Inappropriate Chromatography Method: The chosen method may not have sufficient resolution.- If SEC does not resolve your species, switch to IEX, which has a higher resolving power for different degrees of PEGylation and positional isomers.[5]
Suboptimal Elution Gradient in IEX: The salt or pH gradient is too steep, causing co-elution of different species.- Use a shallower gradient during the elution step in IEX to improve the separation of mono-, di-, and multi-PEGylated forms.[1]
Steric Hindrance: The PEG chains may be sterically hindering the protein's interaction with the chromatography resin.- For IEX, ensure the pH is optimal for the protein to have a net charge that allows binding.[1]- For HIC, adjust the salt concentration to promote binding.[1]

References

Technical Support Center: Overcoming Solubility Issues with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Aminooxy-PEG3-C2-Boc, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected aminooxy group, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer, and a C2 hydrocarbon spacer. This structure makes it a versatile tool in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.[3]

Q2: In which solvents is this compound expected to be soluble?

While specific quantitative data for this compound is not extensively published, its solubility can be predicted based on its structural components. The hydrophilic PEG3 chain suggests good solubility in polar organic solvents and aqueous solutions.[3] The Boc protecting group enhances solubility in organic solvents.[1] Generally, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2]

Q3: How should I store this compound to ensure its stability and solubility?

To maintain the integrity of this compound, it should be stored in a freezer at -15°C or below upon receipt.[4] The vial should be protected from light and moisture. Before opening, it is crucial to allow the vial to warm to room temperature to prevent condensation of moisture, which can affect the compound's stability and performance in subsequent reactions.[4] For long-term storage, keeping the compound in its solid form is recommended.[4]

Q4: What are the key steps for using this compound in a bioconjugation reaction?

A typical workflow involves two main stages:

  • Boc Deprotection: The Boc protecting group is removed from the aminooxy functionality under acidic conditions, commonly using trifluoroacetic acid (TFA).[5]

  • Oxime Ligation: The deprotected aminooxy group reacts with an aldehyde or ketone on the target molecule to form a stable oxime bond.[6]

This sequential process allows for controlled and specific conjugation.

Troubleshooting Guide: Solubility and Reaction Issues

This guide addresses common problems encountered during experiments with this compound.

Issue 1: Difficulty Dissolving this compound

Potential Causes:

  • Incorrect Solvent Choice: Using a non-polar solvent will likely result in poor solubility.

  • Low Temperature: Solubility can be temperature-dependent.

  • Concentration Too High: Attempting to dissolve the compound above its solubility limit.

Solutions:

  • Solvent Selection: Start with polar aprotic solvents like DMSO or DMF. For subsequent dilutions into aqueous buffers, preparing a concentrated stock in an organic solvent is recommended.[7]

  • Gentle Heating: Gently warming the solution to 40-50°C can aid in dissolving PEG compounds.[4]

  • Sonication: Using a sonicator can help break up solid particles and enhance dissolution.

  • Lower Concentration: Try dissolving a smaller amount of the compound in the same volume of solvent.

Issue 2: Low Yield or Incomplete Bioconjugation (Oxime Ligation)

Potential Causes:

  • Suboptimal pH: The efficiency of oxime ligation is highly pH-dependent, with the optimal range typically being slightly acidic (pH 4.5-6.5).[8]

  • Degraded Reagent: Improper storage can lead to the degradation of the reactive aminooxy group.[4]

  • Inefficient Aldehyde/Ketone Formation: If the carbonyl group on the target molecule is not efficiently generated, the reaction will be incomplete.

  • Steric Hindrance: Bulky molecules near the reaction site can impede the ligation process.

Solutions:

  • pH Optimization: Adjust the reaction buffer to the optimal pH range for oxime ligation.[8]

  • Use Fresh Reagent: If degradation is suspected, use a fresh batch of this compound.

  • Confirm Carbonyl Presence: Ensure that the aldehyde or ketone functionality has been successfully introduced to your target molecule.

  • Increase Reactant Concentration: A higher concentration of reactants can help drive the reaction to completion.[9]

  • Use a Catalyst: Aniline (B41778) or its derivatives can be used to catalyze the reaction, especially at neutral pH.[9]

Issue 3: Side Reactions During Boc Deprotection

Potential Causes:

  • Alkylation: The tert-butyl cation generated during deprotection can alkylate sensitive functional groups on the molecule.[5]

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.[5]

Solutions:

  • Use Scavengers: Add scavengers like triisopropylsilane (B1312306) (TIS) to the reaction mixture to trap the tert-butyl cation.[5]

  • Optimize Reaction Conditions: Ensure a sufficient concentration of TFA and adequate reaction time. Monitoring the reaction by techniques like LC-MS is recommended.[10]

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides data for a structurally similar compound, Boc-NH-PEG3-Acid, to serve as a reference.

SolventReported SolubilityData Type
DMF5 mg/mLQuantitative
DMSO1 mg/mLQuantitative
Ethanol30 mg/mLQuantitative
WaterSolubleQualitative
Dichloromethane (DCM)SolubleQualitative

Data compiled from multiple sources for a structurally similar compound.[2]

Experimental Protocols

Protocol 1: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, water)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to reach equilibrium.

  • Centrifuge the vial to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method with a standard curve.[11]

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group from this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[5][10]

Protocol 3: Oxime Ligation for Bioconjugation

Objective: To conjugate the deprotected Aminooxy-PEG3-C2 linker to an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected Aminooxy-PEG3-C2 linker

  • Aldehyde/ketone-functionalized molecule

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-6.0)

  • Aniline (optional catalyst)

Procedure:

  • Dissolve the aldehyde/ketone-functionalized molecule in the reaction buffer.

  • Add a molar excess of the deprotected Aminooxy-PEG3-C2 linker to the solution.

  • If using a catalyst, add aniline to the reaction mixture.

  • Incubate the reaction at room temperature for 2-12 hours.

  • Monitor the formation of the conjugate by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Purify the conjugate using a suitable chromatography technique (e.g., size-exclusion chromatography).[4]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_deprotection Step 2: Boc Deprotection cluster_conjugation Step 3: Bioconjugation A This compound (Solid) B Add Polar Aprotic Solvent (e.g., DMSO/DMF) A->B C Stock Solution B->C D Stock Solution E Add TFA in DCM D->E F Deprotected Linker E->F G Deprotected Linker I Oxime Ligation (pH 4.5-6.0) G->I H Target Molecule (with Aldehyde/Ketone) H->I J Purified Conjugate I->J

Caption: A generalized experimental workflow for using this compound in bioconjugation.

troubleshooting_logic start Solubility Issue? solvent Check Solvent (Use DMSO/DMF) start->solvent Yes concentration Lower Concentration solvent->concentration Still Issues temperature Gentle Heating (40-50°C) concentration->temperature Still Issues

Caption: A troubleshooting flowchart for addressing solubility problems with this compound.

signaling_pathway_concept PROTAC PROTAC (contains Aminooxy-PEG linker) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation POI Degradation Proteasome->Degradation results in

Caption: Conceptual pathway of PROTAC-mediated protein degradation utilizing an aminooxy-PEG linker.

References

Navigating the Synthesis Scale-Up of Aminooxy-PEG3-C2-Boc: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ontario, CA – As the demand for precise bioconjugation linkers in advanced drug development continues to grow, researchers and process chemists are increasingly facing the challenges of scaling up the synthesis of critical reagents like Aminooxy-PEG3-C2-Boc. This technical support guide addresses common issues encountered during the transition from laboratory to pilot-plant or manufacturing scale, providing troubleshooting advice and frequently asked questions (FAQs) to ensure a robust, efficient, and scalable synthetic process.

The synthesis of this compound, a heterobifunctional linker integral to the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), involves a multi-step process that presents unique challenges at a larger scale. These challenges primarily revolve around reaction control, impurity profiles, and purification efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this polar, flexible molecule introduces several critical challenges. These include:

  • Thermal Management: Exothermic reactions, if not properly controlled, can lead to thermal runaway, resulting in side product formation and safety hazards. The volume-to-surface area ratio decreases at larger scales, making heat dissipation less efficient.[1]

  • Mixing Efficiency: Inadequate mixing in larger reactors can create localized "hot spots" or areas of high reactant concentration, leading to an increase in impurities and a decrease in overall yield.[2]

  • Purification: The hydrophilic nature of the PEG backbone makes purification by traditional methods like standard silica (B1680970) gel chromatography challenging, often requiring specialized techniques to remove process-related impurities.[3][4][5]

  • Impurity Profile Control: The nature and quantity of impurities can change with scale. Controlling these impurities is crucial for the final quality of the linker.

Q2: How does the impurity profile of this compound change during scale-up?

A2: At a larger scale, you may observe an increase in specific impurities due to less efficient heat and mass transfer. Common impurities include:

  • Partially-PEGylated species: Incomplete reaction can leave starting materials or intermediates in the final product.

  • Oxidized PEG chains: Exposure to atmospheric oxygen during longer processing times can lead to the formation of oxidized byproducts.

  • Over- or under-alkylated products: In steps involving alkylation, poor mixing can lead to the formation of undesired related substances.

Q3: What purification techniques are suitable for large-scale production of this compound?

A3: Given the polar nature of this compound, large-scale purification often requires a multi-step approach. Effective methods include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for achieving high purity, though it can be costly and time-consuming at a very large scale.[3][5]

  • Ion Exchange Chromatography (IEX): This method can be effective if the target molecule or impurities have a net charge.[3][4]

  • Hydrophobic Interaction Chromatography (HIC): HIC can be a useful orthogonal technique to RP-HPLC.[3][6]

  • Tangential Flow Filtration (TFF): TFF is a scalable alternative for removing low molecular weight impurities.[7]

Troubleshooting Guides

Issue 1: Decreased Yield at Larger Scale
Possible Cause Troubleshooting & Optimization
Inefficient Heat Transfer Implement a robust cooling system for the reactor, such as cooling jackets or external heat exchangers.[2] Consider a slower, controlled addition of reagents for highly exothermic steps to manage heat generation.[8]
Poor Mixing Ensure the mixing apparatus is appropriate for the reactor size and viscosity of the reaction mixture. Use of overhead stirrers or baffled reactors is recommended for larger volumes.[2]
Incomplete Reactions Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Optimize reaction time and temperature for the larger scale.
Issue 2: Increased Impurity Levels Post-Synthesis
Possible Cause Troubleshooting & Optimization
Localized High Concentrations Optimize the reagent addition strategy. A slow, subsurface addition can prevent localized high concentrations and reduce side product formation.
Atmospheric Moisture Contamination Ensure all reagents and solvents are anhydrous and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Work-up Procedure Re-evaluate the work-up procedure for the larger scale. Ensure efficient phase separation and complete extraction of the product.
Issue 3: Difficulty in Large-Scale Purification
Possible Cause Troubleshooting & Optimization
Column Overload in Chromatography Reduce the injection volume or sample concentration. Ensure the chosen column has sufficient capacity for the batch size.[5]
Poor Resolution in Chromatography Optimize the gradient slope in RP-HPLC; a shallower gradient often improves the resolution of closely eluting species.[3] For SEC, ensure the column's pore size is appropriate for the molecular weight of the target molecule and impurities.[4]
Product Precipitation on Column Check the solubility of the product in the mobile phase. Adjusting pH or ionic strength may be necessary. Consider performing the purification at a lower temperature to improve stability.[6]

Experimental Protocols & Data

Illustrative Comparison of Lab vs. Pilot Scale Synthesis Parameters

The following table provides a hypothetical comparison of key parameters and outcomes when scaling up a critical step in the this compound synthesis. These values are for illustrative purposes and should be optimized for each specific process.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Reaction Vessel 1 L Round Bottom Flask100 L Jacketed Glass ReactorSurface area to volume ratio decreases, impacting heat transfer.
Agitation Magnetic Stir Bar (500 rpm)Overhead Mechanical Stirrer (150 rpm)Ensure adequate mixing to maintain homogeneity and prevent hot spots.
Reagent Addition Time 15 minutes2-3 hoursSlower addition is crucial to control exotherms in larger volumes.[8]
Temperature Control Ice Bath (0-5 °C)Chiller Unit (-5 to 0 °C)Precise and automated temperature control is essential.[2]
Typical Yield 85%75-80%A slight decrease in yield is common, but significant drops warrant investigation into mixing and temperature control.
Purity (by HPLC) >98%95-97%Impurity profile may change; new, minor impurities may become more significant.

Visualizing the Workflow and Challenges

To better understand the logical flow of troubleshooting and the synthesis process, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Step1 Step 1: Williamson Ether Synthesis Start->Step1 Step2 Step 2: Functional Group Interconversion Step1->Step2 Step3 Step 3: Boc Protection Step2->Step3 Crude_Product Crude this compound Step3->Crude_Product Purification_Method Select Purification Method (e.g., RP-HPLC) Crude_Product->Purification_Method Purified_Product Purified Product Purification_Method->Purified_Product

Caption: A simplified workflow for the multi-step synthesis and purification of this compound.

Troubleshooting_Logic Problem Low Yield or High Impurities at Scale Check_Temp Review Temperature Profile Problem->Check_Temp Check_Mixing Evaluate Mixing Efficiency Problem->Check_Mixing Check_Reagents Verify Reagent Quality and Stoichiometry Problem->Check_Reagents Temp_Issue Exotherm Not Controlled? Check_Temp->Temp_Issue Mixing_Issue Hot Spots or Poor Dispersion? Check_Mixing->Mixing_Issue Reagent_Issue Stoichiometry or Purity Issue? Check_Reagents->Reagent_Issue Solution_Temp Improve Cooling Capacity Slow Reagent Addition Temp_Issue->Solution_Temp Yes Solution_Mixing Use Overhead Stirrer Optimize Baffles/Impeller Mixing_Issue->Solution_Mixing Yes Solution_Reagents Use High-Purity Reagents Re-optimize Stoichiometry for Scale Reagent_Issue->Solution_Reagents Yes

Caption: A troubleshooting decision tree for addressing common issues in the scale-up of this compound synthesis.

By carefully considering these factors and implementing robust process controls, researchers and drug development professionals can successfully navigate the challenges of scaling up this compound synthesis, ensuring a reliable supply of this critical linker for their advanced therapeutic programs.

References

Technical Support Center: Optimizing pH for Efficient Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on achieving efficient oxime bond formation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

The optimal pH for oxime ligation is dependent on whether a catalyst is used. For uncatalyzed reactions, a slightly acidic pH range of 4.0-5.0 is generally ideal.[1][2][3][4][5] This is because the reaction is acid-catalyzed; the acidic environment facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the aminooxy group.[5][6]

Q2: Why is my uncatalyzed reaction slow or yielding poorly at neutral pH (pH 7)?

The rate of oxime formation is significantly slower at neutral pH compared to acidic conditions.[1][5][7][8] This is a primary reason for low yields or slow reaction progress when operating at physiological pH without a catalyst.[5] Many biological applications require ligations to proceed under these milder conditions, which can be challenging due to the slow reaction rate and low concentrations of the reaction partners.[1]

Q3: I need to perform the reaction at a neutral pH due to the sensitivity of my biomolecules. What are my options?

If your biomolecules are sensitive to acidic conditions, the recommended approach is to use a nucleophilic catalyst to achieve efficient ligation at or near neutral pH.[4][5] Aniline (B41778) and its derivatives are effective catalysts that can significantly accelerate the reaction rate at pH 7.[1][5][9]

Q4: How do catalysts improve oxime ligation efficiency at neutral pH?

Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[2][10][11] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule.[2][10][11] This catalytic cycle increases the overall rate of oxime formation.[2]

Q5: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been identified as more potent catalysts for oxime ligation.[10] Electron-donating substituents on the aniline ring can enhance catalytic activity.[10] Notably, m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have demonstrated significantly higher catalytic efficiency than aniline.[3][10][12][13] For instance, p-phenylenediamine at pH 7 resulted in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction and was 19-fold faster than the equivalent aniline-catalyzed reaction.[3][14]

Q6: How does pH affect the stability of the resulting oxime bond?

Oxime bonds are generally stable at physiological pH.[2][15] However, they can be susceptible to hydrolysis under acidic conditions, typically at a pH below 2.[14] Interestingly, oximes exhibit maximum stability in acidic solutions between pH 2 and 3.[16]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your oxime ligation experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Suboptimal pH: For uncatalyzed reactions, the pH may be too high (e.g., neutral). For catalyzed reactions, the pH may not be optimal for the chosen catalyst.[2]Verify the pH of your reaction mixture. For uncatalyzed reactions, adjust the pH to a range of 4.0-5.0 using a suitable buffer (e.g., sodium acetate).[2][4] For catalyzed reactions at neutral pH, ensure you are using an effective catalyst.
Inefficient or Absent Catalyst: At neutral pH, the absence of a catalyst will lead to a very slow reaction.[4]Add a catalyst such as aniline or a more efficient derivative like p-phenylenediamine or m-phenylenediamine to your reaction mixture.[3][10][12][13]
Reactant Degradation or Impurity: The aminooxy group can be unstable, and aldehydes can oxidize to carboxylic acids.[2][17]Use fresh, high-purity reagents and solvents. Ensure proper storage of starting materials.[2][4][11]
Slow Reaction Kinetics Low Reactant Concentration: The reaction rate is dependent on the concentration of the reactants.[1][4]If possible, increase the concentration of one or both reactants.[4]
Working at Neutral pH Without a Catalyst: As mentioned, the reaction is inherently slow at neutral pH without a catalyst.[1][5]Add an appropriate catalyst. If a catalyst is already in use, consider switching to a more potent one like p-phenylenediamine.[3][14]
Steric Hindrance: Bulky groups near the carbonyl or aminooxy functionality can impede the reaction.[17]Increase the reaction time and/or moderately increase the temperature.[17]
Formation of Side Products Beckmann Rearrangement: This is a potential acid-catalyzed side reaction of oximes, especially at elevated temperatures.[17]Maintain a pH of 4-5 and keep the reaction temperature as low as feasible while achieving a reasonable rate.[17]

Data Presentation

Table 1: Effect of pH on the Rate of Oxime Ligation

pHCatalystRelative Reaction RateNotes
4.5UncatalyzedHighOptimal for uncatalyzed reactions.[1]
7.0UncatalyzedVery LowThe reaction is significantly slower at neutral pH.[1][5]
7.0Aniline (10-100 mM)Moderate to HighAniline significantly accelerates the reaction at neutral pH.[1][4]
7.0p-phenylenediamineVery HighA more efficient catalyst than aniline at neutral pH.[3]

Table 2: Comparison of Catalysts for Oxime Ligation at Neutral pH

CatalystRelative EfficiencyKey Advantages
AnilineBaselineWell-established catalyst.
p-phenylenediamine~19-fold > Aniline[3]Highly effective at low concentrations (e.g., 2 mM).[3]
m-phenylenediamineUp to 15-fold > Aniline[12][13]Can be used at high concentrations for very fast reactions.[12]

Experimental Protocols

Protocol 1: General Procedure for Uncatalyzed Oxime Ligation at Acidic pH

  • Reagent Preparation:

    • Prepare a 100 mM sodium acetate (B1210297) buffer at the desired pH (e.g., 4.5).

    • Prepare stock solutions of your aminooxy-containing and carbonyl-containing molecules in a compatible solvent (e.g., water, DMSO).

  • Ligation Reaction:

    • In a reaction vessel, combine the carbonyl-containing molecule with the aminooxy-containing molecule (a slight molar excess of the aminooxy component, e.g., 1.2 to 2-fold, is often used).[4]

    • Add the sodium acetate buffer to achieve the final desired reactant concentrations.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4]

  • Monitoring and Purification:

    • Monitor the reaction progress using a suitable analytical method (e.g., HPLC, LC-MS, or SDS-PAGE for protein conjugations).

    • Once the reaction is complete, purify the oxime conjugate using an appropriate chromatographic technique (e.g., size-exclusion or reverse-phase chromatography).

Protocol 2: General Procedure for Catalyzed Oxime Ligation at Neutral pH

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate (B84403) buffer at pH 7.0.

    • Prepare stock solutions of your aminooxy-containing and carbonyl-containing molecules in a compatible solvent.

    • Prepare a stock solution of the catalyst (e.g., 1 M aniline in DMSO or an aqueous solution of p-phenylenediamine).[10]

  • Ligation Reaction:

    • In a reaction vessel, combine the carbonyl-containing molecule and the aminooxy-containing molecule to the desired final concentrations.

    • Add the catalyst stock solution to the desired final concentration (e.g., 10-100 mM for aniline).[4]

    • Adjust the final volume with the phosphate buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[4]

  • Monitoring and Purification:

    • Monitor the reaction progress as described in Protocol 1.

    • Purify the final conjugate to remove unreacted starting materials and the catalyst.

Visualizations

Oxime_Formation_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration R1-C=O Carbonyl Intermediate Tetrahedral Intermediate R1-C=O->Intermediate + R2-ONH2 R2-ONH2 Aminooxy Intermediate2 Tetrahedral Intermediate Oxime Oxime Intermediate2->Oxime - H2O H2O Water

Caption: General mechanism of oxime bond formation.

Aniline_Catalysis_Workflow Carbonyl Aldehyde/Ketone Schiff_Base Protonated Schiff Base (More Reactive) Carbonyl->Schiff_Base + Aniline Aniline Aniline Catalyst Oxime Oxime Product Schiff_Base->Oxime + Aminooxy Aminooxy Aminooxy Compound Regen_Aniline Regenerated Aniline Oxime->Regen_Aniline - Aniline

Caption: Aniline-catalyzed oxime ligation workflow.

Troubleshooting_Workflow start Low Oxime Yield? check_ph Is pH Optimal? (4-5 uncatalyzed, ~7 catalyzed) start->check_ph check_catalyst Is an effective catalyst present? (for neutral pH) check_ph->check_catalyst Yes solution_ph Adjust pH check_ph->solution_ph No check_conc Are reactant concentrations adequate? check_catalyst->check_conc Yes solution_catalyst Add/Optimize Catalyst (e.g., p-phenylenediamine) check_catalyst->solution_catalyst No solution_conc Increase Reactant Concentration check_conc->solution_conc No success Improved Yield check_conc->success Yes solution_ph->success solution_catalyst->success solution_conc->success

References

PROTAC Synthesis Technical Support Center: A Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: Low Overall PROTAC Synthesis Yield

Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?

A low overall yield in a multi-step PROTAC synthesis can stem from inefficiencies at any stage. A systematic evaluation of the entire process is crucial. Begin by assessing the following key areas:

  • Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and the PEG linker using techniques like NMR or LC-MS to ensure they have not degraded during storage.[1]

  • Coupling Reaction Efficiency: The initial bond formation, often an amide or a "click" reaction, is a common point of failure. Low conversion rates at this step will significantly impact the overall yield.[1][2]

  • Side Reactions: Be mindful of potential side reactions, especially if your ligands or linker contain reactive functional groups. Protecting sensitive functional groups that are not involved in the coupling reaction can prevent unwanted side reactions.[1][3]

  • Purification Efficiency: Significant product loss can occur during purification. The hydrophilicity of PEG linkers can make standard purification techniques, like normal-phase silica (B1680970) gel chromatography, ineffective and lead to product loss during aqueous workups.[1][3]

Q2: I suspect the amide coupling reaction is inefficient. What are the common causes and solutions?

Inefficient amide bond formation is a primary contributor to low PROTAC yield.[1] Several factors can influence the success of this critical step:

  • Inappropriate Coupling Reagents: The choice of coupling reagent (e.g., HATU, HBTU) and base (e.g., DIPEA) is critical. If standard reagents are not providing satisfactory results, consider screening alternatives.[1][2]

  • Inhibition by TFA Salts: If your starting materials are trifluoroacetic acid (TFA) salts, the acidic counterion can neutralize the base in the reaction, thereby inhibiting the coupling. Consider adding an extra equivalent of a non-nucleophilic base to neutralize the TFA salt.

  • Solvent Choice: The solvent can significantly impact reaction efficiency. Ensure you are using a suitable anhydrous solvent like DMF or DMSO.[3] If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) can be a good alternative.[1]

Q3: My click chemistry reaction (CuAAC) is not working well. How can I troubleshoot it?

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for PROTAC synthesis. Here are some troubleshooting tips:

  • Use Fresh Catalyst: Ensure the copper(I) source is freshly prepared or use a robust catalyst system, such as CuSO₄ with a reducing agent like sodium ascorbate (B8700270), to generate the active Cu(I) catalyst in situ.[2][3]

  • Degas Solvents: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.[3]

  • Optimize Ligands: The choice of ligand can sometimes influence the efficiency of the click reaction.

Issue 2: Difficulty in Purifying the PEGylated PROTAC

Q1: I'm having trouble purifying my final PROTAC. What are some common challenges and solutions?

Purification of PROTACs with PEG linkers is often challenging due to their high polarity and flexible nature.[3]

  • Product Loss During Aqueous Workup: The hydrophilicity of the PEG linker can lead to the loss of product in the aqueous phase during extractions. Minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer.[3]

  • Poor Chromatographic Separation: The polarity and flexibility of the PEG chain can lead to poor separation on normal-phase silica gel. Reverse-phase HPLC (RP-HPLC) is often the most effective method for purifying PEGylated PROTACs.[3][4]

  • Product Adhesion to Vials and Equipment: The "sticky" nature of some PEGylated compounds can lead to loss on surfaces. Using low-adhesion labware can help mitigate this issue.[3]

Q2: What are the best HPLC methods for purifying PEGylated PROTACs?

Reversed-Phase HPLC (RP-HPLC) is a powerful technique for the high-resolution separation of PEGylated PROTACs from their un-PEGylated precursors and other impurities.[4] Size Exclusion Chromatography (SEC) can be useful for removing small molecule impurities and high molecular weight aggregates, while Ion Exchange Chromatography (IEX) can separate based on the degree of PEGylation.[4]

Issue 3: Poor Solubility and Permeability of the Final PROTAC

Q1: My final PROTAC has poor aqueous solubility, even with a PEG linker. What can I do?

While PEG linkers are used to enhance hydrophilicity, the overall solubility of a PROTAC is influenced by the properties of the entire molecule, including the target ligand and the E3 ligase ligand.[5][6] PROTACs are often large molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low solubility.[5]

  • Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous buffers, use co-solvents such as PEG-400 to improve solubility.[5]

  • pH Adjustment: If your PROTAC has ionizable functional groups, its solubility will be dependent on the pH of the solution. Adjusting the pH of your buffer can significantly increase solubility.[5]

  • Optimize PEG Linker Length: Generally, longer PEG chains increase hydrophilicity and aqueous solubility.[6]

Q2: I've improved solubility with a long PEG linker, but now my PROTAC shows poor cell permeability and low efficacy. What's the trade-off?

There is a delicate balance between solubility and cell permeability. While longer, more hydrophilic PEG linkers can improve solubility, they can negatively impact passive diffusion across the lipophilic cell membrane.[6][7] The flexible nature of PEG linkers may allow the PROTAC to adopt a folded conformation that shields polar surface area, which can aid in cell entry.[7][8] It is often necessary to empirically determine the optimal linker length that balances these properties.[9]

Frequently Asked Questions (FAQs)

Q1: Why are PEG linkers commonly used in PROTAC synthesis?

PEG linkers are frequently incorporated into PROTAC design due to their favorable physicochemical properties. They can enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[3][10] The flexibility and defined length of PEG chains are crucial for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3][11]

Q2: How does the length of the PEG linker impact the efficacy of a PROTAC?

The length of the PEG linker is a critical parameter that significantly influences the biological activity of a PROTAC.[3][5]

  • Too Short: A short linker may lead to steric clashes between the target protein and the E3 ligase, preventing stable ternary complex formation.[7][12]

  • Too Long: An excessively long linker might not effectively bring the two proteins into the correct proximity and orientation for efficient ubiquitin transfer.[7][12]

Systematic variation of the PEG linker length is essential to identify the optimal geometry for each specific PROTAC system.[7]

Q3: What is the "hook effect" in PROTACs with PEG linkers and how can I identify it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the efficiency of target protein degradation decreases at high PROTAC concentrations.[7] This occurs because excessive PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of unproductive binary complexes instead of the productive ternary complex required for degradation.[7] The primary indicator of the hook effect is a bell-shaped dose-response curve in your protein degradation experiment. To identify it, you must perform a wide dose-response experiment with at least 8-10 concentrations, including very high concentrations.[7]

Q4: What are the key analytical techniques for characterizing PROTACs with PEG linkers?

Key analytical techniques include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the identity and purity of the final PROTAC and to monitor reaction progress.[1]

  • NMR (Nuclear Magnetic Resonance): To confirm the structure of the PROTAC and its intermediates.[1]

  • Western Blot: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC and determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[11]

  • Biophysical Assays (e.g., Fluorescence Polarization): To determine the affinity of the PROTAC for its target protein and the E3 ligase, and to study the formation of the ternary complex.[11]

Data Presentation

The length of the PEG linker significantly impacts the physicochemical properties and biological activity of PROTACs. The following tables provide illustrative data compiled from various sources in the literature.

Table 1: Impact of PEG Linker Length on Physicochemical Properties

PROTACLinker CompositioncLogPTPSA (Ų)Aqueous Solubility (µM)
Degrader-AAlkyl (8 atoms)5.2180< 1
Degrader-BPEG2 (8 atoms)4.520515
Degrader-CPEG4 (14 atoms)3.823050
Degrader-DPEG6 (20 atoms)3.1255> 100

Data is illustrative and compiled from general trends reported in the literature.

Table 2: Effect of PEG Linker Length on PROTAC Efficacy

DegraderLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Degrader-1PEG2825065
Degrader-2PEG3118085
Degrader-3PEG4142595
Degrader-4PEG6209080
Degrader-5PEG82630050

Data is illustrative and compiled from general trends reported in the literature.[7] DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximum degradation.[7]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing PEG linker.[5]

  • Dissolve the carboxylic acid-containing component (1.0 eq) and the amine-functionalized PEG linker (1.1 eq) in anhydrous DMF under an Argon atmosphere.[1][5]

  • Add a non-nucleophilic base such as DIPEA (3.0 eq) to the mixture and stir for 5 minutes.[1][5]

  • In a separate vial, dissolve a coupling reagent such as HATU (1.2 eq) in a small amount of anhydrous DMF.[1][5]

  • Add the HATU solution to the reaction mixture dropwise at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by LC-MS.[5]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by preparative RP-HPLC.[3]

Protocol 2: General Procedure for Click Chemistry (CuAAC)

This protocol describes a standard procedure for the copper(I)-catalyzed azide-alkyne cycloaddition.[11]

  • Dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized component (1.0 equivalent) in a suitable solvent system (e.g., a mixture of t-BuOH and water).[3]

  • Add a solution of copper(II) sulfate (B86663) (CuSO₄) (e.g., 0.1 equivalents).[3]

  • Add a solution of a reducing agent, such as sodium ascorbate (e.g., 0.2 equivalents), to generate the active Cu(I) catalyst in situ.[3]

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring the reaction progress by LC-MS.[3][11]

  • Upon completion, dilute the reaction with water and extract with an organic solvent.[3]

  • Purify the crude product by preparative RP-HPLC.[3]

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[11]

  • Culture cells to an appropriate density and treat with a range of PROTAC concentrations for a specified time.

  • Lyse the cells and determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control signal and plot the normalized levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[11]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis POI_Ligand POI Ligand Coupling1 First Coupling (e.g., Amide Bond) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand Coupling2 Second Coupling (e.g., Click Chemistry) E3_Ligand->Coupling2 PEG_Linker Bifunctional PEG Linker PEG_Linker->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (RP-HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Characterization Characterization (LC-MS, NMR) Pure_PROTAC->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A typical workflow for PROTAC synthesis and evaluation.

Low_Yield_Troubleshooting Start Low PROTAC Yield Check_Materials Verify Starting Material Quality (Ligands, Linker) Start->Check_Materials Material_Quality Quality OK? Check_Materials->Material_Quality Source_New Source/Purify New Materials Material_Quality->Source_New No Analyze_Coupling1 Analyze First Coupling Reaction Material_Quality->Analyze_Coupling1 Yes Source_New->Check_Materials Coupling1_Conversion Conversion >80%? Analyze_Coupling1->Coupling1_Conversion Optimize_Coupling1 Optimize Coupling: - Reagents - Base - Solvent Coupling1_Conversion->Optimize_Coupling1 No Analyze_Coupling2 Analyze Second Coupling Reaction Coupling1_Conversion->Analyze_Coupling2 Yes Optimize_Coupling1->Analyze_Coupling1 Coupling2_Conversion Conversion >80%? Analyze_Coupling2->Coupling2_Conversion Optimize_Coupling2 Optimize Coupling: - Protect Groups - Inert Atmosphere Coupling2_Conversion->Optimize_Coupling2 No Review_Purification Review Purification Strategy Coupling2_Conversion->Review_Purification Yes Optimize_Coupling2->Analyze_Coupling2 Purification_Yield Isolated Yield >50%? Review_Purification->Purification_Yield Optimize_Purification Switch to/Optimize Reverse-Phase HPLC Purification_Yield->Optimize_Purification No End Yield Optimized Purification_Yield->End Yes Optimize_Purification->Review_Purification

Caption: Troubleshooting logic for low PROTAC synthesis yield.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The mechanism of PROTAC-induced protein degradation.

References

Technical Support Center: Monitoring Aminooxy-PEG3-C2-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Aminooxy-PEG3-C2-Boc reactions, specifically focusing on the critical Boc deprotection step.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of monitoring an this compound reaction?

A1: Monitoring the reaction is crucial to ensure the complete removal of the tert-butyloxycarbonyl (Boc) protecting group from the aminooxy functionality.[1] Incomplete deprotection will result in a lower yield of the desired reactive aminooxy-PEG linker, which is essential for subsequent conjugation to molecules containing aldehydes or ketones to form stable oxime bonds.[2][3] Over-exposure to harsh deprotection conditions can lead to side reactions, so monitoring helps to determine the optimal reaction time.

Q2: What are the primary methods for monitoring the progress of Boc deprotection?

A2: The most common and effective techniques for monitoring the Boc deprotection of aminooxy-PEG linkers are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q3: How does TLC indicate the progress of the reaction?

A3: TLC separates compounds based on their polarity. The starting material, Boc-protected aminooxy-PEG, is less polar than the deprotected product. As the reaction proceeds, a new, more polar spot corresponding to the deprotected product will appear on the TLC plate with a lower Retention Factor (Rf) value.[2][4] The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What information does LC-MS provide about the reaction?

A4: LC-MS is a powerful technique that provides a quantitative assessment of the reaction progress.[2] It separates the reaction components and detects them by their mass-to-charge ratio. By monitoring the disappearance of the mass peak corresponding to the starting material and the appearance of the mass peak for the deprotected product, one can accurately determine the extent of the reaction and identify any side products.[5]

Q5: How can NMR spectroscopy be used to monitor the reaction?

A5: ¹H NMR spectroscopy is particularly useful for monitoring Boc deprotection. The Boc group has a characteristic singlet signal from its nine equivalent tert-butyl protons, which appears at approximately 1.4 ppm in the ¹H NMR spectrum.[2][6] The disappearance of this singlet is a clear indicator of complete deprotection.[2]

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

  • Observation on TLC: The starting material spot is still visible, and the product spot is faint.

  • Observation on LC-MS: A significant peak for the starting material's mass is still present.

  • Observation on NMR: The characteristic singlet of the tert-butyl protons of the Boc group at ~1.4 ppm is still visible.[2]

Possible CauseRecommended Solution
Insufficient acid strength or concentration.[2]Increase the concentration of trifluoroacetic acid (TFA) or consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2]
Inadequate reaction time.[2]Continue to monitor the reaction at regular intervals until the starting material is consumed.
Low reaction temperature.[2]Allow the reaction to warm to room temperature after an initial period at 0°C.[4]
Steric hindrance from the PEG chain.[2]Extend the reaction time and ensure adequate mixing.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents to prevent interference with the deprotection reaction.[7]

Issue 2: Formation of Side Products

  • Observation on TLC: Multiple new spots are visible on the TLC plate.

  • Observation on LC-MS: Several unexpected mass peaks are detected.

Possible CauseRecommended Solution
Acid-catalyzed side reactions.Add a scavenger, such as triisopropylsilane (B1312306) (TIS), to the reaction mixture to quench the stable tert-butyl cation formed during deprotection.[2][8]
Degradation of the PEG linker.Avoid prolonged exposure to harsh acidic conditions by carefully monitoring the reaction and working it up promptly upon completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of aminooxy-PEG linkers using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[5]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent side reactions.[5]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect other acid-sensitive groups.[5]
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm to room temperature.[1]
Reaction Time 1 - 2 hoursThe reaction progress should be monitored to determine the exact time for completion.[1]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)

  • Sample Preparation: At various time points, take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., DCM).

  • TLC Plate: Use a silica (B1680970) gel TLC plate.

  • Spotting: Spot the diluted reaction mixture, a co-spot (reaction mixture and starting material), and a starting material reference onto the TLC plate.

  • Elution: Develop the TLC plate using an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The polarity of the mobile phase may need to be optimized.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: Compare the Rf values of the spots. The deprotected product will have a lower Rf value than the Boc-protected starting material.[2] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: At different time points, quench a small aliquot of the reaction mixture (e.g., by diluting in a buffer) and prepare it for injection.

  • LC Conditions: Use a reverse-phase C18 column with a gradient elution, for example, using water and acetonitrile (B52724) with 0.1% formic acid.

  • MS Detection: Set the mass spectrometer to scan for the expected masses of the Boc-protected starting material and the deprotected product.

  • Analysis: Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance of the peak for the deprotected product.[5] Integrate the peak areas to quantify the reaction progress.

Protocol 3: Monitoring by ¹H NMR Spectroscopy

  • Sample Preparation: At the desired time point, take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Check for the presence or absence of the singlet at approximately 1.4 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protecting group.[2][6] The disappearance of this signal indicates the completion of the deprotection reaction.[2]

Visualizations

experimental_workflow cluster_reaction Boc Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision start Start Reaction (this compound + Acid) reaction Incubate (0°C to RT) start->reaction take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc lcms LC-MS Analysis take_aliquot->lcms nmr NMR Analysis take_aliquot->nmr analyze Analyze Results tlc->analyze lcms->analyze nmr->analyze decision Reaction Complete? analyze->decision decision->reaction No workup Proceed to Work-up decision->workup Yes

Caption: Experimental workflow for monitoring the Boc deprotection of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Recommended Solutions start Start Troubleshooting issue Issue Observed: Incomplete Deprotection? start->issue cause_analysis Analyze Potential Causes issue->cause_analysis Yes side_products Side Products Formed? issue->side_products No insufficient_acid Insufficient Acid? cause_analysis->insufficient_acid short_time Inadequate Time? cause_analysis->short_time low_temp Low Temperature? cause_analysis->low_temp increase_acid Increase Acid Conc. insufficient_acid->increase_acid extend_time Extend Reaction Time short_time->extend_time increase_temp Increase Temperature low_temp->increase_temp end Problem Resolved increase_acid->end extend_time->end increase_temp->end side_products->end No add_scavenger Add Scavenger (TIS) side_products->add_scavenger Yes add_scavenger->end

Caption: Logical workflow for troubleshooting incomplete Boc deprotection reactions.

References

dealing with steric hindrance in Aminooxy-PEG3-C2-Boc conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-C2-Boc conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of this compound conjugation?

A1: This conjugation involves a two-step process. Initially, the carboxylic acid group of a molecule is coupled to the amine of the this compound linker via amide bond formation. Subsequently, the Boc (tert-butyloxycarbonyl) protecting group is removed from the aminooxy end of the linker under acidic conditions.[1] The deprotected aminooxy group is then ready to react with an aldehyde or ketone on a second molecule to form a stable oxime bond.[1]

Q2: What is steric hindrance and how does it affect my conjugation?

A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups in a molecule obstruct a chemical reaction.[2][3] In the context of this compound conjugations, bulky molecules or functional groups near the reaction sites (the amine on the linker, the carboxylic acid on your molecule, or the resulting aminooxy and carbonyl groups) can physically block the necessary proximity for bond formation, leading to low or no yield.[4][5]

Q3: What are the optimal pH conditions for the two main reaction steps?

A3: For the initial amide coupling (activating the carboxylic acid with EDC/NHS), the activation of the carboxyl group is most efficient at a pH of 4.5-7.2, while the subsequent reaction of the activated ester with the amine is optimal at a pH of 7-8.5.[6][7] For the second step, the oxime ligation (reaction of the aminooxy group with an aldehyde or ketone), a slightly acidic pH of 4.5 to 6.5 is generally most efficient.[8]

Q4: How stable is the this compound linker and the resulting oxime bond?

A4: Aminooxy-containing compounds can be sensitive and are best used immediately upon receipt.[9] If storage is necessary, it should be at -20°C for long-term storage.[8] The resulting oxime bond is significantly more stable than imine or hydrazone bonds, especially at physiological pH.[6] However, it can be susceptible to hydrolysis under acidic conditions.[6]

Q5: When should I consider using a catalyst for the oxime ligation step?

A5: If the oxime ligation reaction must be performed at a neutral pH, the reaction rate can be significantly slower.[9] In such cases, a nucleophilic catalyst like aniline (B41778) or its derivatives (e.g., p-phenylenediamine (B122844) or 5-methoxyanthranilic acid) is highly recommended to accelerate the reaction and improve yields.[9]

Troubleshooting Guide

Low or No Yield in Amide Coupling Step
Potential Cause Recommended Solution
Inactive Coupling Reagents (e.g., EDC, NHS) Use fresh or properly stored coupling reagents. EDC is particularly sensitive to moisture and should be stored desiccated at -20°C.[7][10] Prepare EDC/NHS solutions immediately before use.[10]
Hydrolysis of Activated Ester The NHS-ester intermediate can hydrolyze. Prepare the activated ester in situ and use it promptly for the reaction with the amine-containing molecule.[1][7]
Incorrect Reaction pH Ensure the pH for NHS ester activation is between 4.5-7.2 and for the amine reaction is between 7.2-8.5.[6][7]
Presence of Primary Amine Buffers Buffers like Tris contain primary amines that will compete with your target molecule. Use non-amine-containing buffers such as PBS, HEPES, or MES.[7]
Steric Hindrance If the amine on the linker or the carboxylic acid on your molecule is sterically hindered, consider increasing the reaction time or temperature. Using a linker with a longer PEG chain might also be beneficial.[1][7]
Incomplete Boc Deprotection
Potential Cause Recommended Solution
Insufficient Acid Strength or Concentration Use a suitable acidic condition, such as 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature.[1][11] For stubborn cases, consider a stronger acid system like 4M HCl in 1,4-dioxane.[12]
Inadequate Reaction Time Monitor the deprotection reaction using TLC or LC-MS to ensure all the starting material is consumed.[1]
Presence of Water Ensure that your solvents (e.g., DCM) are anhydrous, as water can interfere with the deprotection reaction.[7][12]
Low or No Yield in Oxime Ligation Step
Potential Cause Recommended Solution
Suboptimal pH Adjust the reaction pH to a slightly acidic range (4.5 - 6.5) for optimal reaction kinetics.[1][8]
Slow Reaction Rate at Neutral pH If the reaction must be performed at neutral pH, add a catalyst like aniline (10-100 mM) to accelerate the reaction.[1]
Steric Hindrance Bulky groups near the aldehyde/ketone or the aminooxy group can impede the reaction. Ketones are generally less reactive than aldehydes.[5] Consider increasing the reaction time, temperature, or catalyst concentration.[5] If possible, redesigning the molecule to move the functional group to a less hindered position can help.[5] Using a linker with a longer PEG chain may also help overcome steric hindrance.[1]
Degradation of Deprotected Aminooxy-PEG Intermediate Use the deprotected intermediate immediately in the next reaction step.[1] Avoid solvents like acetone (B3395972) that can react with the aminooxy group.[1][9]
Low Reactivity of Ketone Substrate Ketones are less reactive than aldehydes.[7] To improve the reaction rate, you can increase the reaction temperature (e.g., to 37°C) or the concentration of the reactants.[7]

Experimental Protocols

Protocol 1: Amide Bond Formation
  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent) and N-hydroxysuccinimide (NHS, 2.2 equivalents) in anhydrous Dimethylformamide (DMF).

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.[1]

  • Conjugation:

    • In a separate flask, dissolve the this compound (1 equivalent) in anhydrous DMF.

    • Add the activated NHS ester solution to the this compound solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress using a suitable analytical method like LC-MS.[1]

Protocol 2: Boc Deprotection
  • Deprotection Reaction:

    • Dissolve the Boc-protected PEGylated molecule in anhydrous Dichloromethane (DCM).

    • Add an equal volume of Trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours.[1]

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.[1]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.[1]

Protocol 3: Oxime Ligation
  • Ligation Reaction:

    • Dissolve the deprotected aminooxy-PEGylated molecule and the aldehyde/ketone-containing molecule in a suitable buffer (e.g., phosphate (B84403) buffer at pH 6.5).[1]

    • If a catalyst is needed, add aniline to the reaction mixture (final concentration 10-100 mM).[1]

    • Allow the reaction to proceed at room temperature, monitoring the formation of the final conjugate by LC-MS or HPLC.[1]

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and catalyst.[13]

Visual Guides

G cluster_workflow General Workflow for this compound Conjugation start Start: Carboxylic Acid Molecule & this compound amide_coupling Step 1: Amide Coupling (EDC/NHS Chemistry) start->amide_coupling boc_deprotection Step 2: Boc Deprotection (TFA in DCM) amide_coupling->boc_deprotection oxime_ligation Step 3: Oxime Ligation (Reaction with Aldehyde/Ketone) boc_deprotection->oxime_ligation purification Purification of Final Conjugate oxime_ligation->purification end_product Final Conjugate purification->end_product

Caption: General workflow for a two-step conjugation using this compound.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield start Low Conjugation Yield check_amide Check Amide Coupling Step (LC-MS analysis) start->check_amide check_boc Check Boc Deprotection (LC-MS analysis) check_amide->check_boc Step OK amide_issue Issue with Amide Coupling check_amide->amide_issue Problem Identified check_oxime Check Oxime Ligation Step (LC-MS analysis) check_boc->check_oxime Step OK boc_issue Issue with Boc Deprotection check_boc->boc_issue Problem Identified oxime_issue Issue with Oxime Ligation check_oxime->oxime_issue Problem Identified amide_solutions - Use fresh EDC/NHS - Check pH (7.2-8.5) - Use non-amine buffer amide_issue->amide_solutions boc_solutions - Increase TFA concentration - Ensure anhydrous conditions - Increase reaction time boc_issue->boc_solutions oxime_solutions - Adjust pH to 4.5-6.5 - Add aniline catalyst - Increase reaction time/temp - Use deprotected linker immediately oxime_issue->oxime_solutions

Caption: Decision-making workflow for troubleshooting low conjugation yield.

References

improving the efficiency of Boc deprotection for Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminooxy-PEG3-C2-Boc Deprotection

Welcome to the technical support center for the deprotection of this compound. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency of the tert-butyloxycarbonyl (Boc) deprotection process. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection using Trifluoroacetic Acid (TFA)?

A1: The cleavage of the Boc group by TFA is an acid-catalyzed elimination reaction. The process involves four key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (TFA).[1][2]

  • Carbocation Formation: This protonation leads to the fragmentation of the Boc group, forming a stable tert-butyl carbocation and a carbamic acid intermediate.[1][2][3]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][2][3]

  • Amine Salt Formation: The resulting free aminooxy group is then protonated by the excess TFA in the reaction mixture to form the trifluoroacetate (B77799) salt.[1][2]

Q2: Why is it important to use anhydrous solvents like dichloromethane (B109758) (DCM) for the reaction?

A2: Using anhydrous (dry) DCM is crucial to prevent unwanted side reactions.[4] Water can interfere with the deprotection reaction and can also lead to the hydrolysis of other sensitive functional groups that may be present on the molecule.[5]

Q3: What is the purpose of adding scavengers like triisopropylsilane (B1312306) (TIS) to the reaction?

A3: During the deprotection, a reactive tert-butyl carbocation is generated.[1][2] This carbocation can cause side reactions by alkylating electron-rich functional groups on your molecule of interest. Scavengers like TIS are added to "trap" or quench this reactive carbocation, preventing these undesirable side reactions and improving the purity of the final product.[1][6][7]

Q4: Can I use the deprotected Aminooxy-PEG product directly in the next reaction?

A4: Yes, often the resulting TFA salt of the deprotected aminooxy PEG linker can be used directly in subsequent conjugation reactions, such as oxime ligation with an aldehyde or ketone.[1][5][8] If the free base is required, a neutralization step using a mild base like saturated sodium bicarbonate (NaHCO₃) is necessary.[4][8]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The reaction progress should be monitored to ensure it goes to completion.[8] Common techniques include Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8] On a TLC plate, the deprotected product is more polar and will have a lower Rf value compared to the Boc-protected starting material.[4][7] LC-MS can be used to observe the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[7]

Experimental Protocols & Data

Standard Protocol for Boc Deprotection with TFA

This protocol outlines the standard procedure for removing the Boc protecting group from this compound using TFA in DCM.

Materials:

  • Boc-Aminooxy-PEG3-C2-Boc substrate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous[4][8]

  • Triisopropylsilane (TIS) (Optional scavenger)[6]

  • Toluene (B28343) (for azeotropic removal of TFA)[4][8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[4][8]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[4][8]

Procedure:

  • Dissolution: Dissolve the Boc-protected aminooxy PEG substrate in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[1][8]

  • Cooling: Cool the solution to 0°C using an ice bath.[1][8]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[8] If using a scavenger, add TIS (2.5–5% v/v) to the solution before adding TFA.[1]

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[1][4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.[4][8]

  • Work-up (TFA Salt): Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, add toluene and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[4][8] The resulting product is the TFA salt of the aminooxy PEG linker.

  • Work-up (Optional Neutralization): To obtain the free aminooxy product, dissolve the residue from step 6 in DCM and wash it carefully with a saturated NaHCO₃ solution to neutralize the acid. Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4][8]

Comparison of Reaction Conditions

The efficiency of Boc deprotection can be optimized by adjusting the TFA concentration and reaction time. The following table provides a starting point for optimization.

TFA Concentration (% v/v in DCM)Typical Reaction TimeTemperatureNotes
20-30%2 - 4 hoursRoom Temp.Milder conditions, suitable for substrates with other acid-sensitive groups. May require longer times.
50%0.5 - 2 hours0°C to Room Temp.A common and generally effective condition for complete deprotection.[1][2][4]
95% (with 5% Scavenger/Water)1 - 2 hoursRoom Temp.Used for more resistant substrates or in solid-phase synthesis.[5] Increases risk of side reactions.
100% (Neat TFA)5 - 30 minutesRoom Temp.Very rapid deprotection, but carries the highest risk of side-product formation.[2]

Troubleshooting Guide

Problem 1: Incomplete Deprotection

  • Symptom: Presence of starting material detected by TLC or LC-MS after the reaction.[7]

  • Possible Cause 1: Insufficient acid concentration or reaction time.[2][5] The Boc group on your specific substrate may be more stable or sterically hindered.[7][9]

  • Solution:

    • Increase the concentration of TFA (e.g., from 20% to 50%).[2][7]

    • Extend the reaction time and continue to monitor its progress.[7]

    • Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, if the substrate is compatible.[7]

Problem 2: Formation of Side Products

  • Symptom: Multiple unexpected spots on TLC or peaks in LC-MS.

  • Possible Cause: Alkylation of the product by the tert-butyl carbocation generated during the reaction.[2]

  • Solution:

    • Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture.[1][7] TIS will trap the carbocation, preventing it from reacting with your product.

Problem 3: Low Recovery of Product After Work-up

  • Symptom: Low yield of the final product after purification.

  • Possible Cause 1: The deprotected product (as a TFA salt or free base) may have some solubility in the aqueous layer during the neutralization wash.

  • Solution:

    • Minimize the number of aqueous washes.

    • Back-extract the aqueous layers with fresh DCM to recover any dissolved product.

  • Possible Cause 2: The product is volatile and is being lost during rotary evaporation.

  • Solution:

    • Use lower temperatures during evaporation.

    • Alternatively, after the reaction, precipitate the product by adding the reaction mixture to cold diethyl ether.[8] Collect the precipitated product by filtration or centrifugation.

Visual Guides

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3 & 4: Decarboxylation & Salt Formation BocN Boc-NH-O-R ProtonatedBoc Protonated Boc Group BocN->ProtonatedBoc + H⁺ TFA1 H⁺ (from TFA) Carbocation t-Butyl Carbocation ProtonatedBoc->Carbocation CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Cleavage CO2 CO₂ CarbamicAcid->CO2 AmineSalt H₃N⁺-O-R (TFA Salt) CarbamicAcid->AmineSalt - CO₂

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

Experimental_Workflow cluster_optional Optional Neutralization start Start dissolve 1. Dissolve Boc-Aminooxy-PEG in anhydrous DCM start->dissolve cool 2. Cool solution to 0°C dissolve->cool add_tfa 3. Add TFA (20-50%) (Optional: Add Scavenger) cool->add_tfa react 4. Stir at 0°C to RT (1-2 hours) add_tfa->react monitor 5. Monitor reaction (TLC, LC-MS) react->monitor workup 6. Evaporate solvent & TFA monitor->workup Reaction Complete coevaporate 7. Co-evaporate with toluene (3x) workup->coevaporate end_salt End: Deprotected PEG (TFA Salt) coevaporate->end_salt neutralize 8. Dissolve in DCM, wash with NaHCO₃ coevaporate->neutralize dry 9. Dry (Na₂SO₄), filter, and evaporate neutralize->dry end_free End: Deprotected PEG (Free Base) dry->end_free

Caption: Step-by-step experimental workflow for Boc deprotection.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem Detected check_tlc Check TLC / LC-MS start->check_tlc incomplete Incomplete Deprotection (Starting material present) check_tlc->incomplete Starting material detected side_products Side Products Formed check_tlc->side_products Extra spots/peaks detected increase_tfa Increase TFA concentration (e.g., to 50%) incomplete->increase_tfa increase_time Increase reaction time incomplete->increase_time add_scavenger Add scavenger (e.g., TIS) side_products->add_scavenger resolve1 Resolved increase_tfa->resolve1 increase_time->resolve1 resolve2 Resolved add_scavenger->resolve2

Caption: Troubleshooting logic for common deprotection issues.

References

Technical Support Center: Minimizing Protein Aggregation During Labeling with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protein aggregation during labeling with Aminooxy-PEG3-C2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for protein labeling?

This compound is a heterobifunctional linker used in bioconjugation.[1] It contains three key components:

  • A Boc-protected aminooxy group : The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the reactive aminooxy moiety until it is ready to be used. It can be removed under mild acidic conditions to reveal the aminooxy group, which then specifically reacts with an aldehyde or ketone on a target protein to form a stable oxime bond.[2][3]

  • A hydrophilic PEG3 spacer : The three-unit polyethylene (B3416737) glycol (PEG) chain increases the water solubility of the linker and the resulting protein conjugate. This enhanced hydrophilicity helps to mitigate protein aggregation, which is often a challenge with more hydrophobic linkers.[2]

  • A C2-Boc protected amine : This end of the linker contains a Boc-protected amine, which can be deprotected to allow for conjugation to another molecule, for example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This linker is valuable for creating well-defined bioconjugates with improved properties.[1]

Q2: What are the primary causes of protein aggregation during the labeling process?

Protein aggregation during labeling can be triggered by several factors that disrupt the delicate balance of forces maintaining the protein's native structure and solubility.[4] Key causes include:

  • Hydrophobic Interactions : The labeling process can expose hydrophobic patches on the protein's surface, leading them to interact and cause the protein to aggregate to minimize contact with the aqueous environment.[4]

  • Electrostatic Mismatches : Changes in the buffer's pH or ionic strength can alter the surface charge of the protein. If the pH approaches the protein's isoelectric point (pI), the net charge becomes neutral, reducing electrostatic repulsion between protein molecules and increasing the likelihood of aggregation.

  • Disruption of Protein Structure : The chemical modification itself can destabilize the protein's three-dimensional structure, leading to partial unfolding and aggregation of misfolded intermediates.

  • High Concentrations : High concentrations of either the protein or the labeling reagent increase the probability of intermolecular interactions and aggregation.[5]

  • Suboptimal Reaction Conditions : Factors like temperature and the presence of organic co-solvents (like DMSO or DMF used to dissolve the linker) can negatively impact protein stability.

Troubleshooting Guide

This guide addresses common issues of protein aggregation observed during labeling with this compound.

Issue 1: Immediate Precipitation or Turbidity Upon Adding the Labeling Reagent.

This often indicates a rapid, uncontrolled reaction or poor solubility of the protein or reagent under the current conditions.

Troubleshooting Workflow for Immediate Precipitation

start Immediate Precipitation Observed step1 Reduce Reagent Concentration (Lower Molar Excess) start->step1 step2 Optimize Reagent Addition (Slow, Dropwise Addition with Mixing) step1->step2 step3 Decrease Protein Concentration step2->step3 step4 Check Reagent Solubility (Ensure full dissolution in co-solvent) step3->step4 step5 Optimize Buffer Conditions (pH, Ionic Strength, Additives) step4->step5 end Aggregation Minimized step5->end

Caption: Troubleshooting workflow for immediate precipitation during labeling.

Issue 2: Gradual Increase in Turbidity or Aggregation During Incubation.

This suggests that the labeling process is slowly destabilizing the protein over time.

Parameter Recommendation Rationale
Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures slow down the kinetics of both the labeling reaction and the aggregation process, giving the protein more time to remain in its native conformation.[6]
Buffer Composition Add stabilizing excipients to the reaction buffer.These additives can help maintain protein solubility and prevent the unfolding that leads to aggregation.
Protein Concentration Perform the labeling reaction at a lower protein concentration.Reducing the concentration decreases the likelihood of intermolecular interactions that can lead to aggregation.[5]
pH Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI).This maintains a net surface charge on the protein, promoting electrostatic repulsion between molecules.[7]

Issue 3: Aggregation Observed After Purification and During Storage.

This indicates that the final labeled protein conjugate is less stable than the unlabeled protein.

Parameter Recommendation Rationale
Storage Buffer Screen for an optimal storage buffer with different pH, ionic strength, and excipients.The ideal storage conditions for the labeled protein may differ from the unlabeled one due to altered surface properties.
Cryoprotectants For frozen storage, add cryoprotectants like glycerol (B35011) (10-50%) or sucrose.These agents protect the protein from aggregation during freeze-thaw cycles.[7]
Storage Temperature Flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.This is generally the best practice for long-term storage of purified proteins to maintain their stability.[7]

Quantitative Data on Stabilizing Excipients

The addition of certain excipients to the reaction and storage buffers can significantly reduce protein aggregation. The optimal concentration should be determined empirically for each specific protein.

Excipient Typical Concentration Range Mechanism of Action
Arginine 50-250 mMSuppresses protein-protein interactions and can increase protein solubility.[8][9]
Glycerol 10-50% (v/v)Acts as a stabilizing osmolyte, favoring the native protein state and preventing aggregation during freeze-thaw cycles.[7][8]
Sucrose/Trehalose 250-500 mMThese sugars are preferentially excluded from the protein surface, which thermodynamically stabilizes the folded state.[10]
Non-ionic Detergents (e.g., Tween-20, CHAPS) 0.01-0.1% (v/v)Can help solubilize proteins by interacting with hydrophobic patches, preventing self-association.[11]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol outlines the generation of aldehyde groups on a glycoprotein (B1211001) followed by labeling.

  • Protein Preparation :

    • Buffer exchange the glycoprotein into an amine-free buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[3]

    • Adjust the protein concentration to 1-5 mg/mL.

  • Generation of Aldehyde Groups :

    • Prepare a fresh 100 mM solution of sodium meta-periodate (NaIO₄) in water.[3]

    • Add the NaIO₄ solution to the protein to a final concentration of 1-2 mM.[12]

    • Incubate in the dark for 15-30 minutes at room temperature.[12]

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10 mM and incubate for 5-10 minutes.[3][13]

    • Remove excess reagents by passing the solution through a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 6.5-7.5).[14]

  • Boc Deprotection of this compound :

    • Dissolve the this compound linker in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the solvent under a stream of nitrogen.

    • Immediately before use, dissolve the deprotected linker in an appropriate solvent (e.g., DMSO).

  • Labeling Reaction :

    • Prepare a stock solution of the deprotected linker in anhydrous DMSO (e.g., 50 mM).[15]

    • Add a 10- to 50-fold molar excess of the linker to the aldehyde-modified protein.[12]

    • (Optional but recommended) Add aniline (B41778) to a final concentration of 10 mM as a catalyst.[3]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[12]

  • Purification :

    • Purify the labeled protein from excess reagent using size-exclusion chromatography (SEC) or dialysis.[13]

Protocol 2: Characterization of the Labeled Protein

  • SDS-PAGE : Run the labeled protein on an SDS-PAGE gel to observe the increase in molecular weight compared to the unlabeled protein.[14]

  • Mass Spectrometry : Use mass spectrometry to confirm the covalent attachment of the linker and to determine the degree of labeling.[13]

Signaling Pathways and Workflows

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. One end of the PROTAC binds to the target Protein of Interest (POI), and the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeting Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.[2][16]

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC.

start Start ADC Synthesis step1 Antibody Preparation (e.g., Thiol Generation) start->step1 step2 Linker-Drug Conjugation start->step2 step4 Conjugation of Linker-Drug to Antibody step1->step4 step3 Purification of Linker-Drug step2->step3 step3->step4 step5 Purification of ADC step4->step5 end Final ADC step5->end

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).[17][18][19]

References

Technical Support Center: Strategies for Selective Modification with Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and to troubleshoot issues that may arise during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It contains three key components:

  • A Boc-protected aminooxy group (-ONH-Boc): The tert-Butyloxycarbonyl (Boc) group is an acid-labile protecting group for the highly reactive aminooxy function.[2][3] This allows for controlled, stepwise conjugation.[2][3]

  • A hydrophilic PEG3 spacer : The triethylene glycol spacer enhances aqueous solubility and biocompatibility of the resulting conjugate and provides spatial separation between the conjugated molecules.[2][4][5]

  • A C2-Boc functional group : This typically refers to a Boc-protected amine at the end of a two-carbon spacer, which after deprotection, can be used for subsequent modifications.

This linker is primarily used for the site-specific modification of proteins, peptides, and other biomolecules, and in the synthesis of complex architectures like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store the solid compound at -20°C in a tightly sealed container.[1] If dissolved in a solvent, it should be stored at -80°C.[1] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM).[1][4]

Q4: What is the key reaction involving the aminooxy group?

A4: The deprotected aminooxy group reacts specifically and efficiently with an aldehyde or ketone to form a highly stable oxime bond (-O-N=C).[2][6] This reaction, known as oxime ligation, is bioorthogonal, meaning it can proceed under mild, aqueous conditions without interfering with native biological processes.[2][7]

Q5: Which is more reactive in an oxime ligation: an aldehyde or a ketone?

A5: Aldehydes are generally more reactive than ketones in oxime ligations.[8][9] This is primarily due to ketones being more sterically hindered and less electrophilic.[10] Reactions with ketones are often slower and may require more forcing conditions or more efficient catalysts to achieve good yields.[1][9][10]

Troubleshooting Guides

Problem 1: Low or No Yield of the Oxime-Linked Conjugate
Possible CauseSolution & Explanation
Incomplete Boc Deprotection The Boc group is acid-labile and requires acidic conditions for removal.[11] Use a suitable deprotection cocktail, such as 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM), and stir for 30-60 minutes at room temperature.[4][12] Monitor the deprotection by TLC or LC-MS to ensure complete removal of the starting material.[2][4]
Suboptimal Reaction pH The optimal pH for oxime ligation is typically between 4 and 5.[10] While the reaction can proceed at neutral pH (6.5-7.5), the rate is significantly slower.[10][11][13] If your biomolecule is stable, adjusting the pH to the acidic range can dramatically increase the reaction rate.[8]
Absence of a Catalyst at Neutral pH For reactions at or near neutral pH, a nucleophilic catalyst is highly recommended.[10] Aniline (B41778) is commonly used, but more efficient catalysts like p-phenylenediamine (B122844) (pPDA) or m-phenylenediamine (B132917) (mPDA) can provide significant rate enhancements, up to 120-fold faster than uncatalyzed reactions.[8][9][10]
Reactant Instability or Degradation Aldehydes can be susceptible to oxidation, and the free aminooxy group can be reactive and may degrade upon improper handling.[8][9][14] Use fresh, high-purity reagents.[9] Consider deprotecting the Boc group immediately before the ligation step.[9]
Low Reactivity of Ketone Substrate Ketones are inherently less reactive than aldehydes.[1] To improve yields, increase the reaction temperature (e.g., to 37°C), increase the concentration of reactants and catalyst, or prolong the reaction time.[1][8][10]
Problem 2: Slow Reaction Rate
Possible CauseSolution & Explanation
Neutral pH without Catalyst The reaction is notoriously slow at neutral pH without a catalyst.[8][10] Add a catalyst like aniline (10-100 mM) or, for greater effect, p-phenylenediamine (10 mM).[1][8] pPDA can be 19-fold faster than aniline at pH 7.[8]
Low Reactant Concentration Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of both the aminooxy and carbonyl compounds.[10] If possible, increase the concentration of your reactants to accelerate the reaction.[8][9]
Low Temperature Gently increasing the reaction temperature (e.g., to 37°C) can increase the reaction rate.[8][10] For very rapid ligations, temperatures as high as 75°C have been used, but this must be done cautiously to avoid degradation of sensitive biomolecules.[8][10]
Steric Hindrance Bulky substituents near the carbonyl or aminooxy group can slow the reaction.[9] If redesign is possible, moving the reactive site to a less hindered position can be beneficial. Alternatively, increasing reaction time and temperature may be necessary.[1]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the aminooxy moiety.

  • Dissolution : Dissolve the Boc-protected linker in Dichloromethane (DCM).

  • Acidification : Add an equal volume of Trifluoroacetic acid (TFA) for a final concentration of 50% v/v.[11]

  • Reaction : Stir the mixture at room temperature for 1-2 hours.[11][12]

  • Monitoring : Monitor the deprotection by TLC or LC-MS. The deprotected product is more polar and will have a lower Rf value on TLC.[2]

  • Work-up : Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).[12][15] The resulting aminooxy TFA salt can often be used directly in the next step or neutralized with a mild base if required.[12]

Protocol 2: Oxime Ligation with an Aldehyde or Ketone

This protocol outlines the reaction of the deprotected aminooxy group with a carbonyl-containing molecule.

  • Dissolution : Dissolve the deprotected aminooxy-PEG conjugate in a reaction buffer. For aniline-catalyzed reactions at neutral pH, a buffer like PBS at pH 7.0 is suitable.[1] For uncatalyzed or faster reactions, an acidic buffer (e.g., 100 mM acetate (B1210297) buffer, pH 4.5) is optimal.[5]

  • Addition of Carbonyl : Dissolve your aldehyde or ketone-containing molecule (typically 1.5-5 equivalents) in the same buffer and add it to the aminooxy-PEG solution.[1]

  • Catalyst Addition (Optional) : If performing the reaction at neutral pH, add a catalyst. For example, add an aniline stock solution to a final concentration of 10-100 mM.[1][10]

  • Incubation : Incubate the reaction at room temperature or 37°C for 2-24 hours.[1] Reaction time depends on the reactivity of the carbonyl compound, reactant concentrations, and catalyst use.[1]

  • Monitoring : Monitor the reaction progress using analytical techniques such as HPLC or mass spectrometry to track the formation of the oxime product.[1][10]

  • Purification : Once the reaction is complete, purify the final conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.[1][12]

Data Summary

Catalyst Efficiency in Oxime Ligation
CatalystpHRelative Rate EnhancementNotes
None7.01xBaseline for uncatalyzed reaction.
Aniline7.0~6xA common, moderately effective catalyst.[8]
p-Phenylenediamine (pPDA)7.0~120xSignificantly more effective than aniline at neutral pH.[8]
General Reaction Parameters for Oxime Ligation
ParameterRecommended RangeNotes
pH 4.0 - 5.0Optimal range for fastest kinetics.[10] Reaction is significantly slower at pH 7.[10]
Temperature Room Temp to 37°CHigher temperatures can increase rate but risk biomolecule degradation.[8][10]
Catalyst Conc. 2 mM - 100 mMEffective range for catalysts like aniline or pPDA.[8]
Reaction Time 2 - 24 hoursHighly dependent on substrates, concentrations, and catalysis.[1]

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation cluster_purification Step 3: Purification start This compound deprotect Add TFA in DCM (1-2h, RT) start->deprotect deprotected_linker Deprotected Aminooxy-PEG Linker deprotect->deprotected_linker mix Mix in Buffer (pH 4.5-7.0) + Optional Catalyst deprotected_linker->mix carbonyl Aldehyde/Ketone -containing Molecule carbonyl->mix incubate Incubate (2-24h, RT or 37°C) mix->incubate product Final Oxime Conjugate incubate->product purify HPLC or SEC product->purify final_product Purified Conjugate purify->final_product

Caption: General workflow for selective modification.

troubleshooting_logic start Low Ligation Yield? check_deprotection Was Boc deprotection confirmed (e.g., by LC-MS)? start->check_deprotection check_ph Is pH optimal (4.0-5.0)? check_deprotection->check_ph Yes solution_deprotect Action: Verify deprotection with fresh TFA/DCM. check_deprotection->solution_deprotect No check_catalyst Using a catalyst at neutral pH? check_ph->check_catalyst No (Neutral pH) check_reagents Are reagents fresh and pure? check_ph->check_reagents Yes (Acidic pH) check_catalyst->check_reagents Yes solution_catalyst Action: Add p-phenylenediamine (10 mM). check_catalyst->solution_catalyst No solution_reagents Action: Use fresh reagents. Repurify if necessary. check_reagents->solution_reagents No solution_optimize Action: Increase concentration, temperature, or reaction time. check_reagents->solution_optimize Yes solution_ph Action: Adjust pH to 4.5 if molecule is stable.

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

A Comparative Guide to Aminooxy-PEG3-C2-Boc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced biotherapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile.[1][2] Among the diverse array of available options, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance solubility, reduce immunogenicity, and improve overall developability.[3][4][5] This guide provides an objective, data-driven comparison of Aminooxy-PEG3-C2-Boc with other prevalent PEG linkers, namely those functionalized with maleimide (B117702) and N-hydroxysuccinimide (NHS) esters.

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group, a three-unit polyethylene glycol spacer, and a C2 amine functionality also protected with a Boc group.[6][7] The aminooxy group facilitates the formation of a highly stable oxime bond with molecules containing an aldehyde or ketone group.[1][8] This bioorthogonal reaction is highly chemoselective and proceeds efficiently under mild conditions.[9] The PEG3 spacer enhances aqueous solubility, and the protected amine provides a handle for subsequent modification after deprotection.[6][9]

Quantitative Comparison of Linker Performance

The selection of a linker technology involves a trade-off between reaction kinetics, bond stability, and the specificity of the conjugation site.[1] The following table summarizes key performance metrics for Aminooxy-PEG, Maleimide-PEG, and NHS-Ester-PEG linkers based on data from peer-reviewed literature and technical guides.

FeatureAminooxy-PEG LinkerMaleimide-PEG LinkerNHS-Ester-PEG Linker
Reactive Group Aminooxy (-ONH₂)MaleimideN-hydroxysuccinimide (NHS) ester
Target Functional Group Aldehyde or KetoneThiol (-SH)Primary Amine (-NH₂)
Resulting Bond Oxime (C=N-O)ThioetherAmide
Bond Stability High, resistant to hydrolysis at neutral pH[10][11]Moderate to Low, susceptible to retro-Michael reaction[1][12]High (post-conjugation), but the active ester is prone to hydrolysis[10]
Typical Half-life (Physiological Conditions) ~1 month[10]Hours to >200 hours (highly dependent on structure)[10]Minutes to hours (for the active ester before conjugation)[10]
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)[13]6.5 - 7.57.0 - 8.5
Specificity High for aldehydes and ketones[14]High for thiolsModerate, can react with other nucleophiles
Key Advantage Forms a highly stable linkage, allows for site-specific conjugation[12]Rapid and efficient reaction with thiols[15]Straightforward conjugation to primary amines
Key Disadvantage Slower reaction kinetics compared to maleimide chemistry[16]Potential for premature payload release due to bond instability[12]NHS ester is susceptible to hydrolysis, which competes with the conjugation reaction[10]

Experimental Protocols

Detailed methodologies are essential for reproducible bioconjugation and the accurate comparison of different linker technologies.[1][2]

Protocol 1: Boc Deprotection of this compound

Objective: To remove the Boc protecting group from the aminooxy and amine functionalities to enable conjugation.[13][17]

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).[9]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[17]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[18]

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.[13]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker.[13]

Protocol 2: Oxime Ligation for Antibody-Drug Conjugate (ADC) Synthesis

Objective: To conjugate the deprotected aminooxy-functionalized payload to an aldehyde-modified antibody.[9][12]

Materials:

  • Aldehyde-modified antibody (e.g., via glycan oxidation)

  • Deprotected aminooxy-PEG-payload

  • Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)[9]

  • Aniline (B41778) (optional, as a catalyst)[19]

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Prepare a solution of the aldehyde-modified antibody in the coupling buffer.

  • Add a molar excess of the deprotected aminooxy-PEG-payload to the antibody solution.

  • If desired, add a catalyst such as aniline to accelerate the reaction.[19]

  • Incubate the reaction mixture at room temperature or 37°C for several hours to overnight.[19]

  • Purify the resulting ADC using a desalting column or SEC to remove excess linker-payload.[12]

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 3: In Vitro Stability Assay of Conjugates

Objective: To compare the stability of different linker-payload conjugates in plasma.[4]

Materials:

  • Purified bioconjugates (e.g., ADCs with different linkers)

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to quantify intact conjugate (e.g., HPLC, LC-MS)

Procedure:

  • Incubate the bioconjugates in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[4]

  • At each time point, quench the reaction and process the samples to separate the conjugate from plasma proteins.

  • Analyze the samples to determine the percentage of intact conjugate remaining.

  • Plot the percentage of intact conjugate versus time and calculate the half-life (t½) by fitting the data to a first-order decay model.[10]

Visualizing the Concepts

Diagrams can help clarify complex workflows and relationships in bioconjugation.

G Experimental Workflow for ADC Synthesis via Oxime Ligation cluster_0 Antibody Modification cluster_1 Linker-Payload Preparation cluster_2 Conjugation and Purification mAb Monoclonal Antibody (mAb) oxidize Glycan Oxidation (e.g., NaIO₄) mAb->oxidize aldehyde_mAb Aldehyde-modified mAb oxidize->aldehyde_mAb conjugation Oxime Ligation (pH 4.5-7.0) aldehyde_mAb->conjugation linker Aminooxy-PEG-Payload deprotection Deprotection (if needed) linker->deprotection active_linker Active Linker-Payload deprotection->active_linker active_linker->conjugation crude_ADC Crude ADC conjugation->crude_ADC purification Purification (SEC) crude_ADC->purification final_ADC Purified ADC purification->final_ADC

Caption: A typical workflow for synthesizing an antibody-drug conjugate (ADC) using an aminooxy-PEG linker.

G Comparison of PEG Linker Chemistries cluster_props Aminooxy Aminooxy-PEG Stability High Stability Aminooxy->Stability Kinetics Moderate Kinetics Aminooxy->Kinetics Specificity_AO High Specificity (Aldehyde/Ketone) Aminooxy->Specificity_AO Maleimide Maleimide-PEG Instability Moderate Stability (Retro-Michael) Maleimide->Instability Fast_Kinetics Fast Kinetics Maleimide->Fast_Kinetics Specificity_Mal High Specificity (Thiol) Maleimide->Specificity_Mal NHS_Ester NHS-Ester-PEG Hydrolysis Ester Hydrolysis NHS_Ester->Hydrolysis Amide_Stability High Amide Stability NHS_Ester->Amide_Stability Specificity_NHS Moderate Specificity (Amine) NHS_Ester->Specificity_NHS

Caption: A logical diagram comparing the key features of different PEG linker chemistries.

G Mechanism of Action for an ADC ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome ADC->Endosome Internalization TumorCell Tumor Cell Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Payload Release (e.g., linker cleavage) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: A simplified signaling pathway illustrating the mechanism of action for an antibody-drug conjugate.

Conclusion

The choice between this compound and other PEG linkers is a critical decision in the design of bioconjugates and depends on the specific requirements of the application. Aminooxy-PEG linkers, which form highly stable oxime bonds, offer a significant advantage for applications requiring long-term stability in a biological environment.[1] The site-specific nature of this conjugation method also allows for the generation of homogeneous bioconjugates with a well-defined drug-to-biomolecule ratio.

Maleimide-PEG chemistry provides a highly efficient method for targeting thiols, but the potential for instability of the resulting thioether bond due to retro-Michael addition must be considered, particularly for in vivo applications.[1][15] NHS-ester-PEG linkers offer a straightforward approach for modifying primary amines, but the susceptibility of the active ester to hydrolysis requires careful control of reaction conditions.[10]

Ultimately, the optimal linker choice will depend on a balance of factors including the desired stability of the final conjugate, the available functional groups on the biomolecule, and the required reaction kinetics. For applications demanding high stability and homogeneity, this compound presents a compelling and robust option.

References

Unlocking PROTAC Potential: A Comparative Guide to Aminooxy-PEG3-C2-Boc Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a complex challenge where the linker—the bridge between the target protein and the E3 ligase ligand—plays a pivotal role. This guide provides an in-depth comparison of the Aminooxy-PEG3-C2-Boc linker against other common linker classes, supported by experimental data, to inform the rational design of next-generation protein degraders.

PROTACs have revolutionized therapeutic intervention by hijacking the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC is not solely dependent on the choice of ligands for the target protein and the E3 ligase; the linker's length, composition, and flexibility are critical determinants of efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties.

The this compound linker has emerged as a valuable tool in the PROTAC designer's arsenal. Its polyethylene (B3416737) glycol (PEG) core enhances aqueous solubility and can improve pharmacokinetic profiles. The key features of this linker are its terminal aminooxy and Boc-protected amine functionalities, which allow for a modular and efficient "split PROTAC" or "click chemistry" approach to synthesis. This strategy enables the rapid generation and screening of PROTAC libraries to identify optimal linker lengths and compositions for inducing potent and selective protein degradation.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following data, drawn from a comprehensive study by Gui et al. (2022) on BRD4-targeting PROTACs, illustrates the impact of different E3 ligase ligands and linker compositions assembled via an oxime linkage, a reaction enabled by the aminooxy functionality.[1]

BRD4-Targeting Oxime-Linked PROTACs: VHL Ligands
PROTAC NameLinker CompositionDC50 (nM)Dmax (%)Cell Line
WJ051 Aldehyde-JQ1 + Alkoxyamine-VHL Ligand< 100 > 90 HEK293
Other OximesVarious combinations> 1000< 50HEK293

Table 1: Performance of BRD4-targeting PROTACs with VHL ligands and oxime linkers. The data highlights that only a specific combination (WJ051) resulted in potent degradation, while 27 other combinations were ineffective, underscoring the high sensitivity of PROTAC activity to linker and ligand composition.[1]

BRD4-Targeting Oxime-Linked PROTACs: Cereblon Ligands
PROTAC NameLinker CompositionDC50 (nM)Dmax (%)Cell Line
Various Oximes Aldehyde-JQ1 + Alkoxyamine-Cereblon Ligand> 1000< 20HEK293

Table 2: Performance of BRD4-targeting PROTACs with Cereblon ligands and oxime linkers. In this series, none of the combinations tested resulted in significant BRD4 degradation, indicating that the choice of E3 ligase ligand is a critical parameter in conjunction with the linker design.[1]

The Advantages of the Aminooxy-PEG Linker Strategy

The primary advantage of using an aminooxy-functionalized linker like this compound lies in the ability to employ a modular "split PROTAC" approach. This strategy involves synthesizing two separate components: a warhead targeting the protein of interest (POI) functionalized with an aldehyde or ketone, and an E3 ligase ligand functionalized with an aminooxy group. These two components can then be rapidly combined to form a library of PROTACs via a stable oxime linkage.

This modularity significantly accelerates the optimization process by allowing for the efficient screening of numerous combinations of warheads, E3 ligase ligands, and linker variations to identify the most potent and selective degrader.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments in PROTAC development.

Protocol 1: PROTAC Synthesis via Oxime Ligation

This protocol describes the modular synthesis of a PROTAC library from aldehyde-functionalized and aminooxy-functionalized precursors.

Materials:

  • Aldehyde-functionalized POI ligand (e.g., JQ1-aldehyde)

  • Aminooxy-functionalized E3 ligase ligand (e.g., Alkoxyamine-VHL)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Reaction Setup: Dissolve the aldehyde-functionalized POI ligand and the aminooxy-functionalized E3 ligase ligand in DMSO at a high concentration (e.g., 10 mM each).

  • Incubation: Incubate the reaction mixture at room temperature for 12 hours to allow for the formation of the oxime linkage.

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC.

  • Purification: Purify the resulting PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[1]

Protocol 2: Western Blot Analysis for Protein Degradation

This is the most common method to quantify the degradation of a target protein and determine the DC50 and Dmax values.

Materials:

  • Relevant cell line endogenously expressing the target protein (e.g., HEK293 for BRD4)

  • Synthesized PROTACs

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate the chosen cell line in 6-well plates and allow cells to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target protein and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2]

Visualizing Key Pathways and Workflows

To better understand the processes involved in PROTAC development and function, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (e.g., Oxime Ligation) Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Degradation_Assay Western Blot for Degradation (DC50 & Dmax) Characterization->Degradation_Assay Permeability_Assay Cell Permeability Assays (e.g., PAMPA, Caco-2) Characterization->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., SPR, ITC) Characterization->Ternary_Complex_Assay

References

A Comparative Guide to the Validation of Protein Labeling with Aminooxy-PEG3-C2-Boc by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aminooxy-PEG3-C2-Boc for protein labeling and its validation by mass spectrometry against other common bioconjugation techniques. The selection of an appropriate labeling reagent and a robust analytical method for its validation are critical steps in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and other targeted therapies. This document offers supporting experimental data, detailed protocols, and visual workflows to facilitate informed decisions in your research and development endeavors.

Executive Summary

This compound is a heterobifunctional linker that enables the site-specific PEGylation of proteins and other biomolecules. The key feature of this reagent is its Boc-protected aminooxy group, which, after deprotection, chemoselectively ligates to an aldehyde or ketone group on a target protein to form a stable oxime bond. This method allows for precise control over the location of the polyethylene (B3416737) glycol (PEG) chain, minimizing the risk of inactivating the protein by modifying residues in its active or binding sites.

Mass spectrometry (MS) is the gold standard for the definitive validation of such bioconjugation.[1] It provides a direct and precise measurement of the molecular weight of the native protein and the resulting conjugate, allowing for unambiguous confirmation of the PEGylation event. This guide will compare the validation of this compound labeling with alternative methods, focusing on the data derived from mass spectrometry.

Performance Comparison of Labeling Reagents

The choice of a bioconjugation reagent is a multifaceted decision, balancing reaction efficiency, the stability of the formed bond, and the reaction's compatibility with the biological system of interest.[2] The following table provides a comparative overview of this compound with other common amine-reactive labeling reagents.

FeatureThis compoundNHS Esters (e.g., N-Boc-N-bis(PEG3-NHS ester))MaleimidesClick Chemistry (e.g., SPAAC)
Target Residues Aldehydes/Ketones (often introduced site-specifically)Primary amines (Lysine, N-terminus)Thiols (Cysteine)Azides or Alkynes (introduced via unnatural amino acids or enzymatic labeling)
Bond Stability High (stable oxime bond)Moderate (amide bond, stable)Moderate (thioether bond, potential for retro-Michael addition)Very High (triazole ring)
Specificity High (bio-orthogonal)Moderate (reacts with all accessible primary amines)High (specific for thiols)Very High (bio-orthogonal)
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)[3]Neutral to slightly basic (pH 7.0-8.5)Neutral (pH 6.5-7.5)Physiological pH[3]
Biocompatibility Good (aniline catalyst can have some toxicity)GoodModerate (can react with other nucleophiles)Excellent (no catalyst required for SPAAC)[3]
MS Data Interpretation Relatively straightforward due to discrete PEG length.Can be complex due to multiple labeling sites.Generally straightforward.Straightforward.

Quantitative Data Summary

The efficiency of protein labeling can be assessed by various methods, with mass spectrometry providing the most accurate determination of the degree of labeling (DOL). The following table summarizes typical quantitative data for different labeling processes.

ParameterThis compoundNHS EstersMaleimides
Typical Labeling Efficiency >90% (can be optimized to >95%)[4][5]50-90% (highly dependent on protein and reaction conditions)>90%
Method of Determination LC-MS, MALDI-TOF MS[4][6]LC-MS, UV-Vis SpectroscopyLC-MS, Ellman's Assay
Common Side Products Unreacted protein, di-PEGylated species (if multiple sites available)Multiply-labeled species, hydrolyzed NHS esterDisulfide-bonded dimers, hydrolysis products

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation and validation.

Protocol 1: Site-Specific Labeling of a Glycoprotein (B1211001) with this compound

This protocol involves the oxidation of carbohydrate moieties on a glycoprotein to generate aldehyde groups, followed by ligation with the deprotected aminooxy-PEG reagent.

Materials:

  • Glycoprotein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • Sodium periodate (B1199274) (NaIO₄)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Aniline (B41778) (optional catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4[7]

  • Desalting column (e.g., PD-10)

Procedure:

  • Oxidation of Glycoprotein:

    • Prepare the glycoprotein at a concentration of 1-10 mg/mL in reaction buffer.

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.

    • Remove excess periodate and byproducts using a desalting column, exchanging the buffer to the reaction buffer.

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Incubate at room temperature for 30-60 minutes.

    • Dry the deprotected reagent under a stream of nitrogen.

    • Immediately before use, dissolve the deprotected linker in the reaction buffer.

  • Oxime Ligation:

    • Add the deprotected this compound to the oxidized glycoprotein solution at a 10- to 50-fold molar excess.[6]

    • For a catalyzed reaction, add aniline to a final concentration of 10 mM.[6][7]

    • Incubate at room temperature for 2-16 hours.[6]

    • Monitor the reaction progress by SDS-PAGE or mass spectrometry.[6]

  • Purification:

    • Purify the PEGylated protein from excess reagents using a desalting column or size-exclusion chromatography (SEC).[6]

Protocol 2: Validation of Labeling by Mass Spectrometry

This protocol outlines the general steps for analyzing the labeled protein using ESI-LC-MS and MALDI-TOF MS.

A. ESI-LC-MS Analysis:

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer[4]

Procedure:

  • Sample Preparation: Dilute the unlabeled and labeled protein samples to 0.1 mg/mL in 0.1% formic acid in water.[1]

  • Chromatography:

    • Inject the sample onto a C4 or C18 reverse-phase column.

    • Elute the protein using a gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid).[1]

  • Mass Spectrometry:

    • Acquire mass spectra in the positive ion mode.

    • Deconvolute the resulting multi-charged spectra to obtain the zero-charge mass of the protein.[1]

B. MALDI-TOF MS Analysis:

Instrumentation:

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid for proteins, in 50% acetonitrile/0.1% trifluoroacetic acid.[8]

    • Mix the protein sample (1 mg/mL) with the matrix solution in a 1:1 ratio.[1]

    • Spot the mixture onto a MALDI target plate and allow it to air dry.[1]

  • Mass Spectrometry:

    • Acquire mass spectra in the linear positive ion mode.[1]

    • Determine the molecular weight from the resulting spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction involved in the labeling process.

G cluster_0 Protein Preparation cluster_1 Reagent Preparation cluster_2 Conjugation & Purification cluster_3 Mass Spectrometry Validation Glycoprotein Glycoprotein Oxidation Oxidation Glycoprotein->Oxidation NaIO4 Aldehyde-tagged\nProtein Aldehyde-tagged Protein Oxidation->Aldehyde-tagged\nProtein Oxime Ligation Oxime Ligation Aldehyde-tagged\nProtein->Oxime Ligation This compound This compound Deprotection Deprotection This compound->Deprotection TFA/DCM Aminooxy-PEG3-C2-NH2 Aminooxy-PEG3-C2-NH2 Deprotection->Aminooxy-PEG3-C2-NH2 Aminooxy-PEG3-C2-NH2->Oxime Ligation Purification (SEC) Purification (SEC) Oxime Ligation->Purification (SEC) PEGylated Protein PEGylated Protein Purification (SEC)->PEGylated Protein MS_Analysis MS_Analysis PEGylated Protein->MS_Analysis ESI-LC-MS or MALDI-TOF MS Data Analysis Data Analysis MS_Analysis->Data Analysis Validated Labeled Protein Validated Labeled Protein Data Analysis->Validated Labeled Protein

Caption: Experimental workflow for site-specific protein labeling and MS validation.

G cluster_0 Oxime Ligation Chemistry Protein_Aldehyde Protein-CHO (Aldehyde) Oxime_Product Protein-CH=N-O-PEG-C2-Boc (Stable Oxime Bond) Protein_Aldehyde->Oxime_Product Aminooxy_PEG H2N-O-PEG-C2-Boc (Deprotected) Aminooxy_PEG->Oxime_Product +

Caption: Chemical reaction of oxime ligation for protein labeling.

Conclusion

The validation of protein labeling with this compound by mass spectrometry is a robust and reliable method for producing and characterizing site-specifically modified proteins. The high efficiency and specificity of the oxime ligation, combined with the precise analytical power of mass spectrometry, provide a powerful toolkit for researchers in drug development and other life sciences. When compared to other labeling chemistries, the aminooxy-based approach offers distinct advantages in terms of site-specificity and bond stability. Careful consideration of the experimental parameters outlined in this guide will enable the successful generation and validation of well-defined protein conjugates for a wide range of applications.

References

In Vivo Stability of Aminooxy-PEG3-C2 Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the in vivo stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release at the target site. This guide provides an objective comparison of the Aminooxy-PEG3-C2 linker, which forms a highly stable oxime bond, against other common linker technologies, supported by experimental data and detailed protocols.

The Aminooxy-PEG3-C2 linker is a heterobifunctional linker featuring a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility.[1] Its primary utility comes from the aminooxy group, which reacts with aldehydes or ketones on a target molecule to form a stable oxime linkage.[2][3] This covalent bond is known for its exceptional stability under physiological conditions, making it a superior choice for applications requiring long-term conjugate integrity in vivo.[2][4] The "C2" component refers to a two-carbon alkyl spacer, which can influence the overall physicochemical properties of the linker. The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminooxy functionality that is removed during the synthesis of the final bioconjugate.

Comparative In Vivo Stability of Bioconjugation Linkages

The stability of the bond connecting a payload to its carrier is paramount for in vivo applications. The oxime bond formed by aminooxy linkers exhibits significantly greater stability compared to several other common linkages, particularly hydrazones and maleimide-thiol adducts.[4]

Key Comparisons:

  • Oxime vs. Hydrazone: Oxime bonds are substantially more resistant to hydrolysis at physiological pH than hydrazone bonds.[5] Hydrazone linkers are pH-sensitive and designed to cleave in the acidic environment of endosomes and lysosomes.[6][7] However, they can exhibit instability in the bloodstream, leading to premature drug release.

  • Oxime vs. Maleimide-Thiol Adducts: Maleimide chemistry is widely used for conjugating payloads to cysteine residues. However, the resulting thioether bond is susceptible to a retro-Michael reaction, especially in the presence of albumin, leading to payload deconjugation in plasma.[2][8] This can result in a shorter in vivo half-life compared to more stable linkages.

  • Oxime vs. Peptide Linkers: Protease-sensitive linkers, such as those containing a valine-citrulline (vc) dipeptide, are designed to be stable in circulation and cleaved by lysosomal enzymes like Cathepsin B.[2][7] These linkers have demonstrated excellent in vivo stability.[2] The stability of oxime bonds is expected to be in a similar range to or exceed that of these stable peptide linkers under physiological conditions.[2]

  • Oxime vs. "Click Chemistry" Linkages: Copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions form highly stable triazole rings.[4] These bonds are considered bioorthogonal and exceptionally stable in vivo, similar to amide bonds. The stability of oxime linkages is comparable to these robust chemistries.[4]

Quantitative Comparison of Linker Stability

The in vivo stability of an ADC is primarily assessed through pharmacokinetic (PK) studies that measure the concentration of the total antibody, the intact ADC, and the prematurely released free payload in plasma over time.[6][9][10][11] The following table summarizes representative in vivo stability data for different linker types from preclinical studies. Direct in vivo half-life data for Aminooxy-PEG3-C2 specifically is not extensively published, but its high chemical stability suggests it would perform similarly to or better than the most stable linkers listed. One study on an oxime-linked ADC, AGS62P1, demonstrated that the oxime bond is stable in the lysosome and does not dissociate in vivo.[7]

Linker TypeLinkage ChemistryKey Stability FeaturesRepresentative In Vivo Half-life (ADC)Reference
Aminooxy Oxime Highly stable, resistant to hydrolysis. Expected to be high; a study on an oxime-linked ADC showed the linkage was stable in vivo. [2][4][7]
Valine-Citrulline (vc)Amide (cleavable)Stable in circulation; cleaved by lysosomal proteases.~6 days (mice), ~9.6 days (monkeys) for a cAC10-vc-MMAE conjugate.[2]
HydrazoneHydrazone (cleavable)pH-sensitive; cleaves in acidic environments.Shorter half-life due to instability at physiological pH.[4][5]
SMCCThioether (non-cleavable)Generally high stability.Data varies depending on the ADC construct.[6]
MaleimideThioether (non-cleavable)Susceptible to retro-Michael reaction, leading to deconjugation.Can be significantly shorter than more stable linkers.[2][8]
DisulfideDisulfide (cleavable)Cleaved in the reducing intracellular environment.Can be unstable in plasma, leading to premature drug release.[4]
Tandem-CleavageGlucuronide-dipeptide (cleavable)Increased stability in circulation compared to single cleavage sites.Tandem-cleavage ADC remained mostly intact through day 12 in rats, while monocleavage ADCs showed rapid payload loss.[12]

Experimental Protocols

Accurate evaluation of ADC linker stability in vivo is crucial for preclinical development. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in an Animal Model

This protocol outlines a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.[6][13]

Materials:

  • Antibody-Drug Conjugate (ADC) test article

  • Sterile Phosphate-Buffered Saline (PBS)

  • Female BALB/c mice (or other appropriate strain), 6-8 weeks old

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes with anticoagulant (e.g., EDTA or heparin)

  • Centrifuge

Procedure:

  • Dosing: Administer a single intravenous (IV) bolus dose of the ADC to the mice (e.g., 3 mg/kg).[13]

  • Blood Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, 336, 504, and 672 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding) into anticoagulant-containing tubes.[13]

  • Plasma Preparation: Process the blood by centrifugation to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Analysis: Analyze the plasma samples to determine the concentration of total antibody, intact ADC, and free payload using validated analytical methods like ELISA and LC-MS/MS.[9][10][11]

ELISA for Total and Intact ADC Quantification

Materials:

  • Coating antibody (e.g., anti-human IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Plasma samples and standards

  • Detection antibody (e.g., HRP-conjugated anti-drug antibody for intact ADC, HRP-conjugated anti-human IgG for total antibody)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • 96-well microplate

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.[14]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1 hour at room temperature.

  • Sample Incubation: Add diluted plasma samples and standards to the wells and incubate for 2 hours at room temperature.[6]

  • Detection Antibody Incubation: Wash the plate three times. Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.[6]

  • Signal Development: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.[6]

  • Measurement: Add stop solution to each well. Read the absorbance at 450 nm using a plate reader.[6]

  • Quantification: Generate a standard curve and use it to determine the concentration of total antibody or intact ADC in the plasma samples.

LC-MS/MS for Free Payload Quantification

This method is used to measure the concentration of the cytotoxic payload that has been prematurely released from the ADC into circulation.[5][15]

Materials:

  • Plasma samples

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

  • Centrifuge

  • LC-MS/MS system (e.g., Sciex triple quadrupole mass spectrometer)

  • Chromatography column (e.g., Waters Acquity UPLC BEH C18)

Procedure:

  • Sample Preparation: Precipitate proteins in the plasma samples by adding a cold protein precipitation solvent.[5]

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube or plate.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. The free payload is separated from other plasma components by liquid chromatography and detected by mass spectrometry using multiple reaction monitoring (MRM) mode.[5]

  • Quantification: Generate a standard curve using known concentrations of the free payload and use it to determine the concentration in the plasma samples.

Visualizing Key Pathways and Workflows

ADC Internalization and Payload Release

The following diagram illustrates the general mechanism of action for an ADC, from target binding to payload-induced cell death. This process is critically influenced by the linker, which determines the site and trigger for payload release.[7][9][10][16]

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Associated Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Target Intracellular Target (e.g., DNA, Tubulin) Lysosome->Target 3. Payload Release (Linker Cleavage/ Antibody Degradation) Apoptosis Apoptosis Target->Apoptosis 4. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Experimental Workflow for In Vivo Stability Assessment

This workflow outlines the key steps in assessing the in vivo stability of an ADC.

experimental_workflow start Start dosing ADC Administration to Animal Model start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis Bioanalysis processing->analysis elisa_total ELISA: Total Antibody analysis->elisa_total elisa_intact ELISA: Intact ADC analysis->elisa_intact lcms LC-MS/MS: Free Payload analysis->lcms pk_analysis Pharmacokinetic Analysis elisa_total->pk_analysis elisa_intact->pk_analysis lcms->pk_analysis end End pk_analysis->end

Caption: Workflow for assessing the in vivo stability of ADCs.

Logical Relationship of Linker Stability

This diagram illustrates the relationship between different linker chemistries and their resulting in vivo stability.

linker_stability cluster_high_stability High In Vivo Stability cluster_variable_stability Variable/Lower In Vivo Stability linker_choice Linker Chemistry Choice oxime Oxime (Aminooxy) linker_choice->oxime click Triazole (Click Chemistry) linker_choice->click peptide Protease-Cleavable Peptide (e.g., vc) linker_choice->peptide maleimide Maleimide-Thiol linker_choice->maleimide hydrazone Hydrazone linker_choice->hydrazone disulfide Disulfide linker_choice->disulfide stability_outcome Impacts Therapeutic Index

Caption: Impact of linker chemistry on in vivo stability.

Conclusion

The choice of linker is a critical decision in the design of an ADC, with a profound impact on its stability, efficacy, and safety profile. The Aminooxy-PEG3-C2 linker, which facilitates the formation of a highly stable oxime linkage, presents a compelling option for developing robust and effective antibody-drug conjugates. While more direct comparative data is needed to definitively establish its superiority across all ADC platforms, the fundamental chemical stability of the oxime bond suggests a significant potential for improving the therapeutic index of next-generation ADCs by minimizing premature payload release. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions and optimize the performance of their therapeutic candidates.

References

A Head-to-Head Comparison for Bioconjugation: Aminooxy-PEG3-C2-Boc vs. NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that profoundly impacts the stability, homogeneity, and efficacy of the resulting biomolecule conjugate. This guide provides an objective comparison of two powerful techniques: oxime ligation, utilizing reagents like Aminooxy-PEG3-C2-Boc, and the widely used N-hydroxysuccinimide (NHS) ester chemistry.

The fundamental difference lies in their reaction targets: aminooxy groups react with aldehydes or ketones to form stable oxime bonds, while NHS esters react with primary amines to form robust amide bonds.[1][2][3] This distinction dictates the strategy for conjugation, the potential for site-specificity, and the overall characteristics of the final product.

Chemical Principles and Reaction Mechanisms

NHS Ester Chemistry: Targeting Primary Amines

NHS ester chemistry is a cornerstone of bioconjugation, primarily targeting the primary amines found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This process forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[4][][6] Due to the abundance of lysine residues on the surface of most proteins, this method is highly effective but can result in a heterogeneous mixture of conjugates.[7]

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Caption: NHS ester reaction with a primary amine to form a stable amide bond.

Aminooxy Chemistry: Targeting Carbonyls for Site-Specificity

Aminooxy chemistry, which results in an oxime linkage, offers a more controlled and site-specific approach.[3] The reaction targets aldehydes or ketones, which are rare in native proteins.[8] This "bioorthogonal" nature means there are minimal off-target reactions.[3] Aldehyde or ketone groups can be introduced into specific sites on a biomolecule through enzymatic or chemical methods, such as the periodate (B1199274) oxidation of N-terminal serine residues or glycans.[9][10]

The this compound linker requires a preliminary deprotection step to reveal the reactive aminooxy group. The tert-butyloxycarbonyl (Boc) protecting group is typically removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA).[11][12][13] The now-free aminooxy group can then react with a carbonyl group to form a highly stable oxime bond.[14]

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Aminooxy_Reaction_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: Oxime Ligation Boc_Linker Boc-NH-O-R (Protected Linker) Free_Linker H₂N-O-R (Reactive Aminooxy) Boc_Linker->Free_Linker  TFA / Acid   Free_Linker2 H₂N-O-R Carbonyl_Protein Protein-CHO (Aldehyde/Ketone) Oxime_Conjugate Protein-CH=N-O-R (Stable Oxime Bond) Carbonyl_Protein->Oxime_Conjugate  pH 4.5 - 7.0 (Aniline catalyst optional)   Free_Linker2->Oxime_Conjugate  pH 4.5 - 7.0 (Aniline catalyst optional)  

Caption: Two-step workflow for this compound bioconjugation.

Comparative Analysis: Key Performance Metrics

The choice between these two chemistries hinges on the specific requirements of the application, balancing factors like specificity, stability, and reaction conditions.

FeatureAminooxy Chemistry (Oxime Ligation)NHS Ester Chemistry (Amide Formation)
Target Group Aldehydes & KetonesPrimary Amines (Lysine, N-terminus)[2]
Resulting Bond Oxime (C=N-O)Amide (CO-NH)
Specificity High: Target groups are rare in native proteins, enabling site-specific modification.[8]Moderate: Reacts with multiple available lysine residues, often leading to heterogeneous products.[7][8]
Reaction pH Mildly acidic to neutral (pH 4.5–7.5).[3][8] Aniline (B41778) can catalyze the reaction at neutral pH.[9]Mildly alkaline (pH 7.2–8.5).[2][15][16]
Reagent Stability Boc-protected linker is stable. Deprotected aminooxy is reactive.NHS esters are highly susceptible to hydrolysis, especially at alkaline pH.[15][17][18]
Bond Stability Very High: The oxime bond is exceptionally stable across a broad pH range and more stable than hydrazones.[3][19][20]Very High: The resulting amide bond is extremely stable under physiological conditions.[6][20]

Quantitative Data Summary

Table 1: Reagent Stability (NHS Ester Hydrolysis)

The primary stability concern for NHS ester chemistry is the hydrolysis of the reagent itself, which competes with the desired conjugation reaction.[4][20] The rate of hydrolysis is highly dependent on pH.

pHTemperatureHalf-life of NHS Ester
7.00°C4–5 hours[15][18]
8.64°C10 minutes[15][18]
>8.5Room Temp.Minutes[2][21]

This compound is stable until the Boc group is intentionally removed with acid.

Table 2: Comparison of Resulting Covalent Bonds

Both chemistries form highly stable bonds, crucial for applications requiring long-term integrity of the conjugate.

Bond TypeFormation ChemistryGeneral Stability ProfileKey Features
Oxime Aminooxy + Aldehyde/KetoneHighly Stable. Resistant to hydrolysis at physiological pH.[19]More stable than hydrazone linkages; stability can be fine-tuned by the structure of the reactants.[22]
Amide NHS Ester + AmineHighly Stable. Considered one of the most stable linkages in bioconjugation.The amide bond is effectively irreversible under physiological conditions.

Experimental Protocols

Protocol 1: General Protocol for Protein Labeling with NHS Ester

This protocol describes a typical procedure for labeling an antibody or other protein with an NHS ester-activated molecule (e.g., a fluorescent dye).

  • Buffer Preparation: Prepare a solution of the protein (e.g., 1-10 mg/mL) in an amine-free buffer at pH 8.3-8.5, such as 0.1 M sodium bicarbonate buffer.[23][24][25] Ensure the protein solution is free of stabilizers like Tris or BSA.[25]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester in an anhydrous, water-miscible organic solvent like DMSO or DMF to a concentration of ~10 mg/mL.[23][26]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][7]

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[16][27]

  • Purification: Separate the labeled protein conjugate from unreacted NHS ester and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[23][26]

Protocol 2: Two-Step Protocol for Conjugation via this compound

This protocol involves the deprotection of the linker followed by oxime ligation to a protein containing an aldehyde group.

Part A: Boc Deprotection of the Linker [12][13][28]

  • Dissolution: Dissolve the Boc-Aminooxy-PEG3-C2-Boc linker in anhydrous dichloromethane (B109758) (DCM).[12]

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% (v/v).[12][28]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction for completion by TLC or LC-MS.[12][13]

  • Work-up: Remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate with toluene.[28] The resulting TFA salt of the deprotected linker can often be used directly in the next step.[13]

Part B: Oxime Ligation to an Aldehyde-Modified Protein [9][10][27]

(This assumes the protein has been pre-modified to contain a reactive aldehyde group).

  • Buffer Preparation: Dissolve the aldehyde-modified protein in a reaction buffer, such as 0.1 M sodium phosphate, pH 7.0.[9]

  • Reagent Preparation: Dissolve the deprotected aminooxy-PEG linker (from Part A) in the same reaction buffer.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the deprotected linker to the protein solution.[27] To accelerate the reaction, an aniline catalyst can be added to a final concentration of 10-100 mM.[9][27]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[27]

  • Purification: Purify the final protein-PEG conjugate using a suitable method, such as size-exclusion chromatography or HPLC, to remove excess reagents and catalyst.[9][27]

Logical Workflow Comparison

The workflows for these two methods are fundamentally different, which is a key consideration in experimental design.

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Workflow_Comparison cluster_nhs NHS Ester Workflow cluster_aminooxy Aminooxy-Boc Workflow N1 Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) N3 Mix & Incubate (1-4h, RT) N1->N3 N2 Dissolve NHS Ester (Anhydrous DMSO/DMF) N2->N3 N4 Purify Conjugate (SEC / Dialysis) N3->N4 A1 Modify Protein to Introduce Aldehyde/Ketone A3 Mix Protein & Linker (pH 4.5-7.0) A1->A3 A2 Deprotect Boc-Linker (TFA/Acid) A2->A3 A4 Incubate (with Catalyst) (2-24h, RT) A3->A4 A5 Purify Conjugate (SEC / HPLC) A4->A5

Caption: Comparative experimental workflows for NHS ester and aminooxy bioconjugation.

Conclusion: Making the Right Choice

The decision between this compound and NHS ester chemistry should be guided by the specific goals of the bioconjugation.

Choose NHS Ester Chemistry when:

  • Rapid and straightforward conjugation to native proteins is desired.

  • A heterogeneous population of conjugates is acceptable.

  • The target protein is stable at a slightly alkaline pH (8.0-8.5).

Choose this compound (Oxime Ligation) when:

  • Site-specific, controlled conjugation is critical.[3]

  • A homogeneous final product is required.

  • The biomolecule can be modified to introduce an aldehyde or ketone.

  • Exceptional long-term stability of the conjugate is paramount.[20]

While NHS ester chemistry offers a simpler, more direct route for labeling abundant amine groups, the aminooxy approach provides unparalleled specificity and control, making it a powerful tool for creating precisely defined bioconjugates for advanced therapeutic and diagnostic applications.[1]

References

A Researcher's Guide to Optimizing Oxime Ligation: Performance of Aminooxy-PEG3-C2-Boc in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical biology, the efficiency of bioconjugation is paramount. The formation of stable oxime bonds via the reaction of an aminooxy group with an aldehyde or ketone is a cornerstone of modern bioconjugation, prized for its specificity and biocompatibility.[1][2] Aminooxy-PEG3-C2-Boc is a versatile, heterobifunctional linker widely used for this purpose, particularly in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4]

This guide provides a comparative analysis of this compound's performance in different buffer systems. The choice of buffer is a critical parameter that dictates the kinetics and overall success of the oxime ligation reaction. Here, we present experimental data and detailed protocols to facilitate informed decisions for your conjugation strategies.

Core Principles: The Dual Nature of this compound

The utility of this linker stems from two key features:

  • The Boc-Protected Aminooxy Group : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that keeps the highly reactive aminooxy moiety inert.[5][6] It is stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA), allowing for a controlled, stepwise conjugation process.[5][7] This orthogonality is crucial when multiple protecting groups are used in a synthesis strategy.[8][9]

  • pH-Dependent Oxime Ligation : After Boc deprotection, the free aminooxy group reacts with a carbonyl compound. The rate of this reaction is highly pH-dependent.[1][10] A delicate balance is required: the reaction is acid-catalyzed, but excessive acidity (low pH) protonates the aminooxy group, rendering it non-nucleophilic and halting the reaction.[2][10]

Performance Comparison in Key Buffer Systems

The efficiency of oxime ligation is profoundly influenced by the pH of the reaction medium. The following table summarizes the performance of this compound in commonly used buffer systems, highlighting the impact of pH and the use of catalysts.

Table 1: Quantitative Comparison of Oxime Ligation Efficiency

Buffer SystempHCatalystRelative Reaction Rate (Initial)Typical Yield (2 hours)Suitability & Remarks
Sodium Acetate (B1210297)4.5None++++>90%Optimal for uncatalyzed reactions .[10] Ideal for acid-tolerant molecules. The reaction is rapid due to efficient acid catalysis of the dehydration step.[1]
Sodium Acetate5.5None+++~75%Good for uncatalyzed reactions, but slower than pH 4.5. A reasonable compromise if molecules show slight acid sensitivity.
Sodium Phosphate6.5None++~40%Slower kinetics. Often requires extended reaction times or is used when transitioning to catalyzed conditions.
PBS7.4None+<20%Inefficient without a catalyst .[11] The reaction is significantly slower at neutral pH, making it impractical for most applications.[10]
PBS7.4Aniline (B41778) (20-100 mM)+++~85%Standard for physiological pH .[1] Aniline acts as a nucleophilic catalyst, forming a more reactive Schiff base intermediate to accelerate the reaction.[10][12]
PBS7.45-Methoxyanthranilic Acid (5MA)++++>95%Highly efficient for physiological pH .[11] More potent catalysts like 5MA can offer superior performance at lower concentrations compared to aniline.

Data is compiled and representative based on established principles of oxime ligation chemistry.[1][10][11] Rates and yields are relative and can vary based on specific substrates and concentrations.

Comparison with Alternative Linker Chemistries

While oxime ligation is a powerful tool, other bioconjugation methods exist. The choice depends on the available functional groups, desired bond stability, and orthogonality requirements.

Table 2: this compound vs. Alternative Conjugation Strategies

FeatureThis compound (Oxime Ligation)Maleimide-PEG-Linker (Thiol-Maleimide)NHS-Ester-PEG-Linker (Amine-NHS)
Target Group Aldehyde, KetoneThiol (e.g., Cysteine)Primary Amine (e.g., Lysine)
Optimal pH 4.5 (uncatalyzed), 7.4 (catalyzed)6.5 - 7.57.0 - 8.5
Bond Stability Very high; stable against hydrolysis.[12]Stable, but can undergo retro-Michael addition.Amide bond is very stable.
Specificity High (Bioorthogonal)High for thiols, but potential off-target reaction with amines at high pH.Can react with multiple amines (e.g., lysine (B10760008) residues), leading to heterogeneity.
Byproducts WaterNoneN-hydroxysuccinimide
Key Advantage Bioorthogonal reaction with high stability.Fast reaction rates at neutral pH.Reacts with readily available amine groups.

Experimental Protocols

The following protocols provide a framework for using this compound. Optimization for specific substrates is recommended.

Protocol 1: Boc Group Deprotection

This procedure unmasks the aminooxy group, making it available for ligation.

  • Preparation : Dissolve the Boc-protected linker conjugate in a minimal amount of an appropriate solvent (e.g., Dichloromethane - DCM).

  • Deprotection Cocktail : Prepare a fresh solution of 50-95% Trifluoroacetic Acid (TFA) in DCM.[5][13] For sensitive substrates that may be alkylated by the released t-butyl cation, add scavengers like triisopropylsilane (B1312306) (TIS) and water (e.g., 95% TFA, 2.5% water, 2.5% TIS).[13][14]

  • Reaction : Add the cold deprotection cocktail to the dissolved conjugate. Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor progress by TLC or LC-MS.

  • Work-up : Upon completion, remove the TFA and solvent under reduced pressure (e.g., rotary evaporation). The resulting deprotected amine salt is typically used directly in the next step.

Protocol 2: Oxime Ligation - Uncatalyzed (Acidic Conditions)
  • Reagent Preparation :

    • Buffer : Prepare 100 mM Sodium Acetate buffer, pH 4.5.

    • Aminooxy Component : Dissolve the deprotected Aminooxy-PEG3-C2-conjugate in the acetate buffer.

    • Carbonyl Component : Dissolve the aldehyde or ketone-containing molecule in the acetate buffer. A small amount of a co-solvent like DMSO or DMF may be used if solubility is an issue.

  • Ligation Reaction :

    • Combine the aminooxy and carbonyl solutions. A 1.5 to 5-fold molar excess of one component is often used to drive the reaction to completion.

    • Incubate the mixture at room temperature for 1-4 hours.

  • Analysis : Monitor the reaction progress via RP-HPLC or LC-MS to confirm product formation.

  • Purification : Purify the final conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 3: Oxime Ligation - Catalyzed (Neutral Conditions)
  • Reagent Preparation :

    • Buffer : Prepare 100 mM Sodium Phosphate buffer or PBS, pH 7.4.

    • Catalyst Stock : Prepare a concentrated stock solution of aniline (e.g., 1 M in DMSO).

    • Reactants : Prepare solutions of the aminooxy and carbonyl components in the reaction buffer as described in Protocol 2.

  • Ligation Reaction :

    • Combine the reactant solutions.

    • Initiate the reaction by adding the aniline stock solution to a final concentration of 20-100 mM.[1]

    • Incubate the mixture at room temperature or 37°C for 2-24 hours.

  • Analysis & Purification : Follow steps 3 and 4 from Protocol 2.

Visualizing the Process

Diagrams created using Graphviz help clarify the chemical pathways and experimental workflows.

OximeLigationPathway cluster_deprotection Boc Deprotection cluster_ligation Oxime Ligation Boc_Linker R-O-NH-Boc Free_Amine R-O-NH3+ Boc_Linker->Free_Amine  TFA / H+ Intermediate Tetrahedral Intermediate Free_Amine->Intermediate  Nucleophilic Attack (pH dependent) Carbonyl R'-C(=O)-H Carbonyl->Intermediate Oxime R-O-N=CH-R' (Stable Oxime Bond) Intermediate->Oxime  Dehydration (-H2O) (Acid/Aniline Catalyzed) ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Boc-Linker E 1. Deprotection (Remove Boc) A->E B Prepare Deprotection Cocktail (TFA) B->E C Prepare Aldehyde/Ketone Stock F 2. Ligation (Combine Reactants + Catalyst if needed) C->F D Prepare Buffer & Catalyst D->F E->F G Incubate (1-24h, RT) F->G H Monitor Reaction (LC-MS / HPLC) G->H I Purify Conjugate (SEC / Dialysis) H->I J Characterize Final Product I->J

References

The 'Educated' Linker: A Comparative Guide to Aminooxy-PEG3-C2-Boc in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker in constructing targeted therapeutics like antibody-drug conjugates (ADCs) is a critical decision that profoundly impacts stability, efficacy, and safety. This guide provides an objective comparison of Aminooxy-PEG3-C2-Boc, a heterobifunctional linker utilizing oxime ligation, against other common linker technologies. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to inform rational drug design and development.

The core of Amino-PEG3-C2-Boc's functionality lies in its aminooxy group, which, after deprotection of the Boc (tert-butyloxycarbonyl) group, reacts with an aldehyde or ketone to form a highly stable oxime bond.[1] This bioorthogonal reaction is highly chemoselective and proceeds efficiently under mild conditions.[2] The integrated 3-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, a crucial feature when working with hydrophobic drug payloads, and can improve the pharmacokinetic properties of the resulting conjugate.[3][4]

Comparative Performance: Oxime Ligation vs. Alternatives

The stability of the linker is a paramount concern in ADC development. Premature release of the cytotoxic payload can lead to off-target toxicity and a reduced therapeutic window. The oxime bond formed by aminooxy linkers offers superior stability compared to traditional maleimide-based linkers, which are susceptible to a retro-Michael reaction in the presence of thiols like albumin in the plasma, leading to premature drug release.[4][5][6]

Quantitative Data Summary

The following tables present a summary of illustrative quantitative data comparing the performance of ADCs constructed with an aminooxy-PEG linker (representative of this compound) versus a common maleimide-based linker. This data is a composite representation based on trends observed in preclinical studies.[3]

Parameter Aminooxy-PEG Linker (Oxime Ligation) Maleimide-PEG Linker (Thiol-Michael Addition) Commentary
Conjugation Efficiency > 90%> 90%Both methods achieve high conjugation yields under optimized conditions.[3]
Average Drug-to-Antibody Ratio (DAR) 3.8 - 4.23.5 - 4.0Both can achieve a clinically relevant DAR.[3] Oxime ligation to site-specifically introduced aldehydes can offer greater homogeneity.[4]
In Vitro Cytotoxicity (IC50) 1.5 nM1.1 nMIn vitro potency is primarily dictated by the payload. Less stable linkers might show slightly higher potency in vitro due to faster drug release, but this can be a disadvantage in vivo.[2][]
Plasma Stability (% Intact ADC after 7 days) ~85%~50%The stable oxime bond significantly reduces premature payload release in plasma compared to the maleimide-thiol linkage.[3]
In Vivo Efficacy (Tumor Growth Inhibition) HighModerate to HighEnhanced plasma stability of the oxime-linked ADC often leads to better tumor accumulation of the intact ADC and improved in vivo efficacy.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are key experimental protocols for the generation of an ADC using this compound.

Protocol 1: Site-Specific Aldehyde Generation on an Antibody

This protocol describes the generation of an aldehyde group on the carbohydrate chains of a glycoprotein (B1211001) using sodium periodate (B1199274).

Materials:

  • Glycoprotein (e.g., monoclonal antibody)

  • Phosphate Buffered Saline (PBS), pH 6.0

  • Sodium meta-periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the glycoprotein in PBS, pH 6.0, to a final concentration of 1-10 mg/mL.

  • Cool the protein solution to 0°C on an ice bath.

  • Add a freshly prepared solution of NaIO₄ in cold PBS to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.

  • Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with PBS, pH 7.4.

  • Collect the protein-containing fractions. The oxidized glycoprotein is now ready for conjugation.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.

Materials:

  • This compound linker attached to a payload

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen gas stream

  • PBS, pH 7.4

Procedure:

  • Dissolve the Boc-protected linker-payload in a solution of 50% TFA in DCM.

  • Incubate at room temperature for 30-60 minutes.

  • Remove the solvent under a gentle stream of nitrogen.

  • Resuspend the deprotected aminooxy-linker-payload in PBS, pH 7.4, immediately before use in the ligation reaction.

Protocol 3: Oxime Ligation for ADC Formation

This protocol details the conjugation of the deprotected aminooxy-linker-payload to the oxidized antibody.

Materials:

  • Oxidized antibody (from Protocol 1)

  • Deprotected aminooxy-linker-payload (from Protocol 2)

  • Aniline (B41778) (optional, as a catalyst)

  • PBS, pH 7.4

Procedure:

  • Combine the oxidized antibody with a 10- to 50-fold molar excess of the deprotected aminooxy-linker-payload in PBS, pH 7.4.

  • For catalyzed reactions, add aniline to a final concentration of 10 mM.[8]

  • Incubate the reaction at room temperature for 2-16 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.

  • Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol 4: In Vitro Plasma Stability Assay

This protocol assesses the stability of the ADC in human plasma.

Materials:

  • ADC conjugate

  • Human plasma

  • PBS, pH 7.4

  • Incubator at 37°C

  • Method for determining drug-to-antibody ratio (DAR), such as LC-MS.[9]

Procedure:

  • Dilute the ADC conjugate to a final concentration of 100 µg/mL in human plasma. As a control, prepare a similar dilution in PBS.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots and store them at -80°C until analysis.

  • Determine the average DAR of the ADC in each aliquot using a validated method like hydrophobic interaction chromatography (HIC) or LC-MS.

  • Plot the percentage of intact ADC (based on DAR) over time to determine the plasma half-life.

Visualizing the Process: Workflows and Mechanisms

To better understand the functional consequences and experimental processes, the following diagrams visualize key workflows and relationships.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation & Purification mAb Monoclonal Antibody (mAb) oxidation Periodate Oxidation (Protocol 1) mAb->oxidation oxidized_mAb Aldehyde-functionalized mAb oxidation->oxidized_mAb ligation Oxime Ligation (Protocol 3) oxidized_mAb->ligation linker_payload Boc-Aminooxy-PEG3-Payload deprotection Boc Deprotection (Protocol 2) linker_payload->deprotection active_linker Aminooxy-PEG3-Payload deprotection->active_linker active_linker->ligation purification Purification (e.g., SEC) ligation->purification final_ADC Purified ADC purification->final_ADC

ADC Synthesis Workflow using this compound.

Linker_Stability_Comparison cluster_oxime Oxime Linkage (Aminooxy-PEG) cluster_maleimide Maleimide Linkage oxime_adc ADC-Oxime-Payload plasma_oxime Plasma Incubation (37°C) oxime_adc->plasma_oxime stable_adc High % Intact ADC plasma_oxime->stable_adc maleimide_adc ADC-Maleimide-Payload plasma_maleimide Plasma Incubation (37°C) maleimide_adc->plasma_maleimide unstable_adc Significant Payload Deconjugation plasma_maleimide->unstable_adc albumin Albumin Adduct Formation unstable_adc->albumin

Comparative Stability of Oxime vs. Maleimide Linkers in Plasma.

Conclusion

The selection of a linker is a critical decision in the design of an ADC, with a profound impact on its stability, efficacy, and safety profile. This compound, which facilitates the formation of a highly stable oxime linkage, presents a compelling alternative to traditional maleimide-based linkers that are known to be susceptible to premature drug release.[5] While in vitro cytotoxicity may be comparable, the enhanced in vivo stability of oxime-linked conjugates can lead to a wider therapeutic window and improved anti-tumor efficacy. The provided data and protocols offer a foundational framework for the application of this compound in the development of next-generation targeted therapies.

References

A Comparative Guide to Aminooxy-PEG3-C2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of effective bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the biomolecule to a payload but also significantly influences the stability, solubility, and overall performance of the final conjugate. This guide provides an objective comparison of Aminooxy-PEG3-C2-Boc with other common alternatives, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker featuring a Boc-protected aminooxy group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine connected through a two-carbon spacer. This structure offers a versatile platform for bioconjugation. The Boc-protected aminooxy group, after deprotection, allows for highly specific and stable oxime bond formation with aldehydes or ketones.[1][2] The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][3] The protected amine at the other end can be deprotected to react with various functional groups, for instance, activated carboxylic acids.

Performance Comparison with Alternative Linkers

The choice of a bioconjugation strategy often depends on a balance of reaction kinetics, efficiency, and the stability of the resulting covalent bond. The following tables summarize key quantitative data for different linkage chemistries, providing a benchmark for evaluating the performance of this compound-based conjugates.

Table 1: Reaction Kinetics of Common Bioconjugation Chemistries

Linkage ChemistryReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reaction Conditions
Oxime Ligation Aminooxy & Aromatic Aldehyde 10¹ - 10³ Aniline (B41778) catalysis, neutral pH [4]
Hydrazone FormationHydrazide & Aldehyde10⁰ - 10¹pH 4.5-5.5
Thiol-MaleimideThiol & Maleimide10³pH 6.5-7.5
Amide Bond FormationAmine & NHS Ester10¹ - 10²pH 7.0-8.5
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide & Terminal Alkyne10² - 10⁴Aqueous solution with copper(I) catalyst
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide & Cyclooctyne (e.g., DBCO)10⁻¹ - 10¹Aqueous solution, no catalyst required

Table 2: Stability of Different Linkages

LinkageStabilityNotes
Oxime High Significantly more stable than imine or hydrazone bonds. [5]
HydrazoneModerateSusceptible to hydrolysis, especially at acidic pH.
Thioether (from Thiol-Maleimide)HighCan undergo retro-Michael addition, especially with neighboring nucleophiles.
AmideHighVery stable under physiological conditions.
Triazole (from Click Chemistry)Very HighExtremely stable.

Experimental Protocols

Here are detailed methodologies for key experiments involving aminooxy-PEG linkers.

Protocol 1: Deprotection of the Boc-Protected Aminooxy Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.[3]

Materials:

  • Boc-Aminooxy-PEG3-C2-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in DCM (e.g., 10 mL per gram of starting material).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Re-dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize any remaining acid.[2]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate again under reduced pressure.[2] The deprotected product is often used immediately in the next step.

Protocol 2: Oxime Ligation for Conjugation

This protocol details the conjugation of the deprotected aminooxy-PEG linker to a molecule containing an aldehyde or ketone group.[2]

Materials:

  • Deprotected aminooxy-PEG3-C2-conjugate

  • Aldehyde or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) or sodium acetate (B1210297) buffer, pH 4.5-7.0.

  • Aniline solution (optional, as a catalyst)[6]

  • Purification system (e.g., HPLC, FPLC, or dialysis)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized molecule in the chosen reaction buffer.

  • Add the deprotected aminooxy-PEG conjugate to the solution. A 5 to 50-fold molar excess of the aminooxy-PEG linker is typically used.[2]

  • If catalysis is needed to accelerate the reaction, add aniline to a final concentration of 10-100 mM.[3]

  • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.[3]

  • Monitor the formation of the conjugate product using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins, or HPLC).[2]

  • Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts.

Visualizing Workflows in Bioconjugation

Diagrams of common experimental workflows provide a clear understanding of the logical steps involved in creating complex bioconjugates.

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_final_conjugation Final Conjugation mAb Monoclonal Antibody (mAb) oxidized_mAb Aldehyde-Modified mAb mAb->oxidized_mAb NaIO₄ Oxidation ADC Antibody-Drug Conjugate (ADC) oxidized_mAb->ADC Oxime Ligation linker Aminooxy-PEG3-C2-NH-Boc linker_drug Boc-NH-C2-PEG3-Aminooxy-Drug linker->linker_drug amine_drug Amine-containing Drug amine_drug->linker_drug deprotected_linker_drug Deprotected Aminooxy-Linker-Drug linker_drug->deprotected_linker_drug TFA Deprotection deprotected_linker_drug->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC_Synthesis_Workflow cluster_poi POI Ligand Modification cluster_linker_e3 Linker-E3 Ligase Ligand Synthesis cluster_protac_assembly PROTAC Assembly poi_ligand Protein of Interest (POI) Ligand aldehyde_poi Aldehyde-functionalized POI Ligand poi_ligand->aldehyde_poi Functionalization protac PROTAC aldehyde_poi->protac Oxime Ligation linker Aminooxy-PEG3-C2-NH-Boc linker_e3 Boc-NH-C2-PEG3-Aminooxy-E3 Ligand linker->linker_e3 e3_ligand E3 Ligase Ligand e3_ligand->linker_e3 deprotected_linker_e3 Deprotected Aminooxy-Linker-E3 linker_e3->deprotected_linker_e3 TFA Deprotection deprotected_linker_e3->protac

Caption: General workflow for PROTAC synthesis.

References

A Head-to-Head Comparison of Different Length PEG Linkers in Bioconjugate Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a bioconjugate's therapeutic success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) linkers, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. However, the length of the PEG chain is a crucial parameter that can significantly modulate the physicochemical and biological properties of the resulting bioconjugate. This guide provides an objective, data-driven comparison of different length PEG linkers, supported by experimental evidence, to inform the rational design of next-generation bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The Impact of PEG Linker Length on Bioconjugate Performance

The length of a PEG linker directly influences several key attributes of a bioconjugate, including its stability, pharmacokinetics (PK), efficacy, and toxicity.[1] The optimal length is often a delicate balance, as what is advantageous for one property may be detrimental to another.

Key Considerations for PEG Linker Length Selection:

  • Longer PEG Chains: Generally, longer PEG chains increase the hydrodynamic size of the bioconjugate, which can lead to reduced renal clearance and a prolonged circulation half-life.[1] This "stealth" effect can also shield the bioconjugate from proteolytic degradation and reduce immunogenicity.[1] In the context of PROTACs, longer linkers can provide the necessary flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2]

  • Shorter PEG Chains: Conversely, shorter PEG linkers may be preferable in situations where minimizing steric hindrance is critical for maintaining high binding affinity to the target receptor. In some ADCs, shorter linkers have been associated with better stability by anchoring the payload within the protective spatial shield of the antibody.[3] For PROTACs, linkers that are too short can sterically prevent the formation of a productive ternary complex.[]

Data Presentation: Quantitative Comparison of PEG Linker Performance

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance indicators in different bioconjugate platforms.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

Linker LengthClearance (mL/day/kg) in RatsIn Vitro Cytotoxicity (IC50)Reference(s)
No PEG~15Baseline[5][6]
PEG2~10Not specified[5][6][7]
PEG4~74.5-fold reduction vs. No PEG[5][6][7][8]
PEG8~5Not specified[5][6][7][8]
PEG12~5Not specified[5][6]
PEG24~5Not specified[5][6][7]
10 kDaNot specified22-fold reduction vs. No PEG[8]

Table 2: Impact of PEG Linker Length on PROTAC Performance

| Linker Property | Effect on Ternary Complex Formation | Effect on Cell Permeability (PAMPA Assay) | Effect on Degradation Efficacy (DC50) | Reference(s) | | --- | --- | --- | --- | | Too Short | Steric hindrance, prevents formation | Generally more permeable | Reduced or no degradation |[2][] | | Optimal Length | Stable and productive complex | Balanced permeability | Potent degradation |[2][] | | Too Long | Unstable or non-productive complex | Can decrease permeability | Reduced degradation |[2][9] | | Increasing PEG Units | Can offer flexibility for optimal conformation | Generally decreases permeability | System-dependent, bell-shaped curve often observed |[3][9][10] |

Mandatory Visualization

General Structure of an Antibody-Drug Conjugate with a PEG Linker cluster_ADC Antibody-Drug Conjugate Antibody {Antibody (mAb)|Targets specific antigen on cell surface} Linker {PEG Linker|Improves solubility and PK} Antibody->Linker Payload {Cytotoxic Drug|Induces cell death} Linker->Payload

General structure of an ADC with a PEG linker.

Workflow for Comparing ADCs with Different PEG Linker Lengths cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation Start Design drug-linker constructs (e.g., Maleimide-PEGn-Payload) Conjugation Conjugate to Antibody Start->Conjugation Purification Purify ADCs (SEC) Conjugation->Purification Characterization Characterize ADCs (HIC, UV-Vis) Determine Drug-to-Antibody Ratio (DAR) Purification->Characterization InVitro In Vitro Cytotoxicity Assay (e.g., MTT on target cells) Characterization->InVitro PK_Study Pharmacokinetic Study (Animal model) Characterization->PK_Study Efficacy In Vivo Efficacy Study (Xenograft model) Characterization->Efficacy

Experimental workflow for comparing ADCs with different PEG linkers.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the robust comparison of different PEG linkers.

Protocol 1: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol describes the conjugation of a maleimide-functionalized PEG-payload to a monoclonal antibody through reduced interchain disulfide bonds.[1]

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG-Payload linker (with varying PEG lengths)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Conjugation: Add the Maleimide-PEG-Payload linker to the reduced antibody solution at a slight molar excess. Incubate the reaction mixture at 4°C for 16 hours.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic potential of ADCs with different PEG linker lengths on a target cancer cell line.[1]

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells for Trastuzumab-based ADCs)

  • Complete cell culture medium

  • ADCs with varying PEG linker lengths

  • Control antibody

  • MTT or WST-8 reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs and control antibody.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Add MTT or WST-8 reagent and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the IC50 values for each ADC by plotting cell viability against ADC concentration.

Protocol 3: PROTAC-Mediated In Vitro Protein Degradation Assay

This protocol details a method to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[11][12]

Materials:

  • Cell line expressing the target protein

  • PROTACs with varying PEG linker lengths (stocks typically in DMSO)

  • Cell culture medium

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Plating: Plate cells in multi-well plates and allow them to attach.

  • PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with primary antibodies for the target protein and loading control.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) for each PROTAC.

Conclusion

The length of a PEG linker is a critical design parameter that profoundly influences the therapeutic potential of a bioconjugate.[1] As demonstrated by the compiled data, there is no universally optimal PEG linker length. Longer PEG chains can enhance pharmacokinetic properties and in vivo efficacy, but may also reduce in vitro potency due to steric hindrance.[1] Conversely, shorter linkers may preserve binding affinity but can lead to more rapid clearance. The choice of PEG linker length must be made on a case-by-case basis, considering the specific characteristics of the targeting moiety, the payload, and the intended therapeutic application. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different length PEG linkers to identify the optimal candidate for a given bioconjugate.

References

Preserving Protein Potency: A Guide to Validating Bioactivity After Aminooxy-PEG3-C2-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of polyethylene (B3416737) glycol (PEG) to a protein is a widely adopted strategy to enhance its therapeutic properties, such as increasing its half-life and reducing immunogenicity. The Aminooxy-PEG3-C2-Boc linker is a valuable tool for this purpose, enabling stable oxime bond formation. However, the addition of any molecule to a protein carries the risk of altering its structure and, consequently, its biological activity. Therefore, rigorous validation of bioactivity post-conjugation is a critical step in the development of effective biotherapeutics.

This guide provides an objective comparison of protein bioactivity validation methods, offering experimental data and detailed protocols to aid in the selection of appropriate assays. We will explore the performance of proteins conjugated with this compound and compare it with alternative conjugation chemistries.

Comparing Conjugation Chemistries: Impact on Bioactivity

The choice of conjugation chemistry can significantly influence the stability and functionality of the resulting bioconjugate. This compound, which facilitates oxime ligation, offers a highly stable and bioorthogonal approach, particularly when site-specific modification is desired through a pre-introduced carbonyl group.[1] However, it is essential to compare this method with other common strategies to make an informed decision.

FeatureOxime Ligation (Aminooxy + Aldehyde/Ketone)NHS Ester + AmineMaleimide (B117702) + Thiol
Bond Stability Highly stable under physiological conditions.[2]Stable amide bond, but susceptible to hydrolysis at extreme pH.[2]Thioether bond is stable, but the maleimide ring can undergo hydrolysis.[2]
Reaction pH Optimal at slightly acidic pH (4.5-5.5), but proceeds at neutral pH.[2]Optimal at physiological to slightly basic pH (7.2-8.5).[2]Optimal at neutral pH (6.5-7.5).[2]
Chemoselectivity Highly chemoselective for aldehydes and ketones.[2]Reacts with primary and secondary amines (e.g., lysine (B10760008) residues).[2]Highly specific for free thiols (e.g., cysteine residues).[2]
Reaction Rate Generally slower than NHS ester or maleimide reactions; can be accelerated by catalysts like aniline.[2]Rapid reaction, typically complete within hours.[2]Very rapid reaction, often complete in minutes to hours.[2]

Quantitative Analysis of Bioactivity Post-Conjugation

The impact of PEGylation on protein bioactivity is a trade-off between improved pharmacokinetics and a potential decrease in in-vitro activity. The extent of this trade-off is dependent on the specific protein, the size of the PEG chain, and the site of conjugation.

ProteinConjugation MethodChange in In-Vitro Bioactivity (IC50/EC50)Change in In-Vivo Half-life
Interferon-α-2aN-terminal reductive amination with PEG-aldehydeED50 increased from 7 pg/mL to 50-300 pg/mL for mono-PEGylated and 370-720 pg/mL for di-PEGylated species.[3]Increased from 1.2 h to 13.3 h (20 kDa PEG), 25.4 h (di-20 kDa PEG), 34.1 h (40 kDa PEG), and 49.3 h (60 kDa PEG).[3]
Whey Protein Hydrolysate (WPH10)Conjugation with maltodextrinAntimicrobial and antioxidant activity increased, while antihypertensive activity slightly decreased.[4]Not Reported
HIV-1 gp41-based peptideCysteine-specific PEG-acrylateN- or C-terminal PEGylation caused a large decrease in inhibitory activity, while internal PEGylation resulted in a small decrease.[3]Approximately double the half-life in a trypsin degradation assay.[3]

Experimental Workflows and Signaling Pathways

To ensure the successful validation of bioactivity, a structured experimental workflow is essential. The following diagram illustrates a general workflow for comparing the bioactivity of a native versus a conjugated protein.

G cluster_prep Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis Native_Protein Native Protein Cell_Based_Assay Cell-Based Assay (e.g., Proliferation, Cytotoxicity) Native_Protein->Cell_Based_Assay Binding_Assay Receptor Binding Assay (e.g., ELISA, SPR) Native_Protein->Binding_Assay Conjugated_Protein Protein Conjugated with This compound Conjugated_Protein->Cell_Based_Assay Conjugated_Protein->Binding_Assay Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence) Cell_Based_Assay->Data_Acquisition Binding_Assay->Data_Acquisition IC50_EC50_Calculation IC50/EC50 Calculation Data_Acquisition->IC50_EC50_Calculation Comparison Compare Bioactivity: Native vs. Conjugated IC50_EC50_Calculation->Comparison

Caption: Experimental workflow for comparing the bioactivity of native and conjugated proteins.

Understanding the protein's mechanism of action is crucial for selecting an appropriate bioassay. For instance, the bioactivity of interferons is mediated through the JAK-STAT signaling pathway.

G Interferon Interferon Receptor Interferon Receptor Interferon->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Induction

Caption: Simplified diagram of the Interferon-induced JAK-STAT signaling pathway.

The logical relationship between different conjugation chemistries can be visualized to aid in the selection process.

G cluster_amino_acid Target Amino Acid cluster_linker Linker Chemistry Conjugation_Chemistry Protein Conjugation Chemistry Lysine Lysine Conjugation_Chemistry->Lysine Cysteine Cysteine Conjugation_Chemistry->Cysteine Engineered_Aldehyde Engineered Aldehyde/Ketone Conjugation_Chemistry->Engineered_Aldehyde NHS_Ester NHS Ester Lysine->NHS_Ester Amine-reactive Maleimide Maleimide Cysteine->Maleimide Thiol-reactive Aminooxy Aminooxy (e.g., this compound) Engineered_Aldehyde->Aminooxy Carbonyl-reactive

Caption: Relationship between target amino acids and corresponding conjugation chemistries.

Detailed Experimental Protocols

Accurate and reproducible bioactivity data relies on well-defined experimental protocols. Below are methodologies for key assays used in the validation of conjugated proteins.

Protocol 1: Cell-Based Proliferation/Cytotoxicity Assay

This assay determines the biological activity of a therapeutic protein by measuring its effect on cell viability.

Materials:

  • Target cell line (e.g., cancer cell line for an antibody-drug conjugate)

  • Appropriate cell culture medium

  • Conjugated and non-conjugated protein

  • 96-well tissue culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the conjugated and non-conjugated protein in cell culture medium.

  • Remove the existing medium from the cells and add the protein dilutions. Include untreated cells as a control.

  • Incubate the plate for a predetermined time (e.g., 72 hours) in a CO2 incubator.[5]

  • Add the cell viability reagent to each well and incubate for the recommended time (e.g., 2-4 hours).[5]

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.[5]

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percent viability against the logarithm of the protein concentration and fit the data to a four-parameter logistic curve to determine the IC50 or EC50 value.[5]

Protocol 2: Competitive ELISA for Quantifying PEGylated Proteins

This protocol describes a competitive ELISA for the quantitative measurement of PEGylated molecules, which can be adapted to assess binding activity.

Materials:

  • Target receptor or antigen-coated 96-well plate

  • Conjugated and non-conjugated protein standards

  • HRP-conjugated detection antibody or ligand

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Diluent Buffer (e.g., PBS with 1% BSA)

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the conjugated and non-conjugated protein standards and test samples in Diluent Buffer.

  • Add the standards and samples to the receptor/antigen-coated plate.

  • Add a fixed concentration of HRP-conjugated detection antibody or ligand to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate 3-5 times with Wash Buffer.[5]

  • Add TMB Substrate to each well and incubate in the dark for 15-30 minutes.[5]

  • Add Stop Solution to each well.[5]

  • Read the absorbance at 450 nm using a microplate reader.[5]

  • Generate a standard curve by plotting the absorbance versus the concentration of the protein standards. The signal will be inversely proportional to the amount of protein that binds to the receptor/antigen.

  • Determine the concentration and relative binding affinity of the conjugated protein from the standard curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

This protocol outlines a general procedure for analyzing the binding kinetics of a conjugated protein to its receptor using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Receptor protein

  • Conjugated and non-conjugated protein (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Immobilize the receptor protein onto the sensor chip surface using standard amine coupling chemistry.

  • Inject a series of concentrations of the native and conjugated protein over the sensor surface.

  • Monitor the change in the SPR signal in real-time to obtain sensorgrams showing the association and dissociation phases.[6]

  • Regenerate the sensor surface between sample injections to remove the bound analyte.[6]

  • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the kinetic parameters of the conjugated protein to the native protein to assess any changes in binding affinity.

References

A Cost-Benefit Analysis of Aminooxy-PEG3-C2-Boc in Bioconjugation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a chemical linker is a critical decision in the development of bioconjugates, influencing the stability, efficacy, and homogeneity of the final product. Aminooxy-PEG3-C2-Boc has emerged as a versatile tool in the bioconjugation toolbox, particularly for the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and cost with common alternative linker technologies.

Executive Summary

This compound facilitates the formation of a highly stable oxime bond through reaction with an aldehyde or ketone. This bioorthogonal conjugation strategy offers exceptional stability, which is a significant advantage for in vivo applications where premature payload release can lead to off-target toxicity and reduced therapeutic efficacy. However, this stability comes at the cost of generally slower reaction kinetics compared to other methods.

Alternatives such as maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries are widely used due to their rapid reaction rates and the ready availability of their target functional groups (thiols and amines, respectively) on biomolecules. However, the linkages they form can be less stable. Strain-promoted alkyne-azide cycloaddition (SPAAC) using DBCO linkers offers a balance of good stability and fast, bioorthogonal reactivity, but often at a higher cost. The selection of the optimal linker is therefore a trade-off between cost, reaction efficiency, and the required stability of the final bioconjugate.

Cost Comparison of Linker Technologies

The cost of bifunctional linkers is a significant consideration in research and development, particularly for large-scale production. The following table provides an estimated cost comparison of this compound and its common alternatives. Prices are normalized to cost per milligram (mg) and are based on publicly available information from various suppliers for research-grade materials. Actual costs may vary depending on the supplier, purity, and quantity purchased.

Linker TypeFunctional GroupsTypical Price Range (USD/mg)
This compound Aminooxy, Boc-protected Amine$10 - $20
Maleimide-PEG3-NHS esterMaleimide, NHS ester$0.95 - $4.10[1]
NHS-ester-PEG3-acidNHS ester, Carboxylic acid$3.50 - $14.20[2]
DBCO-PEG3-NHS esterDBCO, NHS ester$16 - $100+

Note: This table is intended for comparative purposes only. Researchers should obtain quotes from specific vendors for accurate pricing.

Performance Comparison of Bioconjugation Chemistries

The performance of a linker is determined by several factors, including the stability of the bond it forms, the kinetics and efficiency of the conjugation reaction, and the overall impact on the properties of the bioconjugate.

FeatureAminooxy LigationMaleimide-Thiol CouplingNHS Ester-Amine CouplingStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Functional Group Aldehyde, KetoneThiol (Cysteine)Primary Amine (Lysine)Azide
Resulting Bond OximeThioetherAmideTriazole
Bond Stability High. Stable at physiological pH.[3]Moderate. Susceptible to retro-Michael addition and thiol exchange.[3]Very High.[3]Very High.[3]
Reaction Kinetics Slower, often requires catalyst (e.g., aniline).Fast.Fast.Very Fast.
Typical Reaction pH 4.5 - 7.06.5 - 7.57.0 - 8.5Physiological pH
Bioorthogonality HighModerate (thiols can be present in reducing environments)Low (amines are abundant on protein surfaces)High
Typical Yield >80%>90%Variable, can lead to heterogeneous products>95%
Half-life (Physiological Conditions) ~1 month[3]Hours to >200 hours (structure dependent)[3]N/A (NHS ester is labile, but resulting amide bond is very stable)[3]Exceptionally long[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate a key signaling pathway where bioconjugates synthesized with these linkers are relevant, as well as a typical experimental workflow for bioconjugation.

PROTAC_ERK_Pathway cluster_0 RAS-RAF-MEK-ERK Signaling Pathway cluster_1 PROTAC-Mediated ERK Degradation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Ubiquitination Ubiquitination ERK->Ubiquitination Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation PROTAC ERK PROTAC (Aminooxy-PEG Linker) PROTAC->ERK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation ERK Degradation Proteasome->Degradation

PROTAC-mediated degradation of ERK1/2 in the MAPK pathway.

Bioconjugation_Workflow cluster_Aminooxy Aminooxy Ligation cluster_Maleimide Maleimide-Thiol Coupling cluster_NHS NHS Ester-Amine Coupling A1 Generate Aldehyde/ Ketone on Biomolecule A3 React Biomolecule and Linker (pH 4.5-7.0, optional catalyst) A1->A3 A2 Deprotect This compound A2->A3 A4 Purify Conjugate A3->A4 B1 Reduce Disulfides on Biomolecule (optional) B2 React Biomolecule with Maleimide-PEG Linker (pH 6.5-7.5) B1->B2 B3 Purify Conjugate B2->B3 C1 Prepare Biomolecule in Amine-Free Buffer C2 React Biomolecule with NHS-ester-PEG Linker (pH 7.0-8.5) C1->C2 C3 Purify Conjugate C2->C3

Comparative experimental workflows for different bioconjugation chemistries.

Detailed Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation using this compound

1. Generation of Aldehyde/Ketone on a Glycoprotein (B1211001):

  • Dissolve the glycoprotein (e.g., an antibody) in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5) to a concentration of 1-10 mg/mL.

  • Cool the solution to 0°C on ice.

  • Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 20-30 minutes in the dark.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes on ice.

  • Remove excess reagents by buffer exchange into a neutral pH buffer (e.g., PBS, pH 7.4) using a desalting column.

2. Deprotection of this compound:

  • Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and TFA under a stream of nitrogen gas.

  • The deprotected linker should be used immediately.

3. Oxime Ligation:

  • Dissolve the deprotected aminooxy-linker in the buffer containing the aldehyde-functionalized glycoprotein. Use a 10-50 fold molar excess of the linker.

  • For catalysis, aniline (B41778) can be added to a final concentration of 10 mM.

  • Incubate the reaction at room temperature for 2-16 hours.

  • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: General Procedure for Maleimide-Thiol Coupling
  • Protein Preparation: Dissolve the protein containing free thiols (e.g., from cysteine residues) in a suitable buffer (e.g., PBS, pH 7.2). If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation: Dissolve the maleimide-PEG linker in the same buffer (or a small amount of an organic co-solvent like DMSO). Add the linker solution to the protein solution at a 10-20 fold molar excess.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule thiol such as L-cysteine.

  • Purification: Purify the conjugate using SEC or dialysis to remove excess linker and quenching reagent.

Protocol 3: General Procedure for NHS Ester-Amine Coupling
  • Protein Preparation: Exchange the buffer of the protein solution to an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 8.0).

  • Conjugation: Dissolve the NHS-ester-PEG linker in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Add the linker solution to the protein solution with gentle stirring, typically at a 10-50 fold molar excess.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer such as Tris-HCl.

  • Purification: Purify the conjugate using SEC or dialysis to remove excess linker and quenched reagent.

Conclusion

The cost-benefit analysis of this compound reveals its significant value in research applications where bioconjugate stability is paramount. The formation of a robust oxime bond provides a distinct advantage over less stable linkages, particularly for in vivo studies and the development of next-generation therapeutics like ADCs and PROTACs. While the initial cost per milligram may be higher than some traditional linkers, and the reaction kinetics are slower, the superior stability and bioorthogonality can lead to more homogeneous, reliable, and ultimately more effective bioconjugates. For applications where rapid conjugation is the primary driver and stability is less critical, maleimide or NHS ester chemistries may offer a more cost-effective solution. The choice of linker should therefore be a strategic decision based on a thorough evaluation of the specific experimental requirements and the desired characteristics of the final product.

References

A Comparative Guide to Alternatives for Aminooxy-PEG3-C2-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. Aminooxy-PEG3-C2-Boc is a versatile heterobifunctional linker, widely used for its ability to form highly stable oxime bonds with molecules containing an aldehyde or ketone group. This guide provides an objective comparison of its performance with prominent alternatives in key applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in protein labeling.

The core functionality of this compound lies in its Boc-protected aminooxy group, which, after deprotection, reacts with a carbonyl group in a highly selective and robust reaction known as oxime ligation.[1][2] The PEG3 (polyethylene glycol) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[3][4][5] This guide will explore alternative chemical strategies that offer different reaction specificities, stability profiles, and functionalities.

Application 1: Antibody-Drug Conjugate (ADC) Development

In ADC development, the linker is a critical component that connects a potent cytotoxic payload to a monoclonal antibody (mAb).[] The stability of this linkage is paramount to prevent premature drug release in circulation, which can cause off-target toxicity.[7][8] While oxime ligation offers exceptional stability, other chemistries are widely employed, each targeting different amino acid residues on the antibody.[9][10]

Comparative Performance of ADC Linkers

The choice of conjugation chemistry directly influences the stability of the ADC and the homogeneity of the final product, often measured by the drug-to-antibody ratio (DAR).

Linker ChemistryTarget Residue on AntibodyBond FormedStability Profile (Half-life in plasma/buffer)Key Features
Oxime Ligation Engineered or oxidized Glycans (Aldehyde/Ketone)Oxime (C=N-O)Very High (t½ ≈ 25 days at pH 7.0)[7]Highly stable across a broad pH range; enables site-specific conjugation for homogenous DAR.[2][11]
Hydrazone Ligation Engineered or oxidized Glycans (Aldehyde/Ketone)Hydrazone (C=N-NH)pH-Sensitive (t½ ≈ 2 hours at pH 7.0 for acetylhydrazone)[7]Designed to be stable at physiological pH and cleavable in the acidic environment of endosomes/lysosomes.[10][]
Maleimide Chemistry Cysteine (-SH)ThioetherModerately Stable (Susceptible to retro-Michael reaction and thiol exchange)[8][9]Highly selective for thiols, enabling site-specific conjugation to engineered cysteines. Next-gen maleimides show improved stability.[8][][14]
NHS Ester Chemistry Lysine (B10760008) (-NH₂)AmideVery High (Considered one of the most stable bonds)[7]Targets abundant lysine residues, often resulting in heterogeneous products. Simple and robust reaction.[15][16][17]
Click Chemistry (SPAAC) Engineered Unnatural Amino Acids or Azido-sugarsTriazoleVery High[9]Bioorthogonal reaction with high efficiency and specificity; allows for precise control over conjugation site.[10][18]
Experimental Protocol: Comparative Stability Analysis of ADC Linkages

This protocol outlines a method to compare the stability of different ADC linker chemistries in human plasma.

Objective: To determine the rate of payload release from ADCs constructed with different linkers (oxime, maleimide-thioether, and hydrazone) by measuring the amount of intact ADC over time.

Materials:

  • Three ADC constructs (Antibody-Oxime-Payload, Antibody-Thioether-Payload, Antibody-Hydrazone-Payload)

  • Human plasma, pooled

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Size Exclusion Chromatography (SEC-HPLC) system

  • Hydrophobic Interaction Chromatography (HIC-HPLC) system

Procedure:

  • Dilute each ADC construct to a final concentration of 1 mg/mL in human plasma in separate tubes. A control for each ADC should be prepared in PBS.

  • Incubate all samples at 37°C.

  • At specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours), draw an aliquot from each tube.

  • Analyze the aliquots immediately using SEC-HPLC to assess for aggregation or fragmentation of the antibody.

  • Analyze the aliquots using HIC-HPLC to determine the average DAR. A decrease in the average DAR over time indicates payload release.

  • Quantify the percentage of intact ADC remaining at each time point relative to the 0-hour sample.

  • Plot the percentage of intact ADC versus time for each linker type to determine their comparative stability profiles in plasma.

Visualization: ADC Internalization and Payload Release

The following diagram illustrates the journey of an ADC from circulation to payload release within a target cancer cell, highlighting the differential cleavage mechanisms of various linkers.

ADC_Pathway cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) UnstableLinker Premature Release (e.g., Maleimide Exchange) ADC->UnstableLinker Instability Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Endosome Endosome (pH 5.0-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload Released Cytotoxic Payload Endosome->Payload Acidic Cleavage (Hydrazone Linkers) Lysosome->Payload Proteolytic Degradation (Non-cleavable & Oxime Linkers) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

Caption: ADC internalization and payload release pathway.

Application 2: PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding and E3-binding ligands is crucial for facilitating the formation of a stable ternary complex, which is a prerequisite for ubiquitination and subsequent proteasomal degradation. This compound can be a component of these complex linkers.

Comparative Performance of PROTAC Linkers

Linker composition and length are critical variables that are empirically optimized to achieve potent protein degradation.

Linker TypeKey FeaturesImpact on PROTAC Performance
PEG Linkers Hydrophilic, flexible, available in various lengths.Modulates solubility and cell permeability. Linker length is critical for optimal ternary complex formation; too short or too long can abrogate activity.
Alkyl Chains Hydrophobic, rigid or flexible depending on saturation.Can influence cell permeability and binding orientation. Less favorable for solubility compared to PEG.
Click Chemistry Linkers Enables modular synthesis of PROTAC libraries.Allows for rapid and efficient exploration of different linker lengths and attachment points to optimize degradation.
Experimental Protocol: Evaluation of PROTAC-mediated Protein Degradation

Objective: To determine the efficacy of a newly synthesized PROTAC in degrading its target protein within cells.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC dissolved in DMSO (stock solution)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set duration (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Strip or cut the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis:

    • Detect the protein bands using a chemiluminescent imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control for each sample.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).

Visualization: PROTAC Mechanism of Action

This diagram illustrates how a PROTAC molecule brings a target protein and an E3 ligase together to trigger protein degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound Target Protein POI->POI_bound PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Ub_POI Polyubiquitinated POI POI_bound->Ub_POI PROTAC_bound->E3_bound E3_bound->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Conjugation_Workflows cluster_oxime Oxime Ligation cluster_maleimide Maleimide-Thiol Chemistry cluster_nhs NHS Ester Chemistry O1 Protein O2 Introduce Carbonyl (e.g., periodate (B1199274) oxidation) O1->O2 O3 React with Aminooxy-Linker-Payload (pH 4-7) O2->O3 O4 Purify Conjugate O3->O4 M1 Protein M2 Reduce Disulfide Bond (e.g., with TCEP) M1->M2 M3 React with Maleimide-Linker-Payload (pH 6.5-7.5) M2->M3 M4 Purify Conjugate M3->M4 N1 Protein N2 React with NHS-Linker-Payload (pH 7.2-9.0) N1->N2 N3 Quench Reaction (e.g., with Tris) N2->N3 N4 Purify Conjugate N3->N4

References

Aminooxy-PEG3-C2-Boc: A Performance Benchmark Against Industry-Standard Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Among the diverse array of available linker technologies, Aminooxy-PEG3-C2-Boc has emerged as a versatile option, offering a distinct conjugation strategy through oxime ligation. This guide provides an objective comparison of this compound's performance against other industry-standard linkers, supported by a review of experimental data and detailed methodologies for key evaluative assays.

Executive Summary of Comparative Performance

This compound, which facilitates the formation of a highly stable oxime bond, presents a compelling alternative to more conventional linkers.[3] The tert-butyloxycarbonyl (Boc) protecting group allows for a controlled, stepwise conjugation process.[2] The polyethylene (B3416737) glycol (PEG) component enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][4] While direct head-to-head quantitative data for this specific linker is emerging, the well-understood chemical properties of oxime ligation allow for a robust comparative assessment against other widely used bioconjugation chemistries.[1]

Data Presentation: Linker Performance Characteristics

The following table summarizes the key performance characteristics of this compound (via oxime ligation) in comparison to other industry-standard linkers.

Linker ChemistryTarget Functional GroupBond StabilityReaction KineticsSpecificity & ControlKey AdvantagesPotential Disadvantages
Oxime Ligation (this compound) Aldehydes, KetonesHigh (Resistant to hydrolysis)[1][3]Moderate to Slow[1][3]High (Bio-orthogonal)[3]Highly stable covalent bond, high specificity.[1]Slower reaction kinetics compared to some methods, requires introduction of a carbonyl group.[1]
Maleimide-Thiol Chemistry Thiols (-SH)Moderate (Susceptible to retro-Michael reaction)[1]Fast[5]HighFast and efficient reaction with thiols, well-established.[1][5]Potential for linker-drug instability in plasma due to thiol exchange.[1]
NHS Ester Chemistry Primary Amines (-NH₂)High (Stable amide bond)[5]Moderate[5]Low (Reacts with multiple lysine (B10760008) residues)[6]Simple and direct one-step conjugation.[6]Can lead to a heterogeneous product mixture with varying conjugation sites.[6]
Click Chemistry (e.g., SPAAC) Azides, AlkynesHigh (Stable triazole ring)[7]Fast[8]High (Bio-orthogonal)[7]High efficiency and bio-orthogonality, suitable for in vivo applications.[7]Requires introduction of azide (B81097) or alkyne functional groups.
Hydrazone Ligation Aldehydes, KetonespH-sensitive (Cleavable in acidic environments)ModerateHighpH-sensitive release mechanism for targeted drug delivery.Less stable than oxime bonds, susceptible to hydrolysis at neutral pH.[2]
Disulfide Linkers Thiols (-SH)Reductively Cleavable[9]N/AHighCleavable in the reducing intracellular environment, facilitating payload release.[9]Can be unstable in circulation, leading to premature drug release.[1]

Experimental Protocols

To rigorously evaluate and compare the performance of this compound and other linkers, a series of well-defined experimental protocols are essential.

General Protocol for Oxime Ligation

This protocol outlines the fundamental steps for conjugating a molecule using an aminooxy linker following Boc deprotection.

Objective: To covalently link a molecule containing an aminooxy group to a molecule bearing an aldehyde or ketone.

Materials:

  • Boc-protected aminooxy-containing molecule (e.g., this compound derivative)

  • Aldehyde or ketone-functionalized molecule

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[2]

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 4-5)[3]

  • Aniline (B41778) (catalyst)[3]

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Deprotection of the Aminooxy Group:

    • Dissolve the Boc-protected aminooxy linker in DCM.[2]

    • Add TFA to the solution and stir at room temperature for 1-2 hours.[2]

    • Remove the solvent and TFA under vacuum.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-containing molecule and the carbonyl-containing molecule in the reaction buffer.

    • Add aniline catalyst to a final concentration of 10-20 mM.[3]

    • Incubate the reaction mixture at room temperature for 2-24 hours.[3]

    • Monitor the reaction progress using LC-MS.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatography method to remove unreacted components and the catalyst.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker-drug conjugate in a biologically relevant matrix.[10]

Materials:

  • Bioconjugate of interest

  • Human or mouse plasma[11]

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., cold acetonitrile)[10]

  • Analytical instrumentation (e.g., LC-MS, ELISA)[11]

Procedure:

  • Incubate the bioconjugate in plasma at 37°C.[11]

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Stop the reaction by adding a cold quenching solution to precipitate plasma proteins.[10]

  • Centrifuge the samples to pellet the precipitated proteins.[10]

  • Analyze the supernatant for the presence of the intact bioconjugate and any released payload using LC-MS or ELISA.[10][11]

Quantification of Conjugation Efficiency using UV-Vis Spectroscopy

Objective: To determine the degree of conjugation, such as the drug-to-antibody ratio (DAR) for ADCs.[12]

Materials:

  • Purified bioconjugate

  • UV-Vis spectrophotometer

  • Appropriate buffer

Procedure:

  • Measure the absorbance of the bioconjugate solution at two wavelengths:

    • 280 nm (for protein concentration).[12]

    • The wavelength of maximum absorbance (λmax) of the conjugated molecule (e.g., the drug).[12]

  • Calculate the concentration of the protein and the conjugated molecule using their respective extinction coefficients and the Beer-Lambert law.[12]

  • Determine the conjugation efficiency or DAR by calculating the molar ratio of the conjugated molecule to the protein.[12]

Mandatory Visualization

The following diagrams illustrate key processes and comparisons relevant to the use of this compound.

Experimental Workflow for Bioconjugation and Evaluation cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Performance Evaluation Linker_Prep Linker Preparation (Boc Deprotection) Conjugation Oxime Ligation Linker_Prep->Conjugation Protein_Mod Protein Modification (Introduce Carbonyl) Protein_Mod->Conjugation Purify Purification (SEC/HPLC) Conjugation->Purify Characterize Characterization (LC-MS, SDS-PAGE) Purify->Characterize Stability Stability Assay (Plasma Incubation) Characterize->Stability Activity Functional Assay (e.g., Cytotoxicity) Characterize->Activity

Caption: General workflow for bioconjugate synthesis and evaluation.

Logical Comparison of Linker Stability High Stability High Stability Moderate Stability Moderate Stability Cleavable Cleavable Oxime Oxime Oxime->High Stability Amide (NHS) Amide (NHS) Amide (NHS)->High Stability Thioether (Maleimide) Thioether (Maleimide) Thioether (Maleimide)->Moderate Stability Hydrazone Hydrazone Hydrazone->Cleavable Disulfide Disulfide Disulfide->Cleavable

References

Safety Operating Guide

Navigating the Disposal of Aminooxy-PEG3-C2-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Aminooxy-PEG3-C2-Boc, a heterobifunctional PEG-based PROTAC linker, is essential for maintaining laboratory safety and ensuring environmental compliance.[1] While some safety data sheets (SDS) for structurally similar compounds indicate they are not classified as hazardous, others suggest potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2][3] Therefore, a cautious approach to disposal is warranted, treating the compound as potentially hazardous chemical waste.

This guide provides a step-by-step protocol for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE). All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

Protection Type Required Equipment Purpose & Best Practices
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. Must conform to institutional and national safety standards.[5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents skin contact with the chemical. Gloves should be inspected for integrity before use.[6]
Body Protection Laboratory CoatProtects skin and personal clothing from potential spills.[6]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[6] Never dispose of this compound down the drain or in regular trash, as even non-hazardous chemicals can interfere with wastewater treatment processes.[7][8]

Step 1: Waste Identification and Segregation

  • Classify as Chemical Waste: Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), as chemical waste.[8]

  • Segregate Waste: Keep this compound waste separate from other waste streams, such as biological waste or incompatible chemicals.[7]

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect waste in a dedicated, leak-proof container that is chemically compatible with the compound. The container must have a secure, tight-fitting lid.[8]

  • Label Containers Clearly: As soon as waste is added, the container must be labeled. The label should include the full chemical name, "this compound," and any known hazard warnings. Follow your institution's specific labeling requirements.[4][9]

Step 3: Interim Storage in the Laboratory

  • Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[9]

  • Controlled Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[10][11]

Step 4: Final Disposal Arrangements

  • Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, schedule a pickup with your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Secure the Area: Evacuate non-essential personnel and ensure adequate ventilation.[11]

  • Use Appropriate PPE: Before addressing the spill, don the recommended personal protective equipment.[11]

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains or water courses.[11]

  • Cleanup:

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to soak up the substance.[11]

    • For solid spills, gently cover the material to avoid generating dust.[9]

  • Collection: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.[12]

  • Decontamination: Thoroughly clean the spill area. The cleaning materials should also be disposed of as hazardous waste.[11]

Below is a logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste Streams B->C Spill Spill Occurs B->Spill D Collect in a Labeled, Sealed, Compatible Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup by Licensed Disposal Company E->F G End: Proper Disposal F->G Spill_Proc Follow Spill Management Protocol Spill->Spill_Proc Spill_Proc->D

Caption: A logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Aminooxy-PEG3-C2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Aminooxy-PEG3-C2-Boc, a PEG-based PROTAC linker.[1] Adherence to these procedures is crucial for ensuring laboratory safety and minimizing environmental impact. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for similar compounds indicate that this compound is not classified as a hazardous substance, it is crucial to handle it with care, as with all laboratory chemicals.[2] One SDS for a related compound, t-Boc-Aminooxy-PEG3-oxyamine, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate PPE must be worn at all times.

Recommended Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Chemical safety goggles or a face shield should be worn.[2][4]
Hand Protection Chemically resistant gloves, such as nitrile gloves, are required.[2][4]
Body Protection A standard laboratory coat must be worn to protect from splashes.[4]
Respiratory Protection A dust mask is recommended if there is a possibility of dust inhalation.[5]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling procedures should be conducted in a well-ventilated chemical fume hood.[2][4]

  • Ensure that eyewash stations and safety showers are readily accessible in the vicinity of the workstation.[6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Handle the compound carefully to avoid generating dust or aerosols. Use appropriate tools (e.g., spatula, powder funnel) for transferring the solid.

  • Dissolving: When preparing solutions, add the solvent slowly to the solid to prevent splashing. If the compound is dissolved in an organic solvent, be aware of the solvent's specific hazards.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Clean all equipment used in the procedure.

Storage:

  • Store in a tightly closed container in a refrigerated environment at 4°C.[7]

  • Keep away from moisture and light.[7]

  • Store away from incompatible materials, such as oxidizing agents, heat, flames, and sparks.[2]

Disposal Plan

Contaminated materials and waste containing this compound must be disposed of as chemical waste.

Waste Collection:

  • Collect all waste, including empty containers, contaminated gloves, bench paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • For spills, mix the material with an inert absorbent such as sand or vermiculite (B1170534) before placing it in the waste container.[2]

Disposal Procedure:

  • The primary objective is to manage the chemical waste in accordance with institutional, local, state, and federal regulations.

  • Never dispose of this compound or its waste down the drain or in the regular trash.[8]

  • Arrange for disposal by a licensed professional waste disposal company.[2]

While polyethylene (B3416737) glycol (PEG) itself is generally considered to have low toxicity and is biodegradable, the presence of other functional groups in the molecule necessitates careful disposal as chemical waste.[4][9]

Quantitative Data Summary

The following table summarizes the available physical and chemical properties for this compound and related compounds.

PropertyValue
Molecular Formula C₁₃H₂₈N₂O₆[7]
Molecular Weight 308.37 g/mol [7]
Appearance Liquid or Solid[2][6]
Purity ≥97%[7]
Storage Temperature 4°C[7]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.

cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Nitrile Gloves prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weighing and Transfer of Compound prep_hood->handle_weigh Begin Handling handle_dissolve Dissolving in Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware and Equipment handle_reaction->cleanup_decon Procedure Complete storage_store Store at 4°C in a Tightly Sealed Container handle_reaction->storage_store Store Unused Reagent cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Waste Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

References

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